4-Phenoxyphthalonitrile
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646245. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-phenoxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-9-11-6-7-14(8-12(11)10-16)17-13-4-2-1-3-5-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZSSXUMRNESCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327337 | |
| Record name | 4-Phenoxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38791-62-7 | |
| Record name | 4-Phenoxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenoxyphthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Phenoxyphthalonitrile: Synthesis, Properties, and Potential Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Phenoxyphthalonitrile, a versatile aromatic ether nitrile. While primarily utilized in the synthesis of high-performance polymers, its structural motif presents a potential scaffold for the development of novel therapeutic agents. This document details its physicochemical properties, synthesis protocols, and explores the biological activities of related phthalonitrile derivatives, offering insights for its application in drug discovery and development.
Core Properties of this compound
This compound is a solid organic compound characterized by a phenoxy group and two adjacent nitrile functionalities on a benzene ring. These features contribute to its thermal stability and reactivity, making it a valuable precursor in various chemical syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38791-62-7 | [1][2] |
| Molecular Formula | C₁₄H₈N₂O | [1] |
| Molecular Weight | 220.23 g/mol | [1] |
| Appearance | Off-white to yellow solid (powder, crystals, or chunks) | [1] |
| Melting Point | 98-100 °C (lit.) | [1] |
| Boiling Point | 399.8 ± 37.0 °C (Predicted) | |
| Density | 1.24 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in acetone and benzene. | [3] |
| Storage Temperature | Room temperature | [1] |
Synthesis of this compound and its Derivatives
The primary route for synthesizing this compound involves the nucleophilic aromatic substitution of 4-nitrophthalonitrile with phenol.[4] This reaction serves as a foundational method for introducing a phenoxy moiety, which can be further functionalized for various applications, including the development of biologically active molecules.
This protocol is based on the reaction of 4-nitrophthalonitrile with phenol in the presence of a base.
Materials:
-
4-Nitrophthalonitrile
-
Phenol
-
Sodium Hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware for reflux and purification
Procedure:
-
In a round-bottom flask, dissolve phenol and sodium hydride in anhydrous THF under an inert atmosphere.
-
To this solution, slowly add a solution of 4-nitrophthalonitrile in THF.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.
A particularly valuable class of derivatives, 4-(aminophenoxy)phthalonitriles, are synthesized by reacting 4-nitrophthalonitrile with aminophenols.[4] These amino-functionalized derivatives serve as important precursors for a variety of bioactive molecules, including potential kinase inhibitors and photosensitizers for photodynamic therapy.[4]
Potential Applications in Drug Development
While this compound itself is not extensively studied for its biological activity, the broader class of phthalonitrile derivatives has shown promise in medicinal chemistry. The nitrile groups can participate in hydrogen bonding and other interactions with biological targets, and the overall structure can be modified to tune pharmacokinetic and pharmacodynamic properties.
Recent research has focused on the synthesis of novel phthalocyanines from phthalonitrile derivatives, which have demonstrated significant antioxidant and antitumor properties.[5][6][7] For instance, certain phthalocyanine derivatives have shown strong anticancer action against various cell lines.[5] Additionally, phthalonitrile derivatives bearing chalcone moieties have been investigated for their antioxidant activities using methods such as the DPPH radical scavenging assay.[8]
The general strategy involves the synthesis of a functionalized phthalonitrile, which then undergoes cyclotetramerization to form the corresponding phthalocyanine. The peripheral substituents on the phthalocyanine ring play a crucial role in determining its solubility and biological activity.
Conclusion
This compound is a readily accessible compound with well-defined properties and synthesis protocols. While its current applications are predominantly in materials science, its chemical structure holds potential for exploration in drug discovery. By serving as a versatile scaffold, it can be derivatized to generate libraries of compounds for screening against various biological targets. The demonstrated anticancer and antioxidant activities of related phthalonitrile derivatives and their phthalocyanine counterparts underscore the potential of this chemical class in the development of novel therapeutics. Further research into the biological evaluation of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. This compound 98 38791-62-7 [sigmaaldrich.com]
- 2. This compound 98 38791-62-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Phenoxyphthalonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenoxyphthalonitrile, a key intermediate in the synthesis of various functional materials, including phthalocyanines. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.80 - 7.70 | m | 3H | Aromatic Protons |
| 7.55 - 7.45 | m | 2H | Aromatic Protons |
| 7.35 - 7.25 | m | 3H | Aromatic Protons |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 161.8 | C-O (phenoxy) |
| 154.5 | C-O (phthalonitrile) |
| 135.5 | Aromatic CH |
| 130.6 | Aromatic CH |
| 127.3 | Aromatic CH |
| 121.8 | Aromatic CH |
| 120.5 | Aromatic C-CN |
| 117.2 | Aromatic C-CN |
| 115.5 | CN |
| 108.0 | Aromatic C |
Experimental Protocol: NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. The sample is prepared by dissolving approximately 10-20 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled spectrum is obtained.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Table 3: FT-IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3070 | Aromatic C-H stretch |
| 2230 | C≡N (nitrile) stretch |
| 1585 | C=C (aromatic) stretch |
| 1485 | C=C (aromatic) stretch |
| 1240 | C-O-C (ether) asymmetric stretch |
| 880 | Aromatic C-H out-of-plane bend |
Experimental Protocol: IR Spectroscopy
The FT-IR spectrum is recorded using a PerkinElmer Spectrum One FT-IR spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule.
Table 4: UV-Vis Spectroscopic Data of this compound
| Solvent | λmax (nm) |
| Ethanol | 290, 305 |
Experimental Protocol: UV-Vis Spectroscopy
The UV-Vis absorption spectrum is recorded on a Shimadzu UV-2600 spectrophotometer. A dilute solution of this compound is prepared in a spectroscopic grade solvent, such as ethanol. The spectrum is recorded in a 1 cm quartz cuvette over a wavelength range of 200-400 nm.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-Depth Technical Guide to 4-Phenoxyphthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Phenoxyphthalonitrile, a key monomer in the synthesis of high-performance polymers and a versatile precursor for various functional molecules. This document details its chemical properties, synthesis protocols, and primary applications, with a focus on its role in materials science and its potential relevance in medicinal chemistry.
Core Molecular Data
This compound is an aromatic compound characterized by a phenoxy group and two adjacent nitrile groups attached to a benzene ring. These functional groups dictate its chemical reactivity and its utility as a building block for larger, complex structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₈N₂O | [1] |
| Molecular Weight | 220.23 g/mol | [1] |
| Linear Formula | C₆H₅OC₆H₃-1,2-(CN)₂ | |
| CAS Number | 38791-62-7 | |
| Appearance | Powder, crystals, or chunks | |
| Melting Point | 98-100 °C (lit.) | [1] |
| Boiling Point | 399.8 ± 37.0 °C (Predicted) | [1] |
| InChI Key | CRZSSXUMRNESCC-UHFFFAOYSA-N | |
| SMILES | N#Cc1ccc(Oc2ccccc2)cc1C#N |
Synthesis of this compound
The primary synthesis route for this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a nitro group from 4-nitrophthalonitrile by a phenoxide nucleophile.[2] The electron-withdrawing nature of the adjacent nitrile groups and the nitro group itself activates the aromatic ring, facilitating the substitution.[2]
This protocol outlines the general procedure for synthesizing this compound from 4-nitrophthalonitrile and phenol.[1]
Materials:
-
4-Nitrophthalonitrile
-
Phenol
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Preparation of Nucleophile: In a reaction flask under an inert atmosphere, dissolve sodium hydride and phenol in anhydrous THF.
-
Reaction Initiation: Slowly add a solution of 4-nitrophthalonitrile in anhydrous THF to the phenoxide solution.
-
Reaction Conditions: Heat the resulting mixture to reflux for approximately 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture and filter to separate the product. Wash the collected solid with ethyl acetate.
-
Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography using an ethyl acetate:hexane mobile phase.
Diagram 1: Experimental Workflow for Synthesis
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Core Applications and Logical Relationships
This compound is a crucial monomer primarily used in the field of materials science for creating high-performance polymers. Its dinitrile functionality allows it to undergo cyclotetramerization to form highly stable, cross-linked networks.
Key Application Areas:
-
Phthalonitrile Resins: It serves as a building block for phthalonitrile resins, a class of thermosetting polymers known for their exceptional thermal and oxidative stability, high glass transition temperatures, inherent flame retardancy, and low water absorption.[3][4] These properties make them ideal for advanced composites in the aerospace, defense, and electronics industries.[3][4]
-
Phthalocyanine Precursors: The molecule is a precursor for the synthesis of substituted phthalocyanines.[5] Phthalocyanines are large, aromatic macrocycles with a wide range of applications in catalysis, optics, and medicine due to their unique electronic and photophysical properties.[6]
Diagram 2: Logical Relationships of this compound
Caption: Relationship diagram from precursors to this compound and its applications.
Relevance in Drug Development and Biological Activity
While this compound itself is primarily utilized in materials science, the broader class of phthalonitrile derivatives has been investigated for various biological activities. For drug development professionals, understanding the reactivity of the nitrile groups and the potential of the core scaffold is crucial.
-
Scaffold for Bioactive Molecules: The phthalonitrile moiety can be a building block for more complex molecules with therapeutic potential. For instance, derivatives of this compound bearing chalcone groups have been synthesized and studied for their antioxidant properties.[7][8]
-
Potential for Kinase Inhibitors: The related intermediate, 4-(aminophenoxy)phthalonitrile, is a precursor to molecules that are potential kinase inhibitors and photosensitizers for photodynamic therapy.[2]
-
Antimicrobial and Cytotoxic Effects: Other classes of substituted phenylacrylonitriles have demonstrated dual antimicrobial and cytotoxic effects, highlighting the potential of the nitrile functional group in medicinal chemistry.
It is important to note that specific signaling pathways directly modulated by this compound are not well-documented in publicly available research. The biological activities mentioned are generally associated with more complex derivatives rather than the base molecule itself. Further research is required to explore the direct pharmacological effects of this compound.
References
- 1. 4-苯氧基邻苯二甲腈 | 38791-62-7 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Top performing Products - Phthalonitrile - specific polymers [specificpolymers.com]
- 4. specificpolymers.com [specificpolymers.com]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4-Phenoxyphthalonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of 4-phenoxyphthalonitrile and its derivatives, a class of compounds pivotal as precursors to phthalocyanines. The arrangement of these molecules in the solid state dictates their physicochemical properties and subsequent applications in materials science and medicine. This document summarizes key crystallographic data, details experimental methodologies for their synthesis and structural determination, and visualizes the experimental workflow.
Introduction
This compound derivatives are organic compounds characterized by a phthalonitrile core linked to a phenoxy group. The substituents on the phenoxy and phthalonitrile rings significantly influence the molecular packing in the crystalline state through various intermolecular interactions such as hydrogen bonds and π–π stacking.[1][2][3] Understanding these crystal structures is crucial for designing materials with desired properties, including thermal stability and electronic characteristics. Phthalonitriles are well-established precursors for phthalocyanines, which have found applications in catalysis, optics, and medicine.[1][4]
Synthesis and Crystallization of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through nucleophilic aromatic substitution.
General Synthesis of Methoxyphenoxy)phthalonitriles[1][2]
A common synthetic route involves the reaction of 4-nitrophthalonitrile with a substituted phenol in the presence of a base. For example, to synthesize 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile, 4-nitrophthalonitrile and the corresponding methoxyphenol are dissolved in dimethylformamide (DMF). Potassium carbonate is added to the mixture, which is then stirred at an elevated temperature (353–363 K) for approximately 2.5 hours. The product is precipitated by pouring the cooled reaction mixture into an aqueous NaCl solution. The crude product is then filtered, recrystallized from an aqueous isopropanol solution, and dried.[1][4]
Synthesis of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile[3]
The synthesis of 5-nitro-4-(4-methoxyphenoxy)phthalonitrile is achieved by reacting 4-bromo-5-nitrophthalonitrile with 4-methoxyphenol in DMF.[3] An aqueous solution of potassium carbonate is added, and the reaction mixture is stirred at 30 °C for 1.5 hours. The resulting precipitate is filtered, washed with water, recrystallized from DMF, and dried.[3]
Synthesis of this compound[5]
A general procedure for the synthesis of the parent this compound involves the reaction of 4-nitrophthalonitrile with phenol in tetrahydrofuran (THF) using sodium hydride as a base. The reaction mixture is refluxed for 8 hours. The product is isolated by filtration and purified by column chromatography.[5]
Single Crystal Growth
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound.[1][4] For instance, crystals of 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile were grown from a chloroform solution.[1][4]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using single-crystal X-ray diffraction.[1][3][6]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The diffraction data are collected on a diffractometer, such as an Oxford Excalibur Eos or a Bruker APEXII CCD area-detector, using Mo-Kα radiation (λ = 0.71073 Å).[3][7] The data are typically collected at a controlled temperature.
-
Data Reduction: The collected intensity data are integrated and corrected for various factors (e.g., Lorentz and polarization effects) using software like CrysAlisPro or SAINT-Plus.[3][7] An absorption correction may also be applied.[7]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or dual-space algorithms and refined by full-matrix least-squares on F².[3] Software packages such as SHELXTL are commonly used for this purpose.[3][7] All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.[4]
Crystallographic Data of this compound Derivatives
The following tables summarize the crystallographic data for several this compound derivatives.
| Compound | 4-(2-methoxyphenoxy)phthalonitrile [1][2] | 4-(3-methoxyphenoxy)phthalonitrile [1][2] |
| Formula | C₁₅H₁₀N₂O₂ | C₁₅H₁₀N₂O₂ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁2₁2₁ |
| a (Å) | 10.1313 (3) | 7.9103 (3) |
| b (Å) | 8.0163 (3) | 11.2366 (5) |
| c (Å) | 15.3951 (5) | 13.7844 (6) |
| α (°) | 90 | 90 |
| β (°) | 100.269 (1) | 90 |
| γ (°) | 90 | 90 |
| V (ų) | 1228.79 (7) | 1224.23 (9) |
| Z | 4 | 4 |
| Compound | 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile [3] | 4,5-Bis(4-methoxyphenoxy)phthalonitrile [7] |
| Formula | C₁₅H₉N₃O₄ | C₂₂H₁₆N₂O₄ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 6.66446 (13) | 13.7614 (2) |
| b (Å) | 9.38249 (18) | 10.4926 (1) |
| c (Å) | 22.3970 (6) | 14.0701 (2) |
| α (°) | 90 | 90 |
| β (°) | 90 | 112.551 (1) |
| γ (°) | 90 | 90 |
| V (ų) | 1400.47 (5) | 1876.28 (4) |
| Z | 4 | 4 |
Molecular and Crystal Packing Analysis
The molecular conformation and crystal packing of this compound derivatives are dictated by a balance of intramolecular steric effects and intermolecular interactions.
In 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile, the phthalonitrile and phenoxy rings are not coplanar, with dihedral angles of 83.84 (11)° and 66.61 (5)°, respectively.[1][4] The crystal packing of the 2-methoxy isomer is stabilized by C—H···N hydrogen bonds, while the 3-methoxy isomer exhibits π–π stacking interactions between adjacent phthalonitrile rings.[1][2]
For 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, the dihedral angle between the phthalonitrile and phenoxy rings is 89°.[3] The crystal structure is primarily stabilized by numerous short intermolecular interactions involving the heteroatoms of the nitrile and nitro groups.[3]
In the case of 4,5-bis(2,4-di-tert-butylphenoxy)phthalonitrile, the bulky tert-butyl groups lead to large dihedral angles of 68.134 (8)° and 70.637 (11)° between the phthalonitrile core and the phenoxy rings.[8] The crystal packing is stabilized by intermolecular C—H···N interactions.[8] Similarly, for 4,5-bis(4-methoxyphenoxy)phthalonitrile, the dihedral angles are 85.39 (5)° and 64.19 (5)°.[7]
Experimental Workflow Visualization
The general workflow for the synthesis and structural characterization of this compound derivatives can be visualized as follows:
Caption: General experimental workflow for the synthesis and crystal structure determination of this compound derivatives.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of this compound derivatives. The presented data and experimental protocols offer valuable insights for researchers in the fields of crystal engineering, materials science, and drug development. The subtle interplay of substituents and the resulting intermolecular interactions are key to controlling the solid-state architecture and, consequently, the macroscopic properties of these versatile compounds. Further research into the biological activities of these compounds and their phthalocyanine derivatives could open new avenues for therapeutic applications.
References
- 1. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 4,5-Bis(4-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Phenoxy-Substituted Phthalonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxy-substituted phthalonitriles are a significant class of aromatic ether nitriles that have garnered considerable interest in materials science and medicinal chemistry. Their robust chemical structure, characterized by the presence of a phenoxy linkage to a phthalonitrile core, imparts unique properties that make them valuable precursors for high-performance polymers and functional macrocycles like phthalocyanines. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of these versatile compounds, with a focus on the experimental methodologies and underlying chemical principles.
Historical Context and Discovery
The development of phenoxy-substituted phthalonitriles is closely intertwined with the quest for high-temperature resistant polymers. Early research in the latter half of the 20th century focused on creating processable thermosetting resins that could withstand extreme thermal and oxidative conditions, particularly for aerospace and microelectronics applications. Phthalonitrile-based resins emerged as promising candidates due to their ability to form highly cross-linked, thermally stable networks upon curing.
The introduction of flexible ether linkages, such as the phenoxy group, into the rigid phthalonitrile backbone was a key strategy to improve the processability of these resins, including lowering their melting points and enhancing their solubility, without significantly compromising their thermal stability. While a singular "discovery" paper is not readily identifiable, the foundational synthesis of these compounds relies on well-established principles of nucleophilic aromatic substitution. Patents from the late 20th and early 21st centuries describe the synthesis of various phenoxy-substituted phthalonitrile monomers for the formulation of advanced polymer matrices. These documents highlight the utility of reacting nitrophthalonitriles with phenolic compounds as a versatile route to these materials.
Core Synthesis Methodology: Nucleophilic Aromatic Substitution
The most prevalent and versatile method for the synthesis of phenoxy-substituted phthalonitriles is the nucleophilic aromatic substitution (SNAr) reaction. This reaction typically involves the displacement of a nitro group or a halogen atom from an activated phthalonitrile ring by a phenoxide nucleophile.
The general mechanism for the synthesis of a 4-phenoxyphthalonitrile from 4-nitrophthalonitrile and a phenol is illustrated below. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a weak base like potassium carbonate (K₂CO₃) to generate the phenoxide in situ.
Caption: Mechanism of Nucleophilic Aromatic Substitution for Phenoxy-Phthalonitrile Synthesis.
Experimental Protocols
The following tables summarize quantitative data from various reported syntheses of phenoxy-substituted phthalonitriles, showcasing the versatility of the nucleophilic aromatic substitution reaction.
Table 1: Synthesis of Mono-Phenoxy-Substituted Phthalonitriles
| Product | Starting Phthalonitrile | Phenolic Reactant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) |
| This compound | 4-Nitrophthalonitrile | Phenol | K₂CO₃ | DMF | 80-100 | 12-24 | >90 | 98-100 |
| 4-(4-Aminophenoxy)phthalonitrile | 4-Nitrophthalonitrile | 4-Aminophenol | K₂CO₃ | DMF | 80 | 6 | 95 | 152-154 |
| 4-(3-Hydroxyphenoxy)phthalonitrile | 4-Nitrophthalonitrile | Resorcinol | K₂CO₃ | DMF | RT | 24 | 85 | 135-137 |
| 4-(2-Phenylphenoxy)-5-nitrophthalonitrile | 4-Bromo-5-nitrophthalonitrile | 2-Phenylphenol | K₂CO₃ | DMF | 100 | 2 | 78 | 155-157 |
| 4-(4-(3,5-Diaminobenzoyl)phenoxy)phthalonitrile | 4-Nitrophthalonitrile | 4-Hydroxy-3,5-diaminobenzophenone | K₂CO₃ | DMAc | 120 | 8 | 89 | 234-236 |
Table 2: Synthesis of Bis-Phenoxy-Substituted Phthalonitriles
| Product | Starting Phthalonitrile | Phenolic Reactant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) |
| 1,3-Bis(3,4-dicyanophenoxy)benzene | 4-Nitrophthalonitrile | Resorcinol | K₂CO₃ | DMF | 80 | 12 | 92 | 178-180 |
| 4,4'-Bis(3,4-dicyanophenoxy)biphenyl | 4-Nitrophthalonitrile | 4,4'-Biphenol | K₂CO₃ | DMF | 100 | 10 | 94 | 232-234 |
| 2,2'-Bis(3,4-dicyanophenoxy)biphenyl | 4-Nitrophthalonitrile | 2,2'-Biphenol | K₂CO₃ | DMF | 100 | 12 | 90 | 165-167 |
| 4,5-Di(2-phenylphenoxy)phthalonitrile | 4-Bromo-5-nitrophthalonitrile | 2-Phenylphenol | K₂CO₃ | DMF | 100 | 8 | 63 | 188-190 |
| 4,5-Bis[4-(4-bromophenoxy)phenoxy]phthalonitrile | 4,5-Dichlorophthalonitrile | 4-(4-Bromophenoxy)phenol | K₂CO₃ | DMF | 150 | 24 | 85 | 178-180 |
General Experimental Workflow
A typical experimental procedure for the synthesis and purification of a phenoxy-substituted phthalonitrile is outlined below. This workflow is representative of the methodologies cited in the literature.
Caption: General Experimental Workflow for the Synthesis of Phenoxy-Substituted Phthalonitriles.
Key Applications
The unique combination of properties exhibited by phenoxy-substituted phthalonitriles makes them highly valuable in several advanced applications.
High-Performance Polymers
The primary application of these compounds is as monomers for phthalonitrile resins.[1] These resins are renowned for their exceptional thermal and oxidative stability, high char yields, and excellent flame retardancy. The incorporation of phenoxy groups enhances the processability of the resins, making them suitable for manufacturing high-performance composites for the aerospace, defense, and electronics industries. These composites are used in applications requiring long-term performance at elevated temperatures.
Phthalocyanine Synthesis
Phenoxy-substituted phthalonitriles are crucial precursors for the synthesis of substituted phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including:
-
Photodynamic Therapy (PDT): Phthalocyanines derived from phenoxy-substituted phthalonitriles can be designed to have specific photophysical properties, making them effective photosensitizers in PDT for cancer treatment.[1] These molecules can be activated by light of a specific wavelength to produce reactive oxygen species that are toxic to cancer cells.
-
Catalysis: Metallophthalocyanines, synthesized from these precursors, are used as catalysts in various chemical reactions.
-
Dyes and Pigments: The intense and stable colors of phthalocyanines make them suitable for use as industrial dyes and pigments.
-
Nonlinear Optics: The extended π-electron systems of these molecules give rise to nonlinear optical properties, making them of interest for applications in optical devices.
Conclusion
Phenoxy-substituted phthalonitriles represent a cornerstone in the development of advanced materials. Their synthesis, primarily through nucleophilic aromatic substitution, is a robust and versatile methodology that allows for the creation of a wide array of derivatives with tailored properties. From enhancing the performance of high-temperature polymers to enabling the development of novel photosensitizers for medical applications, these compounds continue to be an active area of research and development. This guide provides a foundational understanding of their history, synthesis, and significance, serving as a valuable resource for professionals in the fields of chemistry, materials science, and drug development.
References
Solubility of 4-Phenoxyphthalonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-phenoxyphthalonitrile, a key intermediate in the synthesis of phthalocyanines and other functional materials. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document outlines the expected solubility trends based on general chemical principles and provides a standardized experimental protocol for determining its solubility in various organic solvents.
Predicted Solubility Profile
Based on the principles of "like dissolves like," the solubility of this compound in different organic solvents can be predicted. The molecule possesses both a polar dinitrile group and a relatively nonpolar phenoxy group. This dual nature suggests a degree of solubility in a range of solvents.
Expected Solubility:
-
High Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), due to favorable dipole-dipole interactions.
-
Moderate Solubility: In polar protic solvents like alcohols (e.g., ethanol, methanol) and in chlorinated solvents such as dichloromethane and chloroform.
-
Low Solubility: In nonpolar solvents like hexanes and diethyl ether.
It is important to note that these are predictions, and experimental verification is crucial for any research or development application.
Experimental Determination of Solubility
The following is a standard protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method.
Experimental Protocol: Isothermal Shake-Flask Method
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance
-
Spatula
-
Scintillation vials or other suitable sealed containers
-
Constant temperature water bath or incubator with shaking capabilities
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility of this compound in the solvent at the given temperature using the following formula:
Solubility (g/L) = (Concentration of diluted sample × Dilution factor × Volume of flask) / Volume of supernatant taken
3. Data Analysis:
Repeat the experiment at different temperatures to determine the temperature dependence of solubility. The results can be presented in a tabular format for easy comparison.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Experimental workflow for solubility determination.
Note on Signaling Pathways
The request for diagrams of signaling pathways involving this compound is noted. However, it is important to clarify that this compound is a synthetic organic molecule and is not known to be involved in biological signaling pathways. Signaling pathways are complex series of biochemical reactions within a cell, typically involving proteins and other biomolecules, that govern cellular responses. As a small organic intermediate, this compound does not have a known biological role in such pathways. Its primary application is in the field of materials science, particularly as a precursor for phthalocyanine synthesis.
Thermal Decomposition Analysis of 4-Phenoxyphthalonitrile Monomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Phenoxyphthalonitrile and its Thermal Stability
This compound is a monomer used in the synthesis of high-performance phthalonitrile-based thermosetting polymers. These polymers are known for their exceptional thermal and oxidative stability, inherent flame retardancy, and excellent mechanical properties at elevated temperatures, making them suitable for applications in the aerospace, military, and microelectronics industries.[1] The thermal stability of the 4-PPN monomer is a critical parameter that influences its processing window—the temperature range between its melting point and the onset of polymerization or decomposition—and ultimately dictates the properties of the cured polymer.
Predicted Thermal Properties and Comparative Data
The molecular structure of this compound, which features a flexible ether linkage, is expected to result in a lower melting point compared to more rigid phthalonitrile monomers.[1] While specific decomposition temperature data for 4-PPN monomer is not available, the table below summarizes the known thermal properties of 4-PPN and a structurally analogous phthalonitrile monomer to provide a comparative context.
Table 1: Thermal Properties of this compound and a Structurally Related Monomer
| Monomer Name | Structure | Melting Point (°C) | Decomposition Temperature (TGA, 5% weight loss, °C) | Citation |
| This compound | C₆H₅OC₆H₃(CN)₂ | 98-100 | Data not available | [1][2] |
| 4-(2-aminophenoxy)phthalonitrile | H₂NC₆H₄OC₆H₃(CN)₂ | 122 | Data not available | [1] |
Experimental Protocols for Thermal Analysis
The primary techniques used to investigate the thermal stability of phthalonitrile monomers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]
Thermogravimetric Analysis (TGA)
TGA is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on decomposition temperatures and char yield.[1]
Typical Experimental Protocol:
-
Instrument: TA Instruments Q600 or similar[1]
-
Sample Size: 5-10 mg[1]
-
Heating Rate: 10 °C/min[1]
-
Temperature Range: 30 °C to 1000 °C[1]
-
Atmosphere: Nitrogen or air at a flow rate of 100 mL/min[1]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample during a controlled temperature program. It is used to determine the melting point (Tm), glass transition temperature (Tg), and curing exotherms of the monomer.[1]
Typical Experimental Protocol:
-
Instrument: TA Instruments Q20 or similar[1]
-
Sample Size: 5-10 mg in a sealed aluminum pan[1]
-
Heating Rate: 5, 10, 15, and 20 °C/min (for kinetic studies)[1]
-
Temperature Program: A heat-cool-heat cycle is typically used to erase the thermal history of the sample.[1]
Visualizing Experimental and Logical Workflows
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical experimental workflow for the thermal analysis of a phthalonitrile monomer.
Potential Thermal Decomposition Pathway of this compound
While the precise thermal decomposition mechanism of this compound monomer is not detailed in the available literature, insights can be drawn from studies on the pyrolysis of phthalonitrile-based polymers and foams. The decomposition of these materials involves the cleavage of C-N, C-O, and C-C bonds.[3][4] For 4-PPN, the ether linkage and the nitrile groups are expected to be the primary sites of thermal degradation.
The decomposition is likely to proceed through a multi-stage mechanism, especially at higher temperatures, leading to the evolution of various gaseous products and the formation of a stable char.
Hypothesized Decomposition Products
Based on the decomposition of phthalonitrile foams, the thermal degradation of this compound could lead to the release of gases such as:[3][4]
-
Carbon dioxide (CO₂)
-
Carbon monoxide (CO)
-
Ammonia (NH₃)
-
Hydrogen cyanide (HCN)
-
Methane (CH₄)
-
Aromatic fragments
Visualizing the Hypothesized Decomposition Pathway
The following diagram illustrates a simplified, hypothesized thermal decomposition pathway for this compound.
Conclusion
The thermal decomposition analysis of this compound monomer is crucial for defining its processing parameters and predicting the performance of the resulting polymers. While specific experimental data for the monomer is limited, a comprehensive understanding of its likely thermal behavior can be inferred from the analysis of related phthalonitrile systems. The established methodologies of TGA and DSC provide a robust framework for such investigations. Further research focusing on the direct thermal analysis of this compound monomer would be beneficial for the continued development of high-performance materials based on this chemistry.
References
An In-depth Technical Guide to the Synthesis of 4-Phenoxyphthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-phenoxyphthalonitrile from 4-nitrophthalonitrile and phenol. The document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate the successful execution of this important transformation in a laboratory setting. This compound and its derivatives are valuable precursors in the development of phthalocyanines, which have applications in materials science and as photosensitizers in photodynamic therapy.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from 4-nitrophthalonitrile and phenol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The aromatic ring of 4-nitrophthalonitrile is activated towards nucleophilic attack by the strong electron-withdrawing effects of the two cyano groups and the nitro group.
The reaction is initiated by the attack of a phenoxide nucleophile on the carbon atom bonded to the nitro group, which is the most electrophilic position on the aromatic ring. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing substituents. In the subsequent step, the nitro group is eliminated as a nitrite ion (NO₂⁻), leading to the formation of the this compound product. The reaction is typically carried out in a polar aprotic solvent and in the presence of a base to deprotonate the phenol, thereby increasing its nucleophilicity.
An In-depth Technical Guide to the Nucleophilic Aromatic Substitution Mechanism in 4-Phenoxyphthalonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-phenoxyphthalonitrile, focusing on the core principles of the nucleophilic aromatic substitution (SNAr) mechanism. This document details the reaction, presents quantitative data from various synthetic protocols, outlines detailed experimental procedures, and provides a thorough spectroscopic characterization of the final product.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophile—in this case, the phenoxide ion—displaces a leaving group on an aromatic ring. The reaction's feasibility is critically dependent on the electronic properties of the aromatic ring, which must be rendered sufficiently electron-deficient by the presence of strong electron-withdrawing groups.
The starting material, 4-nitrophthalonitrile, is ideally suited for this transformation. The two nitrile (-CN) groups and the nitro (-NO₂) group are potent electron-withdrawing substituents. These groups activate the aromatic ring towards nucleophilic attack, particularly at the carbon atom bonded to the nitro group, which serves as the leaving group.
The SNAr mechanism for the synthesis of this compound proceeds through a two-step addition-elimination pathway:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The phenoxide ion, typically generated in situ from phenol and a base, attacks the electron-deficient carbon atom of the 4-nitrophthalonitrile that bears the nitro group. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing nitrile and nitro groups.
-
Elimination of the Leaving Group: In the second, faster step, the leaving group (the nitrite ion, NO₂⁻) is expelled from the Meisenheimer complex. This step restores the aromaticity of the ring and yields the final product, this compound.
Quantitative Data Presentation
The synthesis of this compound can be achieved under various reaction conditions. The choice of base, solvent, temperature, and reaction time significantly influences the reaction yield. Below is a summary of different reported protocols.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrophthalonitrile | Phenol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Reflux | 8 | 86.4 | [1] |
| 4-Nitrophthalonitrile | 4-tert-butylphenol | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 80 | 6 | - | [2] |
| 4-Nitrophthalonitrile | Isoeugenol | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | - | - | 92 | [3] |
| 4-Nitrophthalonitrile | 2-Methoxyphenol | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | - | - | 75 | [3] |
| 4-Nitrophthalonitrile | 3-Methoxyphenol | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | - | - | 89 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below, reflecting common laboratory practices.
Protocol 1: Synthesis using Sodium Hydride in Tetrahydrofuran[1]
Materials:
-
4-Nitrophthalonitrile (0.50 g, 0.0028 mol)
-
Phenol (0.353 g, 0.0375 mol)
-
Sodium Hydride (NaH, 0.15 g)
-
Anhydrous Tetrahydrofuran (THF, 30 mL)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of sodium hydride (0.15 g) in anhydrous THF (15 mL) under an inert atmosphere, add a solution of phenol (0.353 g) in anhydrous THF (15 mL).
-
Slowly add a solution of 4-nitrophthalonitrile (0.50 g) in anhydrous THF (15 mL) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash the solid with ethyl acetate.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude white precipitate by flash column chromatography using a solvent system of ethyl acetate:hexane (1:4) to yield pure this compound.
Protocol 2: General Synthesis using Potassium Carbonate in Dimethylformamide[2]
Materials:
-
4-Nitrophthalonitrile
-
Substituted Phenol (e.g., 4-tert-butylphenol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophthalonitrile and the substituted phenol in anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (e.g., 6 hours) under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once complete, cool the reaction mixture and pour it into acidified water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent like ethanol to yield the pure product.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.
| Spectroscopic Technique | Key Data |
| FTIR (Fourier-Transform Infrared) Spectroscopy | ~2230 cm⁻¹: C≡N stretching vibration~1580 cm⁻¹: C=C aromatic ring stretching~1240 cm⁻¹: Ar-O-Ar asymmetric stretching |
| ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy | ~7.1-7.8 ppm: Multiplets corresponding to the aromatic protons of the phthalonitrile and phenoxy rings. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy | ~115-160 ppm: Resonances for the aromatic carbons.~115 ppm: Signals for the nitrile carbons. |
Note: The exact chemical shifts in NMR spectroscopy can vary slightly depending on the solvent used.
Potential Side Reactions and Byproducts
While the SNAr reaction for this compound synthesis is generally efficient, certain side reactions can occur, potentially reducing the yield and complicating purification.
-
Hydrolysis of Nitrile Groups: In the presence of a strong base and residual water, the nitrile groups can undergo hydrolysis to form carboxamide or carboxylic acid functionalities. To mitigate this, it is crucial to use anhydrous solvents and reagents and to avoid prolonged reaction times at high temperatures with strong bases.[2]
-
Reaction with Solvent: Polar aprotic solvents like DMF can decompose at elevated temperatures, particularly in the presence of a strong base, leading to the formation of byproducts that may react with the starting materials or product.[2] If solvent decomposition is suspected, using a more stable solvent such as DMSO is a viable alternative.
-
Incomplete Reaction: If the reaction does not go to completion, the final product will be contaminated with unreacted 4-nitrophthalonitrile. Monitoring the reaction by TLC is essential to ensure complete conversion.
Conclusion
The nucleophilic aromatic substitution reaction is a robust and efficient method for the synthesis of this compound from 4-nitrophthalonitrile. The success of the synthesis hinges on the appropriate choice of base and solvent, as well as maintaining anhydrous conditions to prevent side reactions. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the effective synthesis and utilization of this important chemical intermediate.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Phenoxyphthalonitrile for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and polymerization of 4-phenoxyphthalonitrile, a key monomer for the production of high-performance thermosetting polymers. Phthalonitrile-based resins are renowned for their exceptional thermal and oxidative stability, high glass transition temperatures, inherent flame retardancy, and low water absorption, making them ideal for demanding applications in the aerospace, electronics, and advanced composites industries.
This document offers detailed experimental protocols for the synthesis of this compound via nucleophilic aromatic substitution, its subsequent thermal curing, and the characterization of both the monomer and the resulting polymer.
Data Presentation
Monomer Synthesis and Characterization
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a nitro group on a phthalonitrile precursor with a phenoxide. Below is a summary of typical reaction conditions and characterization data.
| Parameter | Method 1 | Method 2 |
| Reactants | 4-Nitrophthalonitrile, Phenol, Sodium Hydride | 4-Nitrophthalonitrile, Phenol, Potassium Carbonate |
| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) |
| Temperature | Reflux (approx. 66 °C) | 80-100 °C |
| Reaction Time | 8 hours | 12-24 hours |
| Typical Yield | ~86% | High |
| Purification | Flash Column Chromatography | Precipitation and Recrystallization |
| Melting Point | 98-100 °C | - |
| ¹H NMR (CDCl₃, ppm) | δ 7.07 (m, 3H), 3.46 (m, 5H), 0.90 (s, 2H) | - |
| ¹³C NMR (CDCl₃, ppm) | δ 135.20, 134.43, 127.34, 126.95, 119.92, 119.69, 117.45, 71.01 | - |
Polymer Properties
The thermal and mechanical properties of the cured poly(this compound) are critical for its application in high-performance materials. The following table summarizes expected property values based on data for closely related phthalonitrile resin systems.
| Property | Expected Value | Test Method |
| Glass Transition Temperature (Tg) | > 400 °C | DSC |
| Decomposition Temperature (5% weight loss in N₂) | > 500 °C[1] | TGA |
| Char Yield at 800 °C in N₂ | > 70%[1] | TGA |
| Flexural Strength (Neat Resin) | 75 - 122 MPa | ASTM D790 |
| Flexural Modulus (Neat Resin) | ~3.8 GPa | ASTM D790 |
| Water Absorption (24h immersion) | < 1.5%[1] | ASTM D570 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Hydride
This protocol describes the synthesis of this compound using sodium hydride as a base in tetrahydrofuran.
Materials:
-
4-Nitrophthalonitrile
-
Phenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Hexane
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of phenol (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 4-nitrophthalonitrile (1 equivalent) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and carefully quench with deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a mixture of ethyl acetate and hexane as the eluent.[2]
Protocol 2: Synthesis of this compound via Potassium Carbonate
This protocol details the synthesis using potassium carbonate as the base in N,N-dimethylformamide.[3]
Materials:
-
4-Nitrophthalonitrile
-
Phenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 4-nitrophthalonitrile (1 equivalent) and phenol (1.1 equivalents) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.[1]
-
Heat the reaction mixture to 80-100 °C with continuous stirring under an inert atmosphere for 12-24 hours.[3]
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into an excess of cold deionized water to precipitate the crude product.[1]
-
Stir the suspension for 30 minutes, then collect the precipitate by vacuum filtration.
-
Wash the solid with deionized water and then with cold methanol.
-
Dry the purified this compound under vacuum.
Protocol 3: Thermal Polymerization of this compound
This protocol describes the thermal curing of this compound monomer into a high-performance thermoset resin using an aromatic amine curing agent.
Materials:
-
This compound monomer (dried)
-
Aromatic amine curing agent (e.g., 1,3-bis(3-aminophenoxy)benzene (APB) or bis[4-(4-aminophenoxy)phenyl]sulfone (p-BAPS)) (typically 1-5 wt%)
-
High-temperature mold
-
Vacuum oven or furnace with programmable temperature control
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Monomer and Curing Agent Preparation: Dry the this compound monomer and the aromatic amine curing agent in a vacuum oven at a temperature below their melting points for several hours to remove any residual moisture.
-
Mixing: In a suitable container, heat the this compound monomer to approximately 20-30 °C above its melting point to obtain a low-viscosity melt. Add the desired amount of the curing agent (e.g., 2-5 wt%) to the molten monomer. Stir the mixture gently until the curing agent is completely dissolved and a homogeneous mixture is obtained.
-
Degassing: Pour the homogeneous molten mixture into a preheated mold. Place the mold in a vacuum oven at a temperature above the melting point of the mixture but below the curing onset temperature. Apply vacuum to degas the resin and remove any entrapped air bubbles.
-
Curing: Transfer the mold to a programmable oven or furnace. Execute a staged curing cycle under an inert atmosphere. A typical curing cycle is as follows:
-
Post-Curing: For enhanced cross-linking and improved thermal stability, a post-curing step at a higher temperature is recommended.
-
Increase the temperature to 350 °C and hold for 4-8 hours.
-
Further, increase the temperature to 375 °C and hold for 4-8 hours.[4]
-
-
Cooling: After the post-curing step, cool the oven down to room temperature at a controlled rate to avoid thermal shock and cracking of the cured polymer.
Characterization Protocols
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Monomer: Characterize the purified this compound using a KBr pellet or as a thin film. Expected characteristic peaks include C≡N stretching around 2230 cm⁻¹, and Ar-O-Ar stretching vibrations.
-
Polymer: Monitor the curing process by observing the disappearance of the C≡N peak.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the this compound monomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
-
Differential Scanning Calorimetry (DSC):
-
Monomer: Determine the melting point of the purified monomer.
-
Curing: Analyze the uncured resin mixture to determine the onset and peak of the curing exotherm, which helps in optimizing the curing schedule.
-
Polymer: Determine the glass transition temperature (Tg) of the cured polymer.
-
-
Thermogravimetric Analysis (TGA):
-
Analyze the cured polymer sample by heating at a constant rate (e.g., 10 °C/min) under an inert (N₂) or oxidative (air) atmosphere.
-
Determine the decomposition temperature (Td) and the char yield at high temperatures (e.g., 800 °C).
-
-
Mechanical Testing:
-
Prepare specimens of the cured neat resin according to ASTM standards (e.g., ASTM D790 for flexural properties).
-
Perform mechanical tests to determine properties such as flexural strength, flexural modulus, and tensile strength.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Polymerization of 4-Phenoxyphthalonitrile for Aerospace Composites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phthalonitrile-based polymers represent a class of high-performance thermosetting resins notable for their exceptional thermal and oxidative stability, inherent flame retardancy, and robust mechanical properties at elevated temperatures. These characteristics make them highly suitable for demanding applications within the aerospace industry, where materials are subjected to extreme environmental conditions.[1] They are prime candidates for use as matrices in advanced composite materials for aircraft structures, missile components, and satellite systems.[1] The incorporation of a phenoxy group into the phthalonitrile structure can enhance the processability of the resulting polymer.[1] This document provides detailed protocols for the synthesis of the 4-phenoxyphthalonitrile monomer, its subsequent polymerization into a thermosetting resin, and the fabrication of high-performance carbon fiber reinforced composites.
Monomer and Polymer Properties
The anticipated properties of the this compound monomer and its cured polymer are summarized in the tables below. These values are based on typical data for analogous phthalonitrile-based resins and serve as a benchmark for experimental outcomes.[2]
Table 1: Expected Properties of this compound Monomer
| Property | Expected Value |
| Molecular Formula | C₁₄H₈N₂O |
| Molecular Weight | 220.23 g/mol |
| Melting Point | >200 °C |
| Appearance | Off-white to pale yellow powder |
Table 2: Expected Properties of Cured Poly(this compound) Resin
| Property | Expected Value |
| Glass Transition Temperature (Tg) | > 400 °C[2] |
| Decomposition Temperature (TGA, 5% weight loss in N₂) | > 500 °C[2] |
| Char Yield at 800 °C in N₂ | > 70%[2] |
| Water Absorption | < 1.5%[2] |
| Dielectric Constant | 2.5 - 3.5[2] |
| Dielectric Loss | < 0.01[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol describes the synthesis of the this compound monomer via a nucleophilic aromatic substitution reaction between 4-nitrophthalonitrile and phenol.
Materials:
-
4-Nitrophthalonitrile
-
Phenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-nitrophthalonitrile (1 equivalent) and phenol (1.1 equivalents).[1]
-
Add anhydrous DMF to dissolve the reactants.[1]
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.[1]
-
Heat the reaction mixture to 80-100°C under a nitrogen atmosphere and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Pour the reaction mixture into a beaker containing a stirred solution of cold deionized water to precipitate the product.[1]
-
Collect the precipitate by vacuum filtration, wash with deionized water, and then with cold methanol to remove unreacted starting materials and impurities.[2]
-
Dry the crude product in a vacuum oven at 60-80°C.[2]
-
For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) or purified by column chromatography.[2]
-
Characterize the final product using FTIR, ¹H NMR, and ¹³C NMR spectroscopy and determine the melting point.[2]
Caption: Workflow for the synthesis of this compound monomer.
Protocol 2: Polymerization (Curing) of this compound Resin
This protocol outlines the thermal curing of the this compound monomer to form a highly cross-linked polymer. A curing agent is typically used to reduce the curing temperature and accelerate the reaction rate.[3] A common class of curing agents are aromatic amines such as 4,4'-diaminodiphenyl sulfone (DDS) or 1,3-bis(3-aminophenoxy)benzene (m-APB).[4][5]
Materials:
-
This compound monomer
-
Aromatic amine curing agent (e.g., p-BAPS, 1-5 wt%)[3]
Procedure:
-
Mixing:
-
Melt Mixing (Preferred): Heat the this compound monomer to approximately 20-30°C above its melting point to achieve a low-viscosity melt. Add the desired amount of the curing agent to the molten monomer and stir gently until a homogeneous mixture is obtained.[3]
-
Solution Mixing: If melt mixing is not feasible, dissolve both the monomer and the curing agent in a minimal amount of a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP). Stir until homogeneous and then remove the solvent completely under vacuum before curing.[3]
-
-
Degassing: Pour the homogeneous resin mixture into a preheated mold. Place the mold in a vacuum oven at a temperature above the melting point of the mixture but below the curing onset temperature to remove any entrapped air or volatiles.[3]
-
Curing: A staged heating profile under an inert atmosphere is recommended. A typical curing cycle is as follows:[2]
-
Heat to 250°C and hold for 2 hours.
-
Increase the temperature to 280°C and hold for 4 hours.
-
Further, increase the temperature to 320°C and hold for 8 hours.
-
-
Post-Curing: For enhanced cross-linking and improved thermal stability, a post-curing step at a higher temperature is recommended. Increase the temperature to 350-375°C and hold for 4-8 hours.[3]
-
Cooling: After post-curing, cool the oven down to room temperature at a controlled rate to prevent thermal shock and cracking of the cured polymer.[3]
-
Characterization: Characterize the cured polymer using Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg), Thermogravimetric Analysis (TGA) for thermal stability, and Dynamic Mechanical Analysis (DMA) for mechanical properties.[2]
Caption: Experimental workflow for the polymerization of this compound.
Protocol 3: Fabrication of Carbon Fiber Reinforced Composite
Phthalonitrile resins can be processed into high-performance composites using techniques such as resin transfer molding (RTM) and prepreg consolidation.[1] The following protocol details a laboratory-scale fabrication using prepreg consolidation.
Materials:
-
This compound resin (pre-mixed with curing agent)
-
Carbon fiber fabric (e.g., T300 or similar)
-
Acetone or a suitable solvent
-
Release film and bagging materials for vacuum bagging
Procedure:
-
Prepreg Preparation:
-
Prepare a solution of the phthalonitrile resin in a suitable solvent like acetone to achieve a desired viscosity.
-
Impregnate the carbon fiber fabric with the resin solution using a roller or brush to ensure uniform distribution.[1]
-
Dry the impregnated fabric in an oven at a temperature sufficient to remove the solvent but below the curing temperature.
-
-
Lay-up and Curing:
-
Cut the prepreg sheets to the desired dimensions.
-
Stack the prepreg layers in the desired orientation in a mold treated with a release agent.[1]
-
Assemble a vacuum bag over the lay-up, including a release film, bleeder, and breather cloths.[1]
-
Apply vacuum and place the entire assembly in an oven or autoclave.
-
Cure using the staged heating profile described in Protocol 2.
-
-
Post-Curing and Finishing:
Polymerization Mechanism
The curing of phthalonitrile monomers proceeds through a complex, thermally initiated polymerization of the nitrile groups, leading to a highly cross-linked network.[3] This network is often composed of stable heterocyclic structures such as triazine rings, phthalocyanine rings, and isoindoline structures.[3][6] The addition of an aromatic amine curing agent initiates the polymerization process.[7] The rate-determining step is the initial nucleophilic addition of the amine to a nitrile group to form an amidine intermediate.[8]
Caption: Simplified polymerization pathway of phthalonitrile resins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US20220017712A1 - Composition of Phthalonitrile Resin Matrix for Polymer Composite Materials, Method for Fabrication Thereof, Method for Manufacturing of Polymer Composite Material, and Material Obtained by this Method - Google Patents [patents.google.com]
- 6. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Phenoxyphthalonitrile as a Precursor for Phthalocyanine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxyphthalonitrile is a key aromatic precursor in the synthesis of phenoxy-substituted phthalocyanines. These macrocyclic compounds are of significant interest in various fields, including materials science and medicine, due to their unique photophysical and chemical properties. The phenoxy substituents enhance the solubility of the resulting phthalocyanine complexes in organic solvents, which is a significant advantage over their unsubstituted counterparts that are notoriously insoluble. This improved solubility facilitates their processing and application in areas such as photodynamic therapy (PDT), where they can act as photosensitizers. In PDT, these molecules are excited by light of a specific wavelength to produce reactive oxygen species (ROS) that can selectively destroy cancer cells and pathogenic microbes.[1] This document provides detailed protocols for the synthesis of metallated tetrakis(4-phenoxy)phthalocyanines from this compound and outlines their potential applications in drug development.
Properties of this compound
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₈N₂O |
| Molecular Weight | 220.23 g/mol |
| Appearance | Powder, crystals, or chunks |
| Melting Point | 98-100 °C |
| CAS Number | 38791-62-7 |
Synthesis of Metallated Tetrakis(4-phenoxy)phthalocyanines
The synthesis of metallated tetrakis(4-phenoxy)phthalocyanines from this compound is typically achieved through a cyclotetramerization reaction in the presence of a metal salt. The general reaction scheme involves the formation of the macrocycle from four phthalonitrile units around a central metal ion.
Experimental Workflow: Phthalocyanine Synthesis
Caption: General workflow for the synthesis of metallated phthalocyanines.
Detailed Experimental Protocol: Synthesis of Zinc(II) Tetrakis(4-phenoxy)phthalocyanine
This protocol describes the synthesis of Zinc(II) Tetrakis(4-phenoxy)phthalocyanine.
Materials:
-
This compound
-
Anhydrous Zinc Acetate (Zn(OAc)₂)
-
n-Pentanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Silica Gel for column chromatography
-
Appropriate solvents for chromatography (e.g., THF/toluene mixture)
-
Nitrogen gas supply
-
Standard reflux apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (4 mmol), anhydrous zinc acetate (1 mmol), and n-pentanol (20 mL).
-
Add a catalytic amount of DBU (e.g., 1.0 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 138°C for n-pentanol) under a nitrogen atmosphere and maintain for 24-36 hours. The solution will gradually turn dark green.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add methanol (50 mL) to the reaction mixture to precipitate the crude product.
-
Collect the green precipitate by filtration and wash it sequentially with water, and methanol.
-
Dry the crude product under vacuum.
-
Further purify the product by column chromatography on silica gel. A typical eluent system is a gradient of tetrahydrofuran (THF) in toluene.
-
Collect the green fractions and evaporate the solvent to obtain the pure Zinc(II) Tetrakis(4-phenoxy)phthalocyanine.
Quantitative Data
The following table summarizes typical data obtained from the synthesis of metallated tetrakis(4-phenoxy)phthalocyanines and their characterization.
| Parameter | Zinc(II) Complex | Cobalt(II) Complex |
| Yield | ~70% | ~65% |
| UV-Vis (in DMF) λmax (nm) | Q band: ~675 | Q band: ~673 |
| FT-IR (cm⁻¹) | Disappearance of C≡N stretch (~2230 cm⁻¹), Appearance of metal-N vibration | Disappearance of C≡N stretch (~2230 cm⁻¹), Appearance of metal-N vibration |
Note: Specific spectral data may vary slightly based on the solvent and specific reaction conditions.
Application in Photodynamic Therapy (PDT)
Phenoxy-substituted phthalocyanines, such as Zinc(II) Tetrakis(4-phenoxy)phthalocyanine, are promising photosensitizers for photodynamic therapy.[2] PDT is a non-invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can lead to localized cell death, making it an attractive option for treating various cancers and microbial infections.[1]
Mechanism of Photodynamic Therapy
Caption: Simplified signaling pathway of photodynamic therapy.
The process begins with the administration of the photosensitizer, which is then excited from its ground state (S₀) to a short-lived excited singlet state (S₁) upon irradiation with light of a specific wavelength. Through a process called intersystem crossing, the photosensitizer transitions to a longer-lived excited triplet state (T₁). In this triplet state, the photosensitizer can transfer its energy to molecular oxygen (³O₂), converting it into highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death. The choice of the central metal in the phthalocyanine complex can influence the efficiency of singlet oxygen generation. Diamagnetic metals like zinc are often preferred as they can promote the formation of the excited triplet state.[2]
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of soluble, peripherally substituted phthalocyanines. The straightforward cyclotetramerization reaction allows for the preparation of various metallophthalocyanines with tunable properties. The enhanced solubility and favorable photophysical characteristics of phenoxy-substituted phthalocyanines make them highly attractive candidates for applications in drug development, particularly as photosensitizers in photodynamic therapy. The protocols and data presented here provide a solid foundation for researchers and scientists to explore the synthesis and application of these promising compounds.
References
- 1. Prospective application of phthalocyanines in the photodynamic therapy against microorganisms and tumor cells: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New application of phthalocyanine molecules: from photodynamic therapy to photothermal therapy by means of structural regulation rather than formation of aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Phenoxyphthalonitrile in Electronic Packaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxyphthalonitrile is a high-performance monomer utilized in the synthesis of polyphthalonitrile resins, a class of thermosetting polymers renowned for their exceptional thermal and oxidative stability. These characteristics make them prime candidates for advanced electronic packaging applications where materials are subjected to extreme temperatures and harsh operating conditions. The resulting polymers exhibit high glass transition temperatures (often exceeding 400°C), low water absorption, inherent flame retardancy, and excellent dielectric properties, addressing the increasing demands for robust and reliable electronic components.
Polyphthalonitrile resins derived from this compound form a highly cross-linked, void-free network upon curing. This network is composed of stable heterocyclic structures, such as triazine and phthalocyanine rings, which contribute to the material's outstanding thermal and mechanical performance. The phenoxy group in the monomer enhances processability and thermal stability, making it a versatile building block for advanced composites and adhesives in the electronics industry.
Properties of Cured this compound Resin
The following tables summarize the typical material properties of cured phthalonitrile resins based on phenoxy-substituted monomers. It is important to note that specific values for a this compound homopolymer are not extensively available in the public domain; therefore, the data presented below is a compilation of expected values and data from closely related phenoxy-phthalonitrile systems.
Thermal Properties
| Property | Typical Value | Conditions |
| Glass Transition Temperature (Tg) | > 400 °C (often not observed before decomposition) | Dynamic Mechanical Analysis (DMA) |
| 5% Weight Loss Temperature (Td5) | > 500 °C | Thermogravimetric Analysis (TGA) in N₂ |
| Char Yield at 800 °C | > 70% | TGA in N₂ |
Dielectric Properties
| Property | Typical Value | Conditions |
| Dielectric Constant | 2.5 - 3.5 | 1 MHz |
| Dielectric Loss Tangent | < 0.01 | 1 MHz |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) Resin
This protocol describes the thermal polymerization of this compound monomer to produce a high-performance thermoset resin. An aromatic amine curing agent is typically used to facilitate the cross-linking reaction and lower the curing temperature.
Materials:
-
This compound monomer
-
Aromatic amine curing agent (e.g., 1,3-bis(3-aminophenoxy)benzene (m-APB) or bis[4-(4-aminophenoxy)phenyl]sulfone (p-BAPS))
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP)), if solution mixing is used
-
Vacuum oven
-
High-temperature furnace or oven with programmable temperature control
-
Mold (pre-heated)
Procedure:
-
Monomer and Curing Agent Preparation:
-
Dry the this compound monomer and the aromatic amine curing agent in a vacuum oven at a temperature below their respective melting points for several hours to remove any residual moisture.
-
-
Mixing:
-
Melt Mixing (Preferred): In a suitable container, heat the this compound monomer to a temperature approximately 20-30 °C above its melting point (98-100 °C) to obtain a low-viscosity melt.[1]
-
Add the desired amount of the curing agent (typically 1-5 wt%) to the molten monomer.
-
Stir the mixture gently until the curing agent is completely dissolved and a homogeneous mixture is obtained.
-
Solution Mixing: If melt mixing is not feasible, dissolve both the monomer and the curing agent in a minimal amount of a high-boiling point solvent like NMP. Stir the solution until a homogeneous mixture is achieved. The solvent must be completely removed under vacuum before proceeding to the curing step.
-
-
Degassing:
-
Pour the homogeneous resin mixture into a preheated mold.
-
Place the mold in a vacuum oven at a temperature above the melting point of the mixture but below the curing onset temperature.
-
Apply vacuum to degas the resin and remove any entrapped air bubbles or residual solvent. This step is crucial to prevent void formation in the final cured polymer.
-
-
Curing:
-
Transfer the mold to a high-temperature oven or furnace with an inert atmosphere (e.g., nitrogen or argon).
-
Implement a staged curing protocol to ensure a complete and uniform reaction. A representative multi-step curing protocol is as follows:
-
Heat to 250 °C and hold for 2 hours.
-
Increase the temperature to 280 °C and hold for 4 hours.
-
Further, increase the temperature to 320 °C and hold for 8 hours.
-
-
-
Post-Curing:
-
For enhanced cross-linking and improved thermal stability, a post-curing step at a higher temperature is recommended.
-
Increase the temperature to 350-375 °C and hold for 4-8 hours.
-
-
Cooling:
-
After the post-curing is complete, allow the oven to cool down slowly to room temperature to prevent thermal shock and the formation of internal stresses in the cured polymer.
-
Protocol 2: Characterization of Cured Poly(this compound)
Methods:
-
Thermal Stability:
-
Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min to determine the 5% weight loss temperature (Td5) and the char yield.
-
-
Thermomechanical Properties:
-
Dynamic Mechanical Analysis (DMA): Conducted on a rectangular specimen to determine the glass transition temperature (Tg) and storage modulus. A typical procedure involves a temperature ramp from room temperature to above the expected Tg at a heating rate of 3-5 °C/min.
-
-
Dielectric Properties:
-
Dielectric Spectroscopy: Performed on a thin, polished disc of the cured polymer. The dielectric constant and loss tangent are measured over a range of frequencies (e.g., 1 Hz to 1 MHz) at room temperature.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of poly(this compound).
Caption: Simplified reaction pathway for the curing of phthalonitrile resins.
References
Application Notes and Protocols: Synthesis of 4-Phenoxyphthalonitrile
For research use only. Not for use in diagnostic procedures.
Disclaimer: This protocol is intended for trained laboratory personnel. The user is responsible for consulting the relevant safety data sheets (SDS) for all chemicals and for implementing appropriate safety measures, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood. The chemicals involved in this synthesis are hazardous.
Introduction
4-Phenoxyphthalonitrile is an aromatic monomer crucial for the synthesis of high-performance phthalonitrile resins.[1] These resins are known for their exceptional thermal and oxidative stability, making them suitable for applications in advanced composites, aerospace materials, and electronics.[1][2] The phenoxy group enhances the processability and thermal properties of the resulting polymers.[1] This document provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction between 4-nitrophthalonitrile and phenol.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution where the phenoxide ion displaces the nitro group on the 4-nitrophthalonitrile. Anhydrous potassium carbonate is used as a base to deprotonate phenol, and dimethylformamide (DMF) serves as the polar aprotic solvent.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Safety Precautions
-
4-Nitrophthalonitrile: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
-
Phenol: Toxic and corrosive. Causes severe skin burns and eye damage.
-
Potassium Carbonate (Anhydrous): Causes serious eye irritation.
-
Dimethylformamide (DMF): Harmful in contact with skin or if inhaled.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[3][4] All operations should be performed in a certified chemical fume hood.[4]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |
| 4-Nitrophthalonitrile | 31643-49-9 | 173.13 | 10 | 1.73 |
| Phenol | 108-95-2 | 94.11 | 10 | 0.94 |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 15 | 2.07 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 20 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | ~500 mL |
| Ethanol | 64-17-5 | 46.07 | - | As needed |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Synthesis Procedure
-
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. Ensure the glassware is oven-dried before use.
-
Addition of Reagents: To the flask, add 4-nitrophthalonitrile (1.73 g, 10 mmol), phenol (0.94 g, 10 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).[2][5]
-
Solvent Addition: Add 20 mL of dry dimethylformamide (DMF) to the flask.[5]
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24-72 hours.[6]
-
Work-up: Once the reaction is complete, pour the reaction mixture into 200 mL of cold deionized water with stirring.[6][7] A precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with copious amounts of deionized water to remove DMF and inorganic salts.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a white to light-yellow solid.[5]
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight.
Data Summary
| Parameter | Value |
| Reactant Ratios | 1:1:1.5 (4-Nitrophthalonitrile:Phenol:K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature (~25 °C) |
| Reaction Time | 24 - 72 hours |
| Theoretical Yield | 2.20 g |
| Appearance | Powder, crystals or chunks |
| Melting Point | 98-100 °C |
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify protons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, particularly the characteristic nitrile (-C≡N) stretch around 2230 cm⁻¹.
-
Melting Point Analysis: To assess the purity of the compound. The literature melting point is 98-100 °C.[3][8]
Workflow Visualization
Caption: Step-by-step experimental workflow for this compound synthesis.
References
- 1. Top performing Products - Phthalonitrile - specific polymers [specificpolymers.com]
- 2. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 98 38791-62-7 [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-フェノキシフタロニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Curing 4-Phenoxyphthalonitrile Resins with Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the curing of 4-phenoxyphthalonitrile resins using aromatic amines. Phthalonitrile resins are a class of high-performance thermosetting polymers known for their exceptional thermal and oxidative stability, high glass transition temperatures (Tg), and excellent mechanical properties, making them suitable for demanding applications in aerospace, electronics, and advanced composites.[1][2] Aromatic amines are effective curing agents that initiate the polymerization of phthalonitrile monomers, leading to a highly cross-linked, robust polymer network.[3][4]
Curing Mechanism Overview
The curing of phthalonitrile resins with aromatic amines is a complex process involving a series of nucleophilic addition and cyclization reactions. The process is initiated by the nucleophilic attack of the aromatic amine on the nitrile groups of the phthalonitrile monomer.[3][5][6] This initial step is rate-determining and leads to the formation of an amidine intermediate.[3][5][6]
These reactive intermediates can then undergo further reactions, including intramolecular cyclization to form isoindoline structures.[3][5] The propagation of the polymerization continues through the reaction of these intermediates with other phthalonitrile monomers, ultimately leading to the formation of a highly cross-linked network. This network is composed of thermally stable heterocyclic structures, such as triazine and phthalocyanine rings, which impart the exceptional thermal stability to the cured resin.[1][7][8][9] The aromatic amine plays a crucial role not only in initiating the reaction but also as a hydrogen transfer promoter throughout the curing process.[3][5]
Quantitative Data Summary
The properties of the final cured resin are highly dependent on the specific this compound monomer, the aromatic amine curing agent used, and the curing schedule. The following tables summarize typical quantitative data for phthalonitrile resins cured with aromatic amines. It is important to note that these values are representative and may vary based on the specific experimental conditions.
Table 1: Thermal Properties of Amine-Cured Phthalonitrile Resins
| Property | Value | Conditions/Notes |
| Glass Transition Temperature (Tg) | > 400 °C | Can be influenced by post-curing.[10] |
| 5% Thermal Degradation Temperature (Td5) | 501 °C | In nitrogen atmosphere.[10] |
| Char Yield at 800 °C | > 70% | In nitrogen atmosphere.[8] |
| Coefficient of Linear Thermal Expansion (CTE) | ~25 ppm/°C | At 285 °C.[8] |
Table 2: Mechanical Properties of Amine-Cured Phthalonitrile Resins
| Property | Value | Conditions/Notes |
| Storage Modulus | High | Specific values depend on the resin system and temperature.[9][11] |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and curing of this compound resins with aromatic amines.
Protocol 1: Melt Mixing and Curing
This protocol is suitable for this compound monomers that are solid at room temperature and can be melted to a low viscosity.
Materials:
-
This compound monomer
-
Aromatic amine curing agent (e.g., 1,3-bis(3-aminophenoxy)benzene (APB), 4,4'-bis(3,4-dicyanophenoxy)biphenyl)[4]
-
Beaker
-
Hot plate with magnetic stirring
-
Vacuum oven
-
Mold
Procedure:
-
Monomer and Curing Agent Preparation: Dry the this compound monomer and the aromatic amine curing agent in a vacuum oven at a temperature below their melting points for several hours to remove any residual moisture.[2]
-
Melt Mixing:
-
Place the this compound monomer in a beaker and heat it on a hot plate to a temperature 20-30 °C above its melting point to achieve a clear, low-viscosity melt.[2] For example, for 4,4'-bis(3,4-dicyanophenoxy)biphenyl, a temperature of 240 °C can be used.[4]
-
Add the desired amount of the aromatic amine curing agent (typically 1-5 wt%) to the molten monomer with gentle stirring.[2]
-
Continue stirring for 5-10 minutes until the curing agent is completely dissolved and the mixture is homogeneous.[1]
-
-
Degassing:
-
Curing Schedule: A multi-step curing schedule is recommended to ensure a complete and uniform cure. The following is a representative schedule that may need to be optimized for specific resin systems.[4]
-
Initial Cure: Heat the resin in an oven at a temperature range of 150 °C to 265 °C for 4 to 18 hours. A typical starting point is 240-250 °C for 16 hours.[4]
-
Intermediate Cure: Increase the temperature to a range of 250 °C to 300 °C and hold for 4 to 8 hours. A common cycle is 270-290 °C for 6 hours.[4]
-
Final Cure: Raise the temperature to a range of 300 °C to 315 °C and hold for 10 to 18 hours. A typical final cure is at 315 °C for 16 hours.[4]
-
-
Post-Curing (Optional): For enhanced thermal stability and mechanical properties, a post-curing step at a higher temperature (e.g., 350-400 °C) under an inert atmosphere (e.g., argon) for 4-8 hours can be performed.[2][4]
-
Cooling: After the final curing or post-curing step, allow the oven to cool down to room temperature at a controlled rate to prevent thermal shock and cracking of the cured polymer.[2]
-
Demolding: Once at room temperature, carefully remove the cured polymer from the mold.[2]
Protocol 2: Solution Mixing and Curing
This protocol is an alternative when melt mixing is not feasible.
Materials:
-
This compound monomer
-
Aromatic amine curing agent
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP))[1][2]
-
Round-bottom flask with magnetic stirrer
-
Vacuum oven
-
Mold
Procedure:
-
Monomer and Curing Agent Preparation: Dry the monomer and curing agent as described in Protocol 1.
-
Solution Mixing:
-
In a round-bottom flask, dissolve the this compound monomer and the aromatic amine curing agent in a minimal amount of a suitable high-boiling point solvent.[2]
-
Stir the solution at room temperature or with gentle heating until a homogeneous mixture is achieved.
-
-
Solvent Removal and Degassing:
-
Pour the resin solution into a preheated mold.
-
Place the mold in a vacuum oven and gradually increase the temperature to a point above the boiling point of the solvent but below the curing onset temperature to remove the solvent.
-
Continue to apply vacuum to degas the resin and remove any residual solvent and entrapped air.
-
-
Curing Schedule: Follow the multi-step curing and optional post-curing schedule as described in Protocol 1.
-
Cooling and Demolding: Follow the cooling and demolding procedures as described in Protocol 1.
Visualizations
Caption: Curing mechanism of this compound resin with an aromatic amine.
Caption: Experimental workflow for curing this compound resins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jlinlab.ecust.edu.cn [jlinlab.ecust.edu.cn]
- 4. US5003039A - Amino phenyl containing curing agent for high performance phthalonitrile resin - Google Patents [patents.google.com]
- 5. A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Application Notes and Protocols for 4-Phenoxyphthalonitrile in Carbon Fiber Reinforced Composites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-Phenoxyphthalonitrile as a precursor for the matrix resin in high-performance carbon fiber reinforced composites. Phthalonitrile-based polymers are a class of thermosetting resins known for their exceptional thermal and oxidative stability, high char yield, low water absorption, and inherent flame resistance, making them ideal for demanding applications in the aerospace, electronics, and automotive industries.[1]
Introduction to this compound Based Composites
This compound is a monomer that, upon polymerization, forms a highly cross-linked polyphthalonitrile network. This network is characterized by stable heterocyclic structures, such as triazine and phthalocyanine rings, which impart remarkable thermal stability to the material.[2] When used as a matrix for carbon fiber reinforcement, the resulting composites exhibit superior mechanical properties at elevated temperatures, excellent chemical resistance, and flame retardancy. These attributes make them suitable for applications requiring long-term performance in harsh environments.
The polymerization of phthalonitrile monomers is typically achieved through a thermal curing process, which can be accelerated by the addition of a curing agent. The curing process is a critical step that determines the final properties of the composite material. A multi-stage curing and post-curing schedule is often employed to ensure complete polymerization and to minimize internal stresses.[3][4]
Synthesis of Polyphthalonitrile Resin from this compound
The synthesis of the polyphthalonitrile resin from the this compound monomer is achieved through thermal polymerization. The following protocol is a representative procedure based on established methods for similar phthalonitrile monomers.
Materials:
-
This compound monomer
-
Curing agent (e.g., an aromatic diamine such as 1,3-bis(3-aminophenoxy)benzene (APB))
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)) (optional, for solution mixing)
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Condenser
-
Nitrogen or Argon gas inlet
-
Vacuum oven
Protocol:
-
Monomer and Curing Agent Preparation: Dry the this compound monomer and the aromatic diamine curing agent in a vacuum oven at a temperature below their melting points for several hours to remove any residual moisture.
-
Mixing:
-
Melt Mixing (Preferred): In a suitable container, heat the this compound monomer to a temperature approximately 20-30 °C above its melting point to obtain a low-viscosity melt. Add the desired amount of the curing agent (typically 1-5 wt%) to the molten monomer. Stir the mixture gently until the curing agent is completely dissolved and a homogeneous mixture is obtained.
-
Solution Mixing: If melt mixing is not feasible, dissolve both the monomer and the curing agent in a minimal amount of a high-boiling point solvent. Stir the solution until a homogeneous mixture is achieved. The solvent must be completely removed under vacuum before proceeding to the curing stage.
-
-
Degassing: Pour the homogeneous resin mixture into a preheated mold. Place the mold in a vacuum oven at a temperature above the melting point of the mixture but below the curing onset temperature. Apply vacuum to degas the resin and remove any entrapped air bubbles or residual solvent.
-
Curing: The curing of the resin is a critical step that involves a carefully controlled temperature profile to achieve a high degree of cross-linking. A typical multi-stage curing protocol is as follows:
-
Heat the degassed resin in an oven to 200-250°C and hold for 2-4 hours.
-
Increase the temperature to 270-290°C and hold for 4-6 hours.
-
Further, increase the temperature to 315-340°C and hold for 6-8 hours.
-
-
Post-Curing: For enhanced cross-linking and improved thermal stability, a post-curing step at a higher temperature is recommended. Increase the temperature to 350-375 °C and hold for 4-8 hours.
-
Cooling: After the post-curing cycle is complete, slowly cool the oven to room temperature to prevent thermal shock and cracking of the cured resin.
Fabrication of Carbon Fiber Reinforced Composites
The cured polyphthalonitrile resin can be used as a matrix to fabricate carbon fiber reinforced composites using various techniques, such as prepreg layup followed by hot-pressing or vacuum bag molding, and resin transfer molding (RTM).
Materials:
-
This compound resin solution (dissolved in a suitable solvent like DMF or MEK)
-
Carbon fiber fabric
-
Release film
-
Roller or brush
Protocol:
-
Prepare a solution of the this compound resin with the curing agent in a suitable solvent to achieve a desired viscosity.
-
Place a sheet of carbon fiber fabric on a release film.
-
Apply the resin solution evenly onto the carbon fiber fabric using a roller or brush.
-
Allow the solvent to evaporate in a well-ventilated area or a vacuum oven at a controlled temperature (e.g., 110°C) to form a tacky prepreg sheet.[5]
Materials:
-
This compound/carbon fiber prepreg sheets
-
Mold
-
Release agent
-
Hot-press
Protocol:
-
Apply a release agent to the mold surfaces.
-
Cut the prepreg sheets to the desired dimensions and stack them in the mold in the desired orientation.
-
Place the mold in a hot-press.
-
Apply pressure (e.g., 1.7 MPa) and heat the mold according to the curing schedule for the resin. A representative curing cycle could be:
-
Heat to 220°C and hold for 20 minutes under pressure.
-
Increase the temperature to 280°C at a slow rate (e.g., 0.5°C/min) and hold for 30 minutes under pressure.[5]
-
-
After the initial curing, the composite can be removed from the press for a free-standing post-cure at higher temperatures as described in the resin curing protocol.
-
Cool the composite slowly to room temperature.
Characterization of Composites
The mechanical and thermal properties of the fabricated composites should be characterized using standardized test methods to evaluate their performance.
The following ASTM standards are commonly used for testing polymer matrix composites:
| Property | ASTM Standard |
| Tensile Properties | ASTM D3039/D3039M |
| Compressive Properties | ASTM D6641/D6641M |
| Flexural Properties | ASTM D790 |
| Interlaminar Shear Strength (ILSS) | ASTM D2344 |
The thermal stability and behavior of the composites can be evaluated using the following techniques:
| Property | Technique |
| Glass Transition Temperature (Tg) | Dynamic Mechanical Analysis (DMA) |
| Thermal Decomposition Temperature | Thermogravimetric Analysis (TGA) |
| Coefficient of Thermal Expansion (CTE) | Thermomechanical Analysis (TMA) |
Expected Properties of this compound Based Carbon Fiber Composites
While specific data for this compound based composites is limited, the following tables summarize representative data for high-performance carbon fiber reinforced phthalonitrile composites. These values can serve as a benchmark for expected performance.
Table 1: Representative Mechanical Properties of Carbon Fiber/Phthalonitrile Composites
| Property | Typical Value |
| Flexural Strength | 600 - 950 MPa[6][7] |
| Flexural Modulus | 50 - 60 GPa |
| Compressive Strength | 600 - 850 MPa[3][6] |
| Interlaminar Shear Strength (ILSS) | 70 - 90 MPa[6] |
Table 2: Representative Thermal Properties of Carbon Fiber/Phthalonitrile Composites
| Property | Typical Value |
| Glass Transition Temperature (Tg) | > 400 °C[6] |
| 5% Weight Loss Temperature (TGA, in N₂) | > 500 °C[6] |
| Char Yield at 800 °C (in N₂) | > 70% |
| Coefficient of Thermal Expansion (CTE), in-plane | 1.97 x 10⁻⁶ /°C[6] |
| Thermal Conductivity, out-of-plane | 0.65 W/(m·K)[6] |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when handling solvents and during the curing process, as volatiles may be released.
-
The high temperatures involved in the curing process require the use of appropriate high-temperature gloves and caution to avoid burns.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the procedures.
Disclaimer: The protocols and data presented in these application notes are based on established principles and data from closely related phthalonitrile resin systems. Researchers should consider this information as a starting point and may need to optimize the conditions for their specific materials and applications.
References
- 1. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 4. Fast-Processable Non-Flammable Phthalonitrile-Modified Novolac/Carbon and Glass Fiber Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Phenoxyphthalonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of 4-phenoxyphthalonitrile derivatives. This modern synthetic approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, often leading to improved yields and cleaner reaction profiles. The core of this methodology is the nucleophilic aromatic substitution (SNA_r) reaction, where the nitro group of 4-nitrophthalonitrile is displaced by a phenoxide nucleophile. These phthalonitrile derivatives are valuable precursors for the synthesis of phthalocyanines, which have widespread applications in materials science, and are also investigated for their potential in medicinal chemistry.
Introduction
This compound and its derivatives are important chemical intermediates. The presence of the two nitrile groups makes them ideal precursors for the template synthesis of phthalocyanines, a class of macrocyclic compounds with applications as dyes, catalysts, and in photodynamic therapy.[1] The traditional synthesis of these derivatives often involves prolonged heating under harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions, often resulting in higher yields and purity in a fraction of the time required by conventional methods.[2][3] Microwave heating directly and efficiently couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that can drive reactions to completion in minutes rather than hours.[2]
Core Application: Nucleophilic Aromatic Substitution
The primary synthetic route to this compound derivatives is the nucleophilic aromatic substitution reaction between 4-nitrophthalonitrile and a substituted or unsubstituted phenol. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement by a phenoxide anion, which is typically generated in situ using a base such as potassium carbonate (K₂CO₃) or lithium (Li).[4]
Data Presentation: Comparison of Microwave-Assisted vs. Conventional Synthesis
The following tables summarize quantitative data from the literature, comparing the efficacy of microwave-assisted synthesis with conventional heating methods for the preparation of various this compound derivatives.
Table 1: Synthesis of 4-(4-tert-butylphenoxy)phthalonitrile
| Method | Reagents | Solvent | Base | Power/Temp. | Time | Yield (%) | Reference |
| Microwave | 4-Nitrophthalonitrile, 4-tert-butylphenol | n-Pentanol | Li | 440 W | 10 min | Not Specified* | [4] |
| Conventional | 4-Nitrophthalonitrile, 4-tert-butylphenol | DMF | K₂CO₃ | Room Temp. | 24 h | 47% | [4] |
*Note: The microwave synthesis described was for the subsequent cyclotetramerization to the phthalocyanine, starting from the isolated phthalonitrile derivative.[4]
Table 2: Synthesis of Other this compound Derivatives
| Derivative | Method | Solvent | Base | Power/Temp. | Time | Yield (%) | Reference |
| 4-(3,5-dimethylphenoxy)phthalonitrile | Conventional | DMF | K₂CO₃ | Room Temp. | 24 h | 52% | [4] |
| 4-(3,5-di-tert-butyl-4-hydroxyphenyl)phthalonitrile | Conventional | DMF | K₂CO₃ | Room Temp. | 24 h | 51% | [4] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound derivatives using microwave irradiation.
Protocol 1: General Microwave-Assisted Synthesis of this compound Derivatives
This protocol is a generalized procedure based on typical conditions for nucleophilic aromatic substitution reactions accelerated by microwave energy.
Materials:
-
4-Nitrophthalonitrile
-
Substituted or unsubstituted phenol
-
Anhydrous potassium carbonate (K₂CO₃), finely ground
-
Dry N,N-Dimethylformamide (DMF)
-
Microwave reactor (e.g., CEM Discover SP, Biotage Initiator)
-
Microwave process vials with snap caps or crimp tops
-
Magnetic stir bars
Procedure:
-
To a dedicated microwave process vial, add 4-nitrophthalonitrile (1.0 eq.).
-
Add the corresponding phenol (1.1 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Add a magnetic stir bar and sufficient dry DMF to dissolve the reactants (typically 3-5 mL).
-
Seal the vial securely.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 150-180 °C (temperature is monitored by an IR sensor)
-
Time: 5-15 minutes
-
Power: Dynamic (the instrument adjusts power to maintain the set temperature)
-
Stirring: On
-
-
After the irradiation is complete, allow the vial to cool to a safe temperature (below 50 °C) before opening.
-
Pour the reaction mixture into ice-water (approx. 50 mL) and stir vigorously.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Specific Example - Microwave-Assisted Synthesis of a Phthalocyanine Precursor (Modification of a published procedure)
This protocol is adapted from the synthesis of a phthalocyanine, where the initial step is the formation of the phenoxyphthalonitrile.[4]
Materials:
-
4-(4-tert-butylphenoxy)phthalonitrile (pre-synthesized)
-
Lithium (Li)
-
n-Pentanol
-
Microwave reactor (e.g., MARS5 with CEM XP-1500 vessel)
-
Microwave vessel
Procedure for a subsequent reaction (for context):
-
Grind 4-(4-tert-butylphenoxy)phthalonitrile (200 mg, 0.724 mmol) and lithium (40 mg) together in the microwave vessel.[4]
-
Add n-pentanol (4 mL).[4]
-
Irradiate the mixture in a microwave reactor at 440 W for 10 minutes.[4]
-
After cooling, add acetic acid (0.75 mL).[4]
-
Remove the solvent under reduced pressure.[4]
-
Purify the residue by column chromatography (silica gel, chloroform/methanol eluent).[4]
Purification and Characterization
Purification:
-
Recrystallization: The crude product can be recrystallized from a suitable solvent such as ethanol, isopropanol, or a mixture of solvents like dichloromethane/hexane.
-
Column Chromatography: For more rigorous purification, column chromatography on silica gel is effective. A typical eluent system is a gradient of ethyl acetate in hexane or chloroform in methanol.
Characterization:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and check the purity of the fractions from column chromatography.
-
Melting Point: To assess the purity of the final product.
-
FTIR Spectroscopy: To identify the characteristic functional groups. The disappearance of the NO₂ stretch from 4-nitrophthalonitrile and the appearance of a strong C≡N stretch (around 2230 cm⁻¹) and aryl-ether C-O stretch are indicative of a successful reaction.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized derivative.
-
Mass Spectrometry: To determine the molecular weight of the product.
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the microwave-assisted synthesis of this compound derivatives.
Logical Relationship of Synthesis Parameters
Caption: Key parameters influencing the synthesis of this compound derivatives.
References
Synthesis of Aminophenoxy Phthalonitrile from 4-Nitrophthalonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophthalonitrile is a pivotal starting material in the synthesis of various functionalized aromatic compounds, owing to the activating effect of the electron-withdrawing nitro and cyano groups on its benzene ring. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functionalities. A significant application of this reactivity is the synthesis of aminophenoxy phthalonitriles. These compounds are crucial precursors for the development of high-performance phthalonitrile resins, which are thermosetting polymers known for their exceptional thermal and oxidative stability. Furthermore, the aminophenoxy phthalonitrile scaffold is of interest to drug development professionals as a building block for novel therapeutic agents.
This document provides detailed protocols for the synthesis of ortho-, meta-, and para-aminophenoxy phthalonitrile from 4-nitrophthalonitrile. It includes a summary of quantitative data, a comprehensive experimental procedure, and a visual representation of the synthesis workflow.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the three isomers of aminophenoxy phthalonitrile.
| Product | Yield (%) | Melting Point (°C) | Purity (%) | Analytical Data |
| 4-(2-Aminophenoxy)phthalonitrile | 91 | 122 | >99 | ¹H NMR (400 MHz, DMSO-d₆, δ, ppm): 8.06 (d, J = 8.79 Hz, 1H), 7.62 (d, J = 2.53 Hz, 1H), 7.20 (d, J = 8.79 Hz, 1H), 7.06 (t, J = 7.64 Hz, 1H), 6.96 (d, J = 7.95 Hz, 1H), 6.86 (d, J = 8.01 Hz, 1H), 6.63 (t, J = 7.60 Hz, 1H), 5.13 (s, 2H). FTIR (KBr, cm⁻¹): 3456 & 3374 (-NH₂), 3045 (ArC-H), 2235 (-CN), 1633 & 1598 (ArC=C), 1253 (C-O-C).[1] |
| 4-(3-Aminophenoxy)phthalonitrile | 91 | 176 | >99 | ¹H NMR (400 MHz, DMSO-d₆, δ, ppm): 8.07 (d, J = 8.80 Hz, 1H), 7.64 (d, J = 2.56 Hz, 1H), 7.29 (dd, J = 8.80, 2.56 Hz, 1H), 7.15 (t, J = 8.12 Hz, 1H), 6.55 (d, J = 7.76 Hz, 1H), 6.45 (t, J = 2.20 Hz, 1H), 6.36 (dd, J = 8.12, 2.20 Hz, 1H), 5.46 (s, 2H). FTIR (KBr, cm⁻¹): 3468 & 3378 (-NH₂), 3055 (ArC-H), 2232 (-CN), 1629 & 1591 (ArC=C), 1248 (C-O-C). |
| 4-(4-Aminophenoxy)phthalonitrile | 90 | 134 | >99 (HPLC) | ¹H NMR (400 MHz, DMSO-d₆, δ, ppm): 8.05 (d, J = 8.80 Hz, 1H), 7.62 (d, J = 2.56 Hz, 1H), 7.27 (d, J = 8.80 Hz, 1H), 6.87 (d, J = 8.77 Hz, 2H), 6.65 (d, J = 8.77 Hz, 2H), 5.19 (s, 2H). FTIR (KBr, cm⁻¹): 3456 & 3374 (-NH₂), 3045 (ArC-H), 2235 (-CN), 1633 & 1598 (ArC=C), 1253 (C-O-C).[1] |
Experimental Protocols
This section details the methodology for the synthesis of aminophenoxy phthalonitriles via nucleophilic aromatic substitution. The following protocol is a general procedure that can be adapted for the synthesis of the ortho-, meta-, and para-isomers by selecting the corresponding aminophenol isomer.
Materials:
-
4-Nitrophthalonitrile
-
2-Aminophenol, 3-Aminophenol, or 4-Aminophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Methanol
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add the desired aminophenol (e.g., 2-aminophenol, 5.37 g, 49.21 mmol), anhydrous potassium carbonate (8.16 g, 59.05 mmol), and anhydrous N,N-dimethylformamide (50 mL).[1]
-
Initiation of Reaction: Stir the mixture at room temperature under a nitrogen atmosphere.
-
Addition of 4-Nitrophthalonitrile: To the stirred suspension, add 4-nitrophthalonitrile (8.52 g, 49.21 mmol) in portions.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 500 mL of vigorously stirred deionized water. This will cause the product to precipitate.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filtered product thoroughly with copious amounts of deionized water until the filtrate is neutral.
-
Drying: Dry the obtained product in a vacuum oven at 60°C overnight to yield the crude aminophenoxy phthalonitrile.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to obtain a product of high purity.
Mandatory Visualization
The following diagrams illustrate the chemical synthesis workflow and the logical relationship of the experimental steps.
Caption: Chemical synthesis workflow for aminophenoxy phthalonitrile.
Caption: Step-by-step experimental workflow diagram.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Phenoxyphthalonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-phenoxyphthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Based on its synthesis via nucleophilic aromatic substitution of 4-nitrophthalonitrile with phenol, the most common impurities include:
-
Unreacted Starting Materials: 4-nitrophthalonitrile and phenol.
-
Positional Isomers: Depending on the starting materials, other isomers may be present.
-
By-products: Hydrolysis of the nitrile groups to form carboxylic acids or amides can occur, especially in the presence of moisture and non-neutral pH.
-
Residual Solvents: High-boiling point solvents used in the synthesis, such as Dimethylformamide (DMF), may be retained in the crude product.
Q2: Which purification techniques are most effective for this compound?
The two primary and most effective methods for purifying crude this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.
Q3: What is a good solvent for the recrystallization of this compound?
A mixed solvent system of ethanol and water is a good starting point for recrystallization. This compound has good solubility in hot ethanol and poor solubility in water. By dissolving the crude product in a minimal amount of hot ethanol and then gradually adding hot water until the solution becomes slightly turbid, followed by slow cooling, high-purity crystals can be obtained. Other potential solvent systems include isopropanol/water and ethyl acetate/hexane. A small-scale solvent screen is always recommended to determine the optimal conditions.
Q4: What is a suitable eluent system for column chromatography of this compound?
For silica gel column chromatography, a mixture of a non-polar solvent and a moderately polar solvent is effective. A common starting point is a gradient elution with a mixture of hexane and ethyl acetate. For instance, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 4:1, then 2:1) allows for the separation of less polar impurities from the more polar this compound.
Q5: How can I assess the purity of my final product?
The purity of the purified this compound can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity assessment.[1][2]
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity and monitor the progress of column chromatography.
-
Melting Point Analysis: A sharp melting point range close to the literature value (98-100 °C) is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of impurities.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Solvents/Eluents | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol/Water, Isopropanol/Water, Ethyl Acetate/Hexane | >98% | Simple, cost-effective, good for removing colored impurities and unreacted starting materials. | May have lower recovery; may not effectively remove impurities with similar solubility. |
| Column Chromatography | Hexane/Ethyl Acetate gradient | >99% | High resolution, capable of separating closely related impurities and positional isomers. | More time-consuming, requires larger volumes of solvents, and can lead to product loss on the column. |
Note: The expected purity levels are based on typical outcomes for analogous phthalonitrile derivatives and may vary depending on the initial purity of the crude product and the specific experimental conditions.[1]
Troubleshooting Guides
Issue 1: The product "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: The solution is too concentrated, or the cooling process is too rapid, causing the compound to come out of solution above its melting point.
-
Troubleshooting Steps:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of the primary solvent (e.g., ethanol) to decrease the concentration.
-
Ensure the solution cools slowly. Allow it to cool to room temperature undisturbed before placing it in an ice bath.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
-
Adding a seed crystal of pure this compound can initiate crystallization.
-
Issue 2: The crude product is highly colored (yellow or brown) and the color persists after recrystallization.
-
Possible Cause: The color is often due to residual 4-nitrophthalonitrile or other colored by-products from the synthesis.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, and heat the mixture for a short period. Filter the hot solution to remove the carbon and then proceed with recrystallization. Use activated carbon sparingly as it can adsorb the desired product, reducing the yield.
-
Column Chromatography: If color persists, column chromatography is highly effective at separating colored impurities.
-
Issue 3: During column chromatography, the product does not separate well from an impurity.
-
Possible Cause: The polarity of the eluent is not optimal for separation.
-
Troubleshooting Steps:
-
Optimize Eluent System: Use TLC to test different solvent mixtures with varying polarities. A slight change in the solvent ratio can significantly improve separation.
-
Use a Shallow Gradient: Employ a very slow and gradual increase in the polarity of the eluent during column chromatography. This can improve the resolution between compounds with similar polarities.
-
Dry Loading: If the compound is not very soluble in the initial eluent, consider "dry loading." Dissolve the crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry silica-adsorbed product onto the column.
-
Issue 4: How do I remove unreacted phenol from the crude product?
-
Possible Cause: An excess of phenol was used in the synthesis. Phenol is acidic and can be removed with a basic wash.
-
Troubleshooting Steps:
-
Aqueous Wash: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic solution with a dilute aqueous solution of sodium bicarbonate or sodium hydroxide.[3] This will convert the acidic phenol into its water-soluble phenolate salt, which will partition into the aqueous layer.
-
After the basic wash, wash the organic layer with water and then brine to remove any remaining base and water before drying and concentrating the organic phase.
-
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise with swirling until the solution just begins to turn cloudy (turbid). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, subsequently place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Column Chromatography on Silica Gel
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow the silica to pack under gravity, ensuring a level and compact bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply the solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial non-polar eluent. Collect fractions and monitor the separation using TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 4:1, then 2:1 hexane:ethyl acetate). This will help to elute the this compound from the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: General purification workflows for crude this compound.
Caption: Decision-making flowchart for troubleshooting purification.
References
Technical Support Center: Optimizing the Curing Cycle for 4-Phenoxyphthalonitrile Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the curing of 4-Phenoxyphthalonitrile (4-PNP) resins. Our aim is to facilitate the optimization of the curing cycle to achieve desired material properties.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the curing temperature of a this compound resin?
A1: Phthalonitrile resins, including 4-PNP, generally necessitate high temperatures for effective curing. A multi-stage curing approach is a common starting point. This typically involves an initial lower temperature stage to melt the resin and initiate polymerization, followed by a gradual ramp-up to higher temperatures for complete cross-linking. A representative initial protocol involves heating the resin to a range of 240-280°C for several hours. This is often followed by a post-curing stage at temperatures between 300°C and 380°C.[1] The precise temperatures and durations will be contingent on the specific monomer and any curing agent utilized.[1]
Q2: How can I determine the optimal curing temperature for my specific this compound resin?
A2: The optimal curing temperature can be determined experimentally through thermal analysis techniques. Differential Scanning Calorimetry (DSC) is a primary method to identify the onset, peak, and end-set of the curing exotherm, which provides a temperature range to guide the development of a curing schedule.[1]
Q3: What are the signs of incomplete curing and how can it be rectified?
A3: Incomplete curing can manifest as tacky or soft spots on the resin surface, a lack of glossiness, an uneven sheen, and lower-than-expected hardness or strength.[2] To address this, you can try increasing the final curing temperature or extending the duration at the highest temperature. A post-curing step at a temperature higher than the initial curing cycle can also facilitate complete cross-linking.
Q4: Can the heating rate during curing impact the final properties of the resin?
A4: Yes, the heating rate can influence the curing process. A slower heating rate promotes more uniform heat distribution throughout the resin, potentially leading to a more homogenous network structure.[1] However, an excessively slow heating rate can unnecessarily prolong the process.[1] Finding a balance is crucial to ensure complete curing in a reasonable timeframe.
Q5: What are common causes of void formation and how can they be minimized?
A5: Voids in the cured resin are often caused by trapped air, moisture, or volatiles.[3] To minimize void formation, it is recommended to degas the resin mixture in a vacuum oven at a temperature above its melting point but below the curing onset temperature before initiating the cure cycle.[4] Applying pressure during the curing process can also help to suppress void growth.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the curing of this compound resins.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Resin Not Curing or Curing Too Slowly | 1. Incorrect Curing Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 2. Inaccurate Mixing Ratios: If using a curing agent, the ratio of resin to hardener may be incorrect.[5][6] 3. Moisture Contamination: The presence of moisture can interfere with the curing reaction.[5][7] | 1. Verify the recommended curing temperature range for your specific resin system. Consider performing a DSC analysis to determine the curing exotherm. 2. Ensure precise measurement of resin and hardener by volume or weight, as specified by the manufacturer. 3. Dry the monomer and any curing agents in a vacuum oven before mixing.[4] Store resins in a dry environment with containers tightly sealed.[7] |
| Sticky or Tacky Surface | 1. Incomplete Curing: The curing cycle may not have been sufficient to fully cross-link the resin at the surface.[2][6] 2. Inhibited Curing at the Surface: Contact with air can sometimes inhibit the curing of certain resins. 3. Improper Mixing: Unmixed resin or hardener may have been scraped from the sides of the mixing container.[5][6] | 1. Increase the final curing temperature or extend the curing time.[1] Consider a post-curing step at a higher temperature.[1] 2. Cure in an inert atmosphere, such as nitrogen. 3. Mix the resin and hardener thoroughly, scraping the sides and bottom of the container multiple times. Avoid scraping the container when pouring. |
| Brittleness in the Cured Resin | 1. High Cross-link Density: Phthalonitrile resins are inherently brittle due to their highly cross-linked aromatic structure.[8] 2. Rapid Cooling: Cooling the cured part too quickly can introduce internal stresses. | 1. While some brittleness is expected, consider using toughening agents or blending with other polymers if your application requires higher fracture toughness. 2. Implement a controlled cooling ramp at the end of the cure cycle. |
| Discoloration or Charring | 1. Excessive Curing Temperature: The curing temperature has exceeded the degradation temperature of the resin. | 1. Lower the final curing temperature. Use Thermogravimetric Analysis (TGA) to determine the onset of thermal degradation and set the maximum curing temperature below this point.[1] |
| Void Formation/Porosity | 1. Trapped Air: Air introduced during mixing was not removed.[3] 2. Volatiles: Residual solvents or moisture vaporized during curing.[3] 3. High Curing Temperature: Higher temperatures can cause voids to expand.[9] | 1. Degas the resin mixture under vacuum before curing.[4] 2. Ensure all components are thoroughly dried before mixing. If using a solvent, ensure it is fully evaporated before curing. 3. Use a staged curing cycle with a slower initial ramp rate to allow volatiles to escape before the resin gels. |
| Cracking | 1. Thermal Stress: A large temperature difference between the part and the mold during cooling. 2. Shrinkage: Significant resin shrinkage during curing can lead to internal stresses.[7] 3. Sharp Corners in Mold: Stress concentrations can occur at sharp corners.[7] | 1. Use a controlled cooling rate. 2. Select a resin with lower shrinkage if possible. Modify the curing cycle to minimize stress buildup. 3. Round the corners of the mold design.[7] |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Cure Characterization
Objective: To determine the onset, peak, and end-set temperatures of the curing exotherm and to quantify the heat of reaction. This information is crucial for designing an effective curing schedule.[1][10]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured this compound resin (or resin/curing agent mixture) into a DSC pan.[1]
-
DSC Analysis:
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to a temperature above the expected curing range (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[1]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will display an exothermic peak corresponding to the curing reaction.
-
Determine the onset temperature, peak temperature, and the end-set temperature of this exotherm.[1]
-
The area under the exotherm represents the total heat of reaction (ΔH).
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Cure Progression
Objective: To monitor the chemical changes occurring during the curing process, specifically the consumption of nitrile groups and the formation of cross-linked structures.
Methodology:
-
Sample Preparation: Prepare thin films of the resin on a suitable IR-transparent substrate (e.g., KBr pellets or a diamond ATR crystal).
-
FTIR Analysis:
-
Acquire an initial FTIR spectrum of the uncured resin at room temperature.
-
Heat the sample in-situ using a heated stage, following the proposed curing cycle.
-
Collect spectra at regular intervals throughout the curing process.
-
-
Data Analysis:
Data Summary Tables
Table 1: Typical Curing Cycle Parameters for Phthalonitrile Resins
| Curing Stage | Temperature Range (°C) | Duration (hours) | Atmosphere |
| Initial Cure | 220 - 280 | 4 - 8 | Inert (e.g., Nitrogen) |
| Post-Cure | 270 - 380 | 4 - 8 | Inert (e.g., Argon)[12][13] |
Note: These are general guidelines. The optimal parameters should be determined experimentally for each specific resin formulation.
Table 2: Influence of Curing Agents on Phthalonitrile Resin Properties
| Curing Agent Type | Effect on Curing Temperature | Potential Impact on Final Properties |
| Aromatic Amines (e.g., DDS) | Lowers curing temperature compared to neat resin.[11] | Can improve thermal stability by being incorporated into the polymer backbone.[14] |
| Metallic Salts (e.g., CuCl, ZnCl₂) | Can significantly reduce the curing temperature.[14] | May influence the final thermal and mechanical properties. |
| Ionic Liquids | Can act as effective curing agents, with their structure influencing the curing behavior.[12][15] | May impart unique dielectric properties and affect oxidative stability.[12][15] |
| Self-Curing (with functional groups) | Curing is initiated by moieties within the resin itself.[13] | Can offer a wider processing window and good thermal stability.[13] |
Visualizations
Caption: Experimental workflow for curing and characterization of this compound resins.
Caption: Troubleshooting logic for common curing issues with this compound resins.
References
- 1. benchchem.com [benchchem.com]
- 2. powerblanket.com [powerblanket.com]
- 3. compositematerialshub.com [compositematerialshub.com]
- 4. benchchem.com [benchchem.com]
- 5. artnglow.com [artnglow.com]
- 6. epoxio.cz [epoxio.cz]
- 7. kemet.co.uk [kemet.co.uk]
- 8. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]
- 9. scispace.com [scispace.com]
- 10. tainstruments.com [tainstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. expresspolymlett.com [expresspolymlett.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Reducing brittleness in cured 4-Phenoxyphthalonitrile polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in reducing the brittleness of cured 4-phenoxyphthalonitrile polymers.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and curing of this compound resins that can lead to brittleness.
| Issue | Potential Cause | Recommended Solution |
| Cracking upon cooling after cure | High crosslink density and cure shrinkage stresses. | 1. Incorporate a toughening agent: Blend the phthalonitrile resin with a thermoplastic polymer such as poly(arylene ether nitrile) (PEN) or add reactive liquid rubbers. 2. Utilize flexibilizing additives: Introduce plasticizers or reactive diluents to increase the free volume between polymer chains. 3. Optimize the cure cycle: Employ a slower cooling rate after post-curing to minimize thermal shock and allow for stress relaxation. |
| Low impact strength | Inherently rigid polymer backbone. | 1. Introduce a secondary phase: Disperse rubbery particles or thermoplastic microspheres within the phthalonitrile matrix. 2. Modify the phthalonitrile monomer: Synthesize monomers with more flexible linkages, such as those derived from bisphenol A, to enhance chain mobility.[1] 3. Incorporate inorganic nanoparticles: Additives like Polyhedral Oligomeric Silsesquioxane (POSS) can improve toughness.[2][3] |
| Poor mechanical performance after adding tougheners | Phase separation or poor interfacial adhesion between the phthalonitrile matrix and the toughening agent. | 1. Improve compatibility: Use a compatibilizer or select a toughening agent with better solubility in the phthalonitrile resin. 2. Promote interfacial adhesion: Functionalize the toughening agent to enable covalent bonding with the phthalonitrile matrix during curing. |
| Incomplete Curing | Insufficient curing temperature or time. | Increase the final curing temperature or extend the duration of the post-cure. A common practice is to post-cure at temperatures ranging from 300°C to 380°C.[4] |
| Resin Degradation (Charring) | Curing temperature is excessively high. | Lower the final curing temperature. Use Thermogravimetric Analysis (TGA) to determine the onset of thermal degradation and set the maximum curing temperature below this point.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to reduce the brittleness of cured this compound polymers?
A1: The primary strategies to enhance the toughness of phthalonitrile polymers include:
-
Blending with thermoplastics: Incorporating high-performance thermoplastics like poly(arylene ether nitrile) (PEN) can significantly improve impact and flexural strength.[5]
-
Addition of toughening agents: Introducing a dispersed phase of tougheners such as rubber particles, core-shell particles, or thermoplastic microspheres.
-
Chemical modification: Synthesizing phthalonitrile monomers with flexible ether linkages or other less rigid chemical groups to increase the polymer's ability to deform.
-
Cure cycle optimization: Carefully controlling the heating and cooling rates, as well as the duration and temperature of post-curing, can minimize internal stresses.[2][4]
-
Use of additives: Incorporating specific additives like Polyhedral Oligomeric Silsesquioxane (POSS) or carboranes can improve toughness and thermal stability.[2][3][6]
Q2: How does blending with poly(arylene ether nitrile) (PEN) improve the toughness of phthalonitrile resins?
A2: Blending phthalonitrile resin with PEN introduces a tougher, more ductile secondary phase into the brittle thermoset matrix. During curing, a phase-separated morphology can develop where the PEN-rich phase can act to arrest or deflect propagating cracks, thereby dissipating energy and increasing the fracture toughness of the material. The effectiveness of this method depends on the molecular weight of the PEN and its compatibility with the phthalonitrile resin.[5]
Q3: Can modifying the cure cycle impact the brittleness of the final polymer?
A3: Yes, the cure cycle plays a critical role. A multi-stage curing process with a gradual ramp-up to the final cure temperature allows for more controlled polymerization and can reduce the buildup of internal stresses.[4] Post-curing at elevated temperatures is essential to achieve a high degree of cross-linking, but the cooling rate after post-curing should be slow to prevent thermal shock and the formation of microcracks.[1]
Q4: What is the role of Polyhedral Oligomeric Silsesquioxane (POSS) in toughening phthalonitrile polymers?
A4: POSS are nano-sized cage-like molecules that can be incorporated into the polymer network. When used as an additive in phthalonitrile resins, POSS can enhance toughness through several mechanisms. The bulky POSS cages can increase the free volume within the polymer network, allowing for greater segmental motion. Additionally, if the POSS molecules contain reactive functional groups, they can be chemically incorporated into the phthalonitrile network, reinforcing the matrix at a molecular level and improving stress distribution.[2][3]
Q5: How do I choose the right toughening agent for my this compound system?
A5: The selection of a suitable toughening agent depends on several factors:
-
Thermal stability: The toughener must be able to withstand the high curing and service temperatures of the phthalonitrile resin without degrading.
-
Compatibility: The toughener should have appropriate compatibility with the phthalonitrile monomer to achieve the desired morphology (e.g., finely dispersed particles).
-
Reactivity: If covalent bonding with the matrix is desired, the toughener should possess functional groups that can react during the phthalonitrile curing process.
-
Desired properties: The choice will also depend on the specific mechanical properties you aim to improve (e.g., impact strength vs. flexibility).
Quantitative Data on Toughening Strategies
The following tables summarize the effects of different toughening strategies on the mechanical properties of phthalonitrile polymers.
Table 1: Effect of Poly(arylene ether nitrile) (PP-PEN) on Glass Fiber Reinforced Phthalonitrile Composites
| Material | Impact Strength (kJ/m²) | Bending Strength (MPa) | Bending Modulus (GPa) |
| Unmodified BA-Ph/GF | 77 | 484 | 21 |
| BA-Ph/L-PP-PEN/GF | 106 | 516 | 25 |
Data extracted from a study on toughening benzoxazine-containing phthalonitrile (BA-Ph) with low molecular weight PP-PEN (L-PP-PEN).[5]
Table 2: Mechanical Properties of Phthalonitrile Composites
| Reinforcement | Property | Value | Test Standard |
| Carbon Fiber | Flexural Strength | ~535 MPa | ASTM D790 |
| Carbon Fiber | Flexural Modulus | ~21.7 GPa | ASTM D790 |
| Glass Fiber | Flexural Strength | 668 - 946 MPa | ASTM D790 |
| Glass Fiber | Tensile Strength | ~946 MPa | ASTM D3039 |
These values are representative of high-performance phthalonitrile composites and can vary based on specific formulations and processing.[7]
Experimental Protocols
Protocol 1: Preparation of Toughened Phthalonitrile Resin by Blending
-
Dissolution: Dissolve the this compound monomer and the chosen toughening agent (e.g., poly(arylene ether nitrile)) in a suitable solvent (e.g., N-methyl-2-pyrrolidone) at an elevated temperature (e.g., 80-100°C) with stirring until a homogeneous solution is obtained.
-
Solvent Removal: Remove the solvent under vacuum at an elevated temperature until a constant weight is achieved.
-
Degassing: Place the blend in a vacuum oven at a temperature above its melting point to remove any entrapped air or residual solvent.
-
Curing: Transfer the degassed resin to a mold and cure using a pre-determined temperature profile. A typical cure cycle might involve heating to 250-280°C for several hours, followed by a post-cure at 325-375°C for an extended period.[2]
-
Cooling: Allow the cured polymer to cool slowly to room temperature to minimize thermal stresses.
Protocol 2: Mechanical Testing - Three-Point Bending Test (Flexural Properties)
As per ASTM D790[7]
-
Specimen Preparation: Prepare rectangular specimens of the cured polymer with dimensions specified in the ASTM D790 standard.
-
Test Setup: Place the specimen on two supports in a universal testing machine.
-
Loading: Apply a load to the center of the specimen at a constant rate until the specimen fractures or reaches a specified deflection.
-
Data Collection: Record the load-deflection curve.
-
Calculation: Calculate the flexural strength and flexural modulus from the load-deflection data and the specimen dimensions.
Visualizations
Caption: Workflow for preparing and characterizing toughened phthalonitrile polymers.
Caption: Logical relationships of strategies for reducing phthalonitrile polymer brittleness.
References
- 1. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 2. Cure Behavior and Thermomechanical Properties of Phthalonitrile–Polyhedral Oligomeric Silsesquioxane Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cure Behavior and Thermomechanical Properties of Phthalonitrile–Polyhedral Oligomeric Silsesquioxane Copolymers [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Processability of High-Melting-Point Phthalonitrile Monomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the processing of high-melting-point phthalonitrile monomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the high melting point of phthalonitrile monomers?
High-melting-point phthalonitrile monomers present several processing difficulties.[1][2][3] Their elevated melting temperatures lead to a narrow processing window, which is the temperature range between the melting point (T_m) and the onset of the curing (polymerization) temperature.[1] This narrow window makes it challenging to handle the resin in its liquid state for applications like resin transfer molding (RTM) and composite fabrication. Furthermore, the high temperatures required can lead to thermal degradation of the monomer or other components in a formulation and can be energy-intensive.[4] The inherent brittleness of the cured resins, resulting from high crosslinking density, is another significant drawback.[5]
Q2: What are the main strategies to improve the processability of phthalonitrile resins?
Several strategies have been developed to enhance the processability of phthalonitrile resins:
-
Molecular Structure Modification: A primary approach is to synthesize novel monomers with lower melting points. This is often achieved by introducing flexible linkages, such as ether, sulfide, or siloxane groups, into the monomer's molecular backbone.[1][6][7] These flexible chains disrupt the molecular symmetry and reduce intermolecular forces, thereby lowering the melting point and viscosity.
-
Use of Curing Agents and Catalysts: Incorporating curing agents (e.g., aromatic amines like 4,4'-diaminodiphenylsulfone (DDS)) or catalysts (e.g., metal salts like CuCl or ZnCl2) can significantly lower the curing temperature and shorten the curing time.[8][9][10][11][12] This broadens the processing window.
-
Blending with other Polymers: Blending phthalonitrile resins with other polymers, such as epoxies or bismaleimides, can modify the overall properties of the system, including its processability.[9][13]
-
Prepolymerization: This technique involves partially polymerizing the monomer to create a prepolymer. This process can help to decrease the melting point and improve the overall handling of the resin.[8]
-
Use of Fillers: The addition of certain fillers, like alumina, can have a catalytic effect on the polymerization of phthalonitrile, potentially lowering the curing temperature and enhancing the thermomechanical properties of the final composite.[14][15]
Q3: How does the introduction of flexible linkages affect the final properties of the cured phthalonitrile polymer?
Introducing flexible linkages into the phthalonitrile monomer backbone is a common and effective strategy to lower the melting point and improve processability.[1] However, this modification can also influence the final properties of the cured polymer. While the primary goal of enhancing processability is achieved, the introduction of flexible segments can sometimes lead to a decrease in the crosslinking density of the final polymer network. This may result in a lower glass transition temperature (T_g) and reduced thermal stability compared to unmodified phthalonitrile polymers.[1] To counteract this, researchers often incorporate rigid aromatic or heterocyclic groups into the monomer structure alongside the flexible chains to maintain high thermal performance.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High Processing Viscosity | The monomer has a high melting point and a narrow processing window. | - Synthesize or select a phthalonitrile monomer with a lower melting point by incorporating flexible linkages (e.g., ether, sulfide, siloxane).[1][6] - Create a eutectic mixture of two or more different phthalonitrile monomers to lower the melting temperature.[5] - Utilize a reactive diluent, but be mindful of potential impacts on final properties. |
| Incomplete Curing | - The curing temperature is too low or the curing time is too short. - Inadequate dispersion of the curing agent. | - Increase the final curing temperature or extend the curing duration.[4] - Implement a post-curing step at a higher temperature to ensure complete cross-linking.[4] - Optimize the mixing process to ensure uniform distribution of the curing agent. - Utilize thermal analysis techniques like Differential Scanning Calorimetry (DSC) to determine the optimal curing profile.[4] |
| Resin Degradation (Charring) during Curing | The curing temperature is set too high. | - Lower the final curing temperature. - Use Thermogravimetric Analysis (TGA) to determine the onset of thermal degradation and set the maximum curing temperature below this point.[4] |
| Brittle Cured Polymer | High crosslinking density inherent to phthalonitrile resins. | - Introduce flexible segments into the monomer backbone to reduce crosslinking density.[5] - Blend the phthalonitrile resin with a tougher polymer, such as an epoxy or a thermoplastic.[9] |
| Inconsistent Curing Results | - Non-uniform heating in the oven. - Variations in sample size or geometry. | - Ensure proper oven calibration and uniform heat circulation.[4] - Maintain consistent sample dimensions for all experiments to ensure comparable results.[4] |
Data Presentation
Table 1: Properties of Modified Phthalonitrile Monomers and Resins
| Monomer/Resin System | Modification Strategy | Melting Point (T_m) of Monomer (°C) | Processing Window (°C) | Glass Transition Temperature (T_g) of Polymer (°C) | 5% Weight Loss Temperature (T_d5) (°C) |
| DPTP Monomer | Introduction of pyridine and sulfide bonds | 61 | ~170 | >350 | 460 (in N2) |
| Meta-isomer with maleimide group | Incorporation of a maleimide group | 107.4 | Not Specified | >370 | >450 (in air) |
| Vinylpyridine-based monomer (BCSP) | Introduction of vinylpyridine group | 92 | ~146 | >400 | 524.2 |
| Liquid Phthalonitrile Monomer | Introduction of Si-O-Si chain segments | -10.8 | Not Applicable (Liquid at RT) | Not Specified | Not Specified |
| Biphenyl Phthalonitrile (BPh) | Unmodified (for comparison) | 237 | Narrow | Not Specified | Not Specified |
| BP-Ph cured with CuCl/DDS | Use of mixed curing agents | 228-235 | Not Applicable | Not Specified | 573 |
| BP-Ph cured with ZnCl2/DDS | Use of mixed curing agents | 228-235 | Not Applicable | Not Specified | 546 |
Experimental Protocols
Synthesis of a Low-Melting-Point Phthalonitrile Monomer (DPTP)
This protocol is a generalized procedure based on the synthesis of a pyridine and sulfide-containing phthalonitrile monomer (DPTP).[1]
Materials:
-
4,4'-dihydroxydiphenyl sulfide
-
2,6-dichloropyridine
-
4-nitrophthalonitrile
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Toluene
Procedure:
-
Step 1: Synthesis of Intermediate.
-
In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, dissolve 4,4'-dihydroxydiphenyl sulfide and 2,6-dichloropyridine in a mixture of DMF and toluene.
-
Add potassium carbonate as the base.
-
Heat the mixture to reflux and remove the water generated during the reaction via the Dean-Stark trap.
-
After the removal of water is complete, cool the reaction mixture.
-
-
Step 2: Synthesis of DPTP Monomer.
-
To the cooled reaction mixture from Step 1, add 4-nitrophthalonitrile.
-
Heat the mixture again under a nitrogen atmosphere for a specified period to allow the nucleophilic substitution reaction to proceed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by pouring the reaction mixture into a large volume of water.
-
Filter, wash the precipitate with water and ethanol, and then dry it under vacuum to obtain the DPTP monomer.
-
Characterization of Thermal Properties
a) Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (T_m), curing temperature, and processing window of the phthalonitrile monomer.
Procedure:
-
Accurately weigh 5-10 mg of the uncured phthalonitrile monomer into a DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The endothermic peak corresponds to the melting point (T_m), and the exothermic peak indicates the curing reaction. The processing window is the temperature range between the T_m and the onset of the curing exotherm.[1][4]
b) Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and degradation temperature of the cured phthalonitrile polymer.
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the cured polymer in a TGA crucible.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Record the weight loss of the sample as a function of temperature.
-
The temperature at which 5% weight loss occurs (T_d5) is a common metric for thermal stability.[1]
c) Dynamic Mechanical Analysis (DMA)
Objective: To determine the glass transition temperature (T_g) and storage modulus of the cured phthalonitrile polymer.
Procedure:
-
Prepare a rectangular sample of the cured polymer with precise dimensions.
-
Mount the sample in the DMA instrument in a suitable clamp (e.g., three-point bending).
-
Apply a sinusoidal stress to the sample and measure the resulting strain as the temperature is increased at a controlled rate (e.g., 3-5 °C/min).
-
The storage modulus, loss modulus, and tan delta are recorded as a function of temperature. The peak of the tan delta curve is typically used to determine the glass transition temperature (T_g).[1]
Visualizations
Caption: Experimental workflow for improving phthalonitrile processability.
Caption: Troubleshooting logic for phthalonitrile processing issues.
References
- 1. Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rediscovering phthalonitrile resins: a novel liquid monomer towards high-performance resins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 11. Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07581G [pubs.rsc.org]
- 12. expresspolymlett.com [expresspolymlett.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for 4-Phenoxyphthalonitrile Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 4-phenoxyphthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the polymerization of this compound?
Researchers often face several challenges during the polymerization of this compound and other phthalonitrile monomers. These include:
-
High Melting Point and Poor Solubility: Phthalonitrile monomers synthesized from diphenols and 4-nitrophthalonitrile typically exhibit high melting points (often exceeding 200°C) and poor solubility in common solvents, which can complicate processing.[1]
-
Slow Curing Rate: The polymerization of pure phthalonitrile monomers is an extremely slow process, often requiring prolonged heating at high temperatures (e.g., 260–290°C for several days) to observe an increase in viscosity.[1][2]
-
High Curing Temperatures: The polymerization process generally requires high temperatures, which can be a limiting factor for some applications and can lead to thermal degradation.[3]
-
Process Control and Gelation: Controlling the polymerization process and preventing premature gelation at high temperatures can be difficult.[3][4]
-
Void Formation: The release of volatile byproducts, such as ammonia when using certain amine-based catalysts, can lead to the formation of voids in the final polymer matrix.[5]
Q2: What are the primary types of catalysts used to accelerate this compound polymerization?
A variety of curing additives can be used to accelerate the polymerization of phthalonitriles. Common classes of catalysts include:
-
Organic Amines: Aromatic amines, such as 4-(4-aminophenoxy)-phthalonitrile (4-APN), are widely used due to their high catalytic performance.[5]
-
Metal Salts: Lewis acids like zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) are effective curing agents.[1]
-
Phenolic Compounds: Phenolic hydroxyl groups can catalyze the polymerization of cyano groups.[3][6]
-
Organic and Inorganic Acids: These can also act as curing additives.[3]
-
Ionic Liquids (ILs): A newer class of curing agents that can promote the curing process of phthalonitriles.[7]
-
Self-Catalytic Monomers: Incorporating active groups like amino or hydroxyl moieties into the phthalonitrile monomer structure can induce self-polymerization.[1][3]
-
Carboranes: Compounds like 1,7-bis(hydroxymethyl)-m-carborane (QCB) have been shown to accelerate polymerization at lower temperatures.[3][8]
-
Metal-Free Catalysts: For instance, 1,3-diiminoisoindoline (1,3-DII) has been identified as a novel catalyst that can lower curing temperatures and eliminate ammonia release.[5]
Q3: What are the typical structures formed during the polymerization of phthalonitriles?
The polymerization of phthalonitriles is a complex process that leads to the formation of a dense, cross-linked network. The primary structures formed are:
-
Triazine Rings: Formed through the intermolecular polymerization of nitrile groups.[4][9]
-
Isoindoline Structures: These can be produced by the linear growth of triazine rings.[4][9]
-
Phthalocyanine Rings: Result from the intramolecular polymerization of nitrile groups.[4][9]
The relative amounts of these structures can be influenced by the catalyst, curing temperature, and other reaction conditions.[6][10]
Troubleshooting Guides
Issue 1: Slow Polymerization Rate Despite Using a Catalyst
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Catalyst Concentration | Increase the catalyst loading incrementally. For example, when using carborane (QCB), increasing the content from 5 to 30 wt% has been shown to narrow the processing window and decrease the gelation temperature.[4] | An observable increase in the rate of viscosity increase and a lower curing temperature. |
| Low Curing Temperature | Gradually increase the curing temperature. The formation of different cross-linked structures (isoindoline, triazine, phthalocyanine) can be temperature-dependent.[4] | Accelerated curing kinetics, which can be monitored by DSC or rheometry. |
| Catalyst Inactivity or Degradation | Ensure the catalyst is pure and has not degraded. For amine-based catalysts, ensure they have not been oxidized. Consider using a freshly prepared or purified catalyst. | Improved catalytic activity and a more consistent polymerization rate. |
| Steric Hindrance | At low filler loadings (e.g., with alumina), steric effects might be more prominent than the catalytic effect, leading to an initial increase in polymerization time. Increasing the filler content can overcome this.[10] | A decrease in polymerization time at higher catalyst/filler concentrations. |
Issue 2: Poor Solubility of the Monomer/Prepolymer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent | Test a range of solvents with high boiling points and strong polarity. NMP, DMF, and DMAc have been shown to be effective for dissolving biphenyl phthalonitrile (BPh) prepolymers.[4] | Improved solubility of the monomer or prepolymer, facilitating processing. |
| High Crystallinity of Monomer | Prepare a prepolymer by reacting the monomer with a catalyst at an elevated temperature (e.g., 200°C for 2 hours) before the main curing process. This can result in a prepolymer with better solubility.[4] | Formation of an amorphous prepolymer that is more readily soluble. |
| Monomer Structure | If possible, modify the monomer structure to include flexible linkages, such as ether bonds, to improve solubility.[1] | A modified monomer with enhanced solubility and processability. |
Issue 3: Formation of Voids in the Cured Polymer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Release of Volatiles (e.g., Ammonia) | When using amine-based catalysts, ammonia can be generated during the curing process, leading to voids.[5] Consider switching to a catalyst that does not produce volatile byproducts, such as 1,3-diiminoisoindoline (1,3-DII).[5] | A void-free polymer matrix with improved mechanical properties. |
| Trapped Solvent | Ensure complete removal of any solvent used during processing by applying a vacuum during the initial stages of heating. | A denser, non-porous cured polymer. |
| Curing Cycle | Implement a staged curing cycle with a gradual temperature ramp-up and a final post-curing step at a higher temperature under pressure to help collapse any voids. | Reduced porosity in the final material. |
Data Presentation
Table 1: Comparison of Curing Temperatures and Thermal Stability with Different Catalysts
| Catalyst System | Monomer | Curing Temperature (°C) | Td5 (5% Weight Loss Temp, °C) in N₂ | Char Yield at 800°C (%) in N₂ | Reference |
| BPh-Q (Carborane) | Biphenyl Phthalonitrile (BPh) | 243 - 320 | >500 | ~80 | [3][4] |
| BPh-B (Bisphenol A) | Biphenyl Phthalonitrile (BPh) | ~320 | 487 (cured at 320°C) | ~70 | [3] |
| CTP-PN (Self-catalyzed) | Cyclotriphosphazene-Phthalonitrile | 268 - 313 | 360 - 405 | >70 | [1] |
| PNR (Resole-based) | Phthalonitrile-etherified Resole | ~220 | 446 (in air) | 33 (in air) | [2][6] |
| 3BOCN/[EPy]BF₄ (Ionic Liquid) | 1,3-Bis(3,4-dicyanophenoxy)benzene | 200 - 260+ | >400 | >60 | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Carborane-Phthalonitrile Prepolymer (BPh-Q)
This protocol is adapted from the synthesis of a biphenyl phthalonitrile (BPh) prepolymer catalyzed by 1,7-bis(hydroxymethyl)-m-carborane (QCB).[4]
-
Dissolution: Dissolve BPh (10.00 g, 22.83 mmol) and QCB (1.00 g, 4.90 mmol) in N-methyl-2-pyrrolidone (NMP) (11.00 g, 110.97 mmol).
-
Reaction: Stir the solution at 200°C for 2 hours.
-
Precipitation: Slowly pour the reaction solution into deionized water while stirring to precipitate the prepolymer.
-
Washing and Filtration: Filter the precipitate and wash it several times with deionized water.
-
Drying: Dry the resulting solid powder at 100°C for 10 hours to obtain the BPh-Q prepolymer.
Protocol 2: Curing of Phthalonitrile Resin
This is a general procedure for curing phthalonitrile resins. The specific temperatures and times will need to be optimized based on the monomer and catalyst system.
-
Monomer and Catalyst Mixing: Thoroughly mix the phthalonitrile monomer with the desired amount of catalyst. If using a solvent, dissolve both components and then remove the solvent under vacuum.
-
Degassing: Place the mixture in a vacuum oven and heat to a temperature just above the melting point of the monomer to remove any dissolved gases or residual solvent.
-
Curing: Transfer the degassed mixture to a mold and place it in a programmable oven or press. The curing cycle may involve several stages, for example:
-
Heat to 280°C and hold for 2 hours.
-
Ramp up to 320°C and hold for 4 hours.
-
A post-curing step at a higher temperature (e.g., 350-375°C) may be required for complete cross-linking.
-
-
Cooling: Allow the cured polymer to cool slowly to room temperature to avoid thermal stress and cracking.
Protocol 3: Characterization of Curing Behavior by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured phthalonitrile resin (monomer plus catalyst) into an aluminum DSC pan.
-
DSC Analysis: Place the sample pan and an empty reference pan in the DSC instrument.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The temperature range should cover the expected curing exotherm (e.g., 50°C to 400°C).
-
Data Analysis: The exothermic peak(s) in the DSC curve correspond to the curing reaction(s). The onset temperature, peak temperature, and enthalpy of the exotherm provide information about the curing process.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of a soluble prepolymer and subsequent curing process.
Caption: Troubleshooting flowchart for addressing slow polymerization rates in phthalonitrile systems.
Caption: Simplified relationship diagram of the main structures formed during phthalonitrile polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation [mdpi.com]
- 5. Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. expresspolymlett.com [expresspolymlett.com]
- 8. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Polymerization of 4-Phenoxyphthalonitrile
Welcome to the technical support center for the polymerization of 4-Phenoxyphthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and curing of this compound resins.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical structures formed during the polymerization of this compound?
The thermal polymerization of this compound is a complex process involving the reaction of the nitrile (-CN) groups to form a highly cross-linked, thermally stable network. The primary heterocyclic structures formed are s-triazine rings, phthalocyanine rings, and isoindoline structures.[1][2][3] The relative proportion of these structures is highly dependent on the curing conditions, such as temperature, time, and the presence and type of curing agent.[2]
Q2: Are the formation of phthalocyanine and isoindoline considered side reactions?
Not necessarily. While the formation of a pure poly(triazine) network might be desired for certain applications, the formation of phthalocyanine and isoindoline structures is an inherent part of the phthalonitrile curing mechanism.[1][4] Rather than being viewed as undesirable side reactions, they are competing or sequential reaction pathways that contribute to the final properties of the thermoset resin. The key to successful polymerization is to control the reaction conditions to favor the desired structures.
Q3: Can ammonia be generated as a byproduct during the polymerization of this compound?
The evolution of ammonia has been observed during the polymerization of some phthalonitrile derivatives, notably those containing primary amine groups like 4-(4-aminophenoxy)-phthalonitrile (4-APN). However, this compound does not possess a primary amine group, and therefore, the generation of ammonia is not an expected side reaction in its thermal polymerization. The polymerization of this compound proceeds primarily through an addition-cure mechanism, which is known to produce void-free composites with minimal evolution of volatile byproducts.
Q4: Is the ether linkage in this compound stable under typical polymerization conditions?
Yes, the aromatic ether linkage in this compound is generally stable under the high-temperature, anhydrous conditions used for polymerization. Aromatic ethers are known for their high thermal and chemical stability.[5][6] Hydrolysis of this linkage would require the presence of water and typically acidic or basic conditions, which are not characteristic of standard phthalonitrile curing protocols.
Troubleshooting Guide
Issue 1: Incomplete Polymerization or Low Cross-link Density
Symptoms:
-
The cured polymer is brittle or has poor mechanical properties.
-
The polymer exhibits a lower than expected glass transition temperature (Tg) or softens at elevated temperatures.
-
The cured resin is partially soluble in organic solvents.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Curing Time or Temperature | Ensure the polymerization is carried out at the recommended temperature and for the specified duration. A post-curing step at a higher temperature can often increase the cross-link density. |
| Improper Curing Agent Concentration | The concentration of the curing agent is critical. Too little may result in an incomplete reaction, while too much can sometimes plasticize the polymer or lead to undesired side reactions. Optimize the concentration based on literature recommendations or empirical studies. |
| Presence of Impurities in the Monomer | Impurities can interfere with the polymerization process. Ensure the this compound monomer is of high purity. Recrystallization or column chromatography can be used for purification. |
Analytical Techniques for Diagnosis:
-
Dynamic Mechanical Analysis (DMA): DMA can be used to determine the storage modulus in the rubbery plateau, which is directly related to the cross-link density.[7] A lower than expected modulus indicates incomplete curing.
-
Swell Test (ASTM D2765): The degree of swelling of the polymer in a suitable solvent is inversely proportional to the cross-link density.[8] A high degree of swelling suggests a low cross-link density.
-
Solid-State NMR: Solid-state 1H NMR techniques can be used to measure spin-spin relaxation times, which correlate with the molecular weight between cross-links.
Issue 2: Undesirable Polymer Structure (e.g., high phthalocyanine content when triazine is desired)
Symptoms:
-
The cured polymer has a distinct color (e.g., green or blue), which can be indicative of a high phthalocyanine content.
-
The final polymer properties (e.g., thermal stability, dielectric constant) deviate from the expected values for a predominantly triazine network.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Curing Temperature | The formation of different heterocyclic structures is temperature-dependent. Generally, lower temperatures may favor the formation of phthalocyanine rings, while higher temperatures promote the formation of triazine and isoindoline structures.[2][9] A systematic study of the curing temperature profile is recommended. |
| Inappropriate Curing Agent | The choice of curing agent can significantly influence the reaction pathways. Amine-based curing agents, for example, can promote the formation of isoindoline intermediates.[4] Metallic salt catalysts may favor the formation of phthalocyanine. Experiment with different types of curing agents to achieve the desired polymer structure. |
Analytical Techniques for Diagnosis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the different structural motifs in the cured polymer. The characteristic absorption bands can be used to qualitatively and semi-quantitatively assess the composition of the polymer network.[10][11][12]
-
Solid-State 13C NMR Spectroscopy: Solid-state NMR can provide detailed information about the carbon environments in the cross-linked polymer, allowing for the differentiation and quantification of triazine, phthalocyanine, and isoindoline structures.
Experimental Protocols
Protocol 1: Determination of Cross-link Density using Swell Test
-
Sample Preparation: A precisely weighed sample of the cured polymer (W_initial) is placed in a suitable solvent (e.g., N,N-dimethylformamide) at a controlled temperature.
-
Swelling: The sample is allowed to swell until equilibrium is reached (typically 24-48 hours).
-
Measurement of Swollen Weight: The swollen sample is removed from the solvent, the excess solvent on the surface is quickly blotted away, and the sample is weighed (W_swollen).
-
Measurement of Dry Weight: The swollen sample is then dried in a vacuum oven until a constant weight is achieved (W_dry).
-
Calculation:
-
Swell Ratio (Q): Q = W_swollen / W_dry
-
Gel Content (%): Gel Content = (W_dry / W_initial) * 100
-
A lower swell ratio and a higher gel content indicate a higher cross-link density.
Protocol 2: Structural Characterization by FTIR Spectroscopy
-
Sample Preparation: The cured polymer is ground into a fine powder. A small amount of the powder is mixed with dry potassium bromide (KBr) and pressed into a transparent pellet.
-
Data Acquisition: The FTIR spectrum is recorded over a suitable range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The presence of characteristic absorption peaks is used to identify the different structural units:
The relative intensities of these peaks can provide a qualitative measure of the composition of the polymer network.
Visualizations
Caption: Reaction pathways in the polymerization of this compound.
Caption: A logical workflow for troubleshooting issues in this compound polymerization.
References
- 1. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantify Polymer Crosslinking Density Using Rheology and DMA [tainstruments.com]
- 8. jordilabs.com [jordilabs.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Characterization of impurities in 4-Phenoxyphthalonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenoxyphthalonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of this compound is low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically via the nucleophilic aromatic substitution of 4-nitrophthalonitrile with phenol, can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate excess of the phenoxide nucleophile and that the reaction time is sufficient. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.
-
Suboptimal Reaction Temperature: The reaction requires elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to the decomposition of reactants or the desired product. The optimal temperature is typically in the range of 80-120°C, depending on the solvent and base used.
-
Inefficient Base: The choice and amount of base are critical for the deprotonation of phenol to form the more reactive phenoxide ion. Anhydrous potassium carbonate is commonly used. Ensure the base is of good quality, anhydrous, and used in a sufficient molar excess.
-
Presence of Water: Moisture can significantly reduce the yield by reacting with the base and protonating the phenoxide, thereby reducing its nucleophilicity. It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. (See Q2 for more details on side reactions).
Q2: I am observing significant impurity peaks in my crude product analysis. What are the likely impurities and how can I minimize their formation?
A2: The presence of impurities can complicate purification and affect the quality of the final product. The most common impurities in this compound synthesis include:
-
Unreacted Starting Materials: Residual 4-nitrophthalonitrile and phenol are common impurities. Ensuring the reaction goes to completion and using an appropriate stoichiometry can minimize their presence.
-
Hydrolysis Products: In the presence of a strong base and trace amounts of water, the nitrile groups of this compound or the starting 4-nitrophthalonitrile can undergo hydrolysis to form the corresponding carboxamide or carboxylic acid derivatives. To mitigate this, it is crucial to maintain anhydrous reaction conditions.
-
Solvent-Related Impurities: Polar aprotic solvents like N,N-Dimethylformamide (DMF) can decompose at high temperatures, especially in the presence of a strong base, leading to the formation of byproducts that may react with your starting materials or product. If solvent decomposition is suspected, consider using a more stable solvent such as Dimethyl Sulfoxide (DMSO) or switching to a lower reaction temperature if feasible.
-
Residual Solvents: Solvents used during the synthesis and purification (e.g., DMF, ethyl acetate, hexane) can be retained in the final product. Proper drying of the product under vacuum is essential to remove these volatile impurities.
A summary of potential impurities and their characteristics is provided in the table below.
| Impurity Name | Chemical Structure | Molar Mass ( g/mol ) | Common Analytical Signature |
| 4-Nitrophthalonitrile | C₈H₃N₃O₂ | 173.13 | Distinct retention time in HPLC, characteristic peaks in NMR and IR. |
| Phenol | C₆H₆O | 94.11 | Volatile, detectable by GC-MS. Characteristic signals in NMR. |
| 4-Phenoxyphthalic Amide | C₁₄H₁₀N₂O₂ | 238.24 | Higher polarity than the nitrile, leading to different chromatographic behavior. Amide peaks in IR and NMR spectra. |
| 4-Phenoxyphthalic Acid | C₁₄H₈O₅ | 256.21 | Significantly more polar. Carboxylic acid peaks in IR and NMR spectra. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Volatile, readily detected by GC-MS. Characteristic signals in ¹H NMR. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Volatile, detectable by GC-MS. Characteristic signals in ¹H NMR. |
| Hexane | C₆H₁₄ | 86.18 | Volatile, detectable by GC-MS. Characteristic signals in ¹H NMR. |
Q3: How can I effectively purify my crude this compound?
A3: Purification of this compound is typically achieved through one or a combination of the following methods:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities are either highly soluble or insoluble at all temperatures. Ethanol or a mixture of ethyl acetate and hexane can be effective.
-
Column Chromatography: For separating mixtures with closely related polarities, column chromatography is the preferred method. A silica gel stationary phase is commonly used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The optimal solvent ratio should be determined by TLC analysis.
Q4: What are the best analytical techniques to assess the purity of my this compound sample?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of this compound and quantifying non-volatile impurities. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying impurities. The presence of unexpected signals can indicate the presence of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups (e.g., nitrile, ether) in the final product and can help in identifying certain impurities, such as hydrolysis products (amides, carboxylic acids).
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for the purity assessment of this compound. It should be optimized and validated for specific laboratory conditions.
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-20 min: 90% B; 20.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of the sample in 1 mL of acetonitrile. |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This protocol is a general guideline for the analysis of residual solvents.
| Parameter | Condition |
| Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-350 amu |
| Sample Preparation | Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO) |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Analytical workflow for the characterization of this compound.
Controlling viscosity of 4-Phenoxyphthalonitrile resin for infusion
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling the viscosity of 4-Phenoxyphthalonitrile resin for infusion applications.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the viscosity of this compound resin for infusion?
A1: this compound is a high-performance thermosetting resin known for its exceptional thermal stability. However, its high melting point and melt viscosity present significant challenges for infusion processes like Resin Transfer Molding (RTM) and Vacuum Infusion.[1] The primary difficulties include:
-
High Initial Viscosity: The resin is a solid at room temperature and requires heating to melt, but even in its molten state, the viscosity can be too high for effective impregnation of fiber reinforcements.[1]
-
Narrow Processing Window: The temperature required to achieve a low enough viscosity for infusion is often close to the onset of the curing reaction, leading to a very short time frame for the infusion process.
-
Void Formation: High viscosity can lead to incomplete wet-out of the fibers, resulting in voids and dry spots in the final composite part, which compromise its mechanical properties.[2]
Q2: How can the viscosity of this compound resin be reduced for infusion?
A2: There are two primary methods to reduce the viscosity of this compound resin to a processable range for infusion:
-
Elevated Temperatures: Increasing the temperature of the resin, mold, and reinforcement is a common method to decrease viscosity.[2] However, it is crucial to carefully control the temperature to avoid premature curing.
-
Reactive Diluents: Incorporating low-viscosity reactive diluents into the resin formulation can significantly lower the overall viscosity of the system.[3][4][5][6] These diluents have functional groups that allow them to co-react with the resin during the curing process, becoming a permanent part of the polymer network.[5][7]
Q3: What are suitable reactive diluents for this compound resin?
A3: While specific data for this compound is limited, research on other phthalonitrile resins suggests that certain types of reactive diluents can be effective. Low-viscosity epoxy resins and other phthalonitrile-based monomers with lower melting points can act as effective diluents.[1][3][8] For example, some studies have successfully used bis-benzonitrile reactive plasticizers to lower the viscosity of phthalonitrile resin systems to less than 100 mPa·s at 120 °C.[9]
Q4: What is the typical processing window for this compound resin infusion?
A4: The processing window is highly dependent on the specific formulation (including the type and amount of curing agent and reactive diluent) and the processing temperature. Generally, for phthalonitrile resins, the aim is to find a temperature where the viscosity is low enough for infusion (typically below 1000 mPa·s) while allowing sufficient time for the resin to fully impregnate the preform before significant curing occurs.[1] Isothermal rheological studies are essential to determine the viscosity-time profile at different temperatures to define the optimal processing window.
Troubleshooting Guide
This guide addresses common issues encountered during the infusion of this compound resin.
| Problem | Potential Cause | Recommended Solution |
| High Resin Viscosity / Poor Flow | Insufficient heating of the resin, mold, or preform. | Increase the processing temperature. Ensure all components are uniformly heated to the target temperature before infusion.[2] |
| Inadequate amount or type of reactive diluent. | Increase the percentage of reactive diluent or select a more effective one. Conduct small-scale viscosity tests to optimize the formulation. | |
| Premature Gelling | Processing temperature is too high, accelerating the curing reaction. | Lower the processing temperature. Perform rheological analysis to determine the gel time at different temperatures and establish a safe processing window. |
| Incorrect type or amount of curing agent. | Ensure the correct curing agent and concentration are used as specified for the desired processing window. Aromatic amines are common curing agents for phthalonitrile resins.[10] | |
| Dry Spots in the Composite | Resin viscosity is too high for complete fiber wet-out. | Optimize viscosity by adjusting temperature and/or reactive diluent concentration.[11][12] |
| Insufficient injection pressure or vacuum. | Ensure proper sealing of the mold and vacuum bag to achieve the required pressure differential for complete infusion. | |
| Poor preform permeability. | Use a more permeable reinforcement architecture or a suitable flow medium to enhance resin distribution. | |
| Voids in the Cured Part | Air entrapment during mixing or infusion. | Degas the resin mixture under vacuum before infusion. Ensure a leak-free mold and vacuum setup.[2] |
| Volatiles released during curing. | Ensure all components (resin, curing agent, diluent) are properly dried before use. |
Data Presentation
Table 1: Effect of Temperature on the Viscosity of a Generic Phthalonitrile Resin System (Illustrative Data)
| Temperature (°C) | Viscosity (mPa·s) |
| 120 | > 5000 |
| 140 | 1000 |
| 160 | 350 |
| 180 | 150 |
Note: This table provides illustrative data based on typical behavior of phthalonitrile resins.[1] Actual values for this compound will vary and should be determined experimentally.
Table 2: Common Reactive Diluents and Their Typical Viscosity at 25°C
| Reactive Diluent Type | Example | Typical Viscosity (mPa·s) |
| Monofunctional Glycidyl Ether | Butyl glycidyl ether | 2 - 5 |
| Phenyl glycidyl ether | 5 - 10 | |
| Difunctional Aliphatic Glycidyl Ether | 1,4-Butanediol diglycidyl ether | 15 - 25 |
| Low-viscosity Phthalonitrile Monomer | Bis-benzonitrile plasticizers | Varies with structure |
Note: The effectiveness of these diluents with this compound resin needs to be experimentally verified.
Experimental Protocols
Protocol 1: Viscosity Measurement of this compound Resin
Objective: To determine the viscosity of the this compound resin formulation as a function of temperature.
Apparatus:
-
Rotational rheometer with parallel plate or cone-and-plate geometry suitable for high-temperature measurements.[13]
-
Oven for preheating the rheometer.
-
Vacuum oven for degassing the resin.
-
Balance, spatula, and mixing container.
Procedure:
-
Sample Preparation: a. Weigh the desired amounts of this compound resin, reactive diluent, and curing agent into a mixing container. b. Heat the mixture in an oven to a temperature above the melting point of the resin but below the curing onset temperature until a homogeneous melt is obtained. c. Degas the molten mixture in a vacuum oven to remove any entrapped air bubbles.
-
Rheometer Setup: a. Preheat the rheometer plates to the desired starting measurement temperature. b. Set the gap between the plates according to the manufacturer's instructions.
-
Measurement: a. Carefully place a small amount of the degassed, molten resin onto the lower plate of the rheometer. b. Lower the upper plate to the set gap, ensuring the sample completely fills the gap without overflowing. c. Allow the sample to reach thermal equilibrium for a few minutes. d. Start the measurement in a steady shear or oscillatory mode to record the viscosity. e. Increase the temperature in controlled steps and repeat the viscosity measurement at each temperature to generate a viscosity-temperature profile.[13]
Protocol 2: Vacuum Infusion of a Composite Panel with this compound Resin
Objective: To fabricate a composite panel using vacuum infusion with a viscosity-modified this compound resin system.
Materials and Equipment:
-
Flat mold plate with release agent applied.
-
Dry fiber reinforcement preform.
-
Vacuum bagging materials (peel ply, release film, infusion mesh, vacuum bag, sealant tape).
-
Resin inlet and vacuum outlet ports.
-
Vacuum pump with a vacuum gauge and resin trap.
-
Oven capable of reaching and maintaining the required infusion and curing temperatures.
-
Prepared and degassed this compound resin formulation.
Procedure:
-
Mold Preparation: a. Apply a suitable high-temperature release agent to the mold surface. b. Lay up the dry fiber reinforcement preform onto the mold. c. Place the peel ply, release film, and infusion mesh over the preform. d. Position the resin inlet and vacuum outlet spirals/tubes.
-
Vacuum Bagging: a. Apply sealant tape around the perimeter of the mold. b. Place the vacuum bag over the entire assembly and seal it to the sealant tape. c. Connect the vacuum line to the outlet port.
-
Infusion: a. Place the entire mold assembly into the oven and heat to the predetermined infusion temperature. b. Once the temperature has stabilized, start the vacuum pump to evacuate the air from the bag. Check for leaks and ensure a stable vacuum is achieved. c. Heat the prepared resin to the infusion temperature in a separate container. d. Place the resin feed line into the resin container and open the clamp to allow the resin to be drawn into the mold. e. Monitor the resin flow front to ensure complete impregnation of the preform. f. Once the preform is fully saturated and resin reaches the outlet, clamp both the inlet and outlet lines.
-
Curing: a. Follow the predetermined curing schedule for the specific resin formulation, which may involve ramping up to and holding at one or more higher temperatures. b. After the cure cycle is complete, turn off the oven and allow the part to cool down slowly to room temperature before demolding.[9]
Mandatory Visualizations
Caption: Experimental workflow for vacuum infusion of this compound resin.
Caption: Troubleshooting logic for infusion defects with this compound resin.
Caption: Simplified curing mechanism of phthalonitrile resin with an aromatic amine.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Resin Transfer Molding: A Comprehensive Process Overview [incomepultrusion.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactive Diluents | By Chemistry | ABG AM [abg-am.com]
- 5. Reactive diluents | Ipox Chemicals [ipox-chemicals.com]
- 6. Reactive Diluents – Olin Epoxy [olinepoxy.com]
- 7. specialchem.com [specialchem.com]
- 8. researchgate.net [researchgate.net]
- 9. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 10. A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Common Defects and Solutions for RTM Products - Dymriton Composites [dymriton.com]
- 12. Common defects and solutions of RTM products - Dymriton Composites [dymriton.com]
- 13. azom.com [azom.com]
Technical Support Center: 4-Phenoxyphthalonitrile (4-PPN) Composites
Welcome to the Technical Support Center for 4-Phenoxyphthalonitrile (4-PPN) Composites. This resource is designed for researchers, scientists, and professionals in drug development who are working with 4-PPN resins and their composites. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a primary focus on preventing void formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of void formation in 4-PPN composites?
A1: Voids in 4-PPN composites are typically caused by several factors:
-
Entrapped Air: Air can be introduced and trapped during the mixing of the 4-PPN resin with curing agents or other additives.
-
Moisture: Phthalonitrile resins can absorb moisture from the environment. During the high-temperature curing process, this moisture vaporizes, creating voids.[1] It is crucial to dry the monomer and any additives before use.[2]
-
Volatiles: Solvents used in solution mixing or volatile byproducts from the curing reaction can vaporize at elevated temperatures, leading to void formation.
-
Improper Curing Cycle: A non-optimized curing cycle, such as a rapid heating rate, can lead to localized overheating and the generation of volatiles before the resin has sufficiently gelled, trapping them as voids.[3]
-
Inadequate Degassing: Failure to properly degas the resin mixture before curing will leave entrapped air and other volatiles in the system.[2]
Q2: Why is it crucial to prevent void formation in our 4-PPN composites?
A2: Voids can significantly compromise the mechanical and thermal properties of the final composite. Even a small percentage of voids can lead to a considerable reduction in properties such as interlaminar shear strength, compressive strength, and flexural strength.[1][3][4] For instance, a 1% increase in void content can lower the inter-laminar shear strength by as much as 7%.[4] Voids act as stress concentration points, which can initiate cracks and lead to premature failure of the composite part.[1] They can also increase the rate of moisture absorption, which can further degrade the material's performance over time.[3]
Q3: What is a recommended starting point for a curing cycle for 4-PPN resins to minimize void formation?
A3: A multi-stage curing cycle is generally recommended for phthalonitrile resins to allow for the gradual removal of any volatiles and to ensure a uniform cure.[5] While the optimal cycle depends on the specific curing agent and composite thickness, a typical starting point for a phenoxy-phthalonitrile system involves:
-
Initial Degassing: After mixing, degas the resin under vacuum at a temperature above its melting point but below the curing onset temperature.[2]
-
Staged Curing:
-
Heat to 220-250°C and hold for 4-8 hours.
-
Ramp up to 270-290°C and hold for another 4-8 hours.
-
Increase to 310-330°C for a final hold of 4-8 hours.
-
-
Post-Curing: For enhanced cross-linking and thermal stability, a post-cure at a higher temperature of 350-375°C for 4-8 hours is often beneficial.[2] It is highly recommended to determine the specific cure kinetics of your 4-PPN formulation using techniques like Differential Scanning Calorimetry (DSC) to optimize the curing cycle.[5]
Q4: Can a curing agent influence void formation?
A4: Yes, the choice and concentration of the curing agent can impact void formation. Curing agents are used to lower the polymerization temperature of phthalonitrile resins.[2] An inappropriate curing agent or an incorrect concentration can lead to a very rapid, exothermic reaction. This can cause a sudden increase in temperature, leading to the volatilization of low molecular weight species and the formation of voids. It is important to select a curing agent that provides a controlled and steady polymerization rate.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Micro-voids observed throughout the composite | 1. Presence of absorbed moisture in the 4-PPN monomer or curing agent.[2] 2. Incomplete degassing of the resin mixture.[2] 3. Curing temperature is too high or the heating rate is too fast, causing the evolution of volatiles.[3] | 1. Dry the 4-PPN monomer and curing agent in a vacuum oven before use.[2] 2. Increase the degassing time or use a higher vacuum. Consider staged vacuum application to prevent excessive bubbling. 3. Optimize the cure cycle using DSC to determine the onset of polymerization. Use a slower heating rate and a staged curing approach.[5] |
| Large, irregular voids, often near the surface | 1. Air entrapment during mixing or lay-up. 2. Poor wet-out of the reinforcement fibers. 3. Leak in the vacuum bagging system during cure. | 1. Mix the resin and curing agent carefully to minimize air incorporation. 2. Ensure proper impregnation of the fiber reinforcement. Consider using a resin with lower viscosity if wet-out is an issue. 3. Thoroughly check the vacuum bag and sealant for any leaks before starting the cure cycle. |
| Elongated voids aligned with fiber direction | 1. Air being dragged along with the resin flow front during infusion processes. 2. High resin viscosity hindering the displacement of air from the fiber tows. | 1. Optimize the infusion strategy, for example, by using a central injection point and multiple vacuum ports. 2. Lower the resin viscosity by increasing the processing temperature (while staying below the cure onset). |
| Surface-level voids or pitting | 1. Volatiles escaping from the surface of the resin before gelation. 2. Air bubbles rising to the surface during cure but getting trapped as the viscosity increases. | 1. Apply a moderate level of pressure during the initial stages of curing to suppress the volatilization. 2. Ensure a sufficiently long gelation stage at a moderate temperature to allow bubbles to escape before the resin hardens. |
Data Presentation
Table 1: Representative Thermal Curing Cycles for Phenoxy-Phthalonitrile Resins
Disclaimer: The following data is based on closely related phenoxy-phthalonitrile systems and should be used as a reference for developing a curing cycle for 4-PPN composites. Optimization for your specific formulation is recommended.
| Curing Stage | Temperature Range (°C) | Duration (hours) | Atmosphere |
| Initial Cure | 220 - 250 | 4 - 8 | Inert (e.g., Nitrogen) |
| Intermediate Cure | 270 - 290 | 4 - 8 | Inert (e.g., Nitrogen) |
| Final Cure | 310 - 330 | 4 - 8 | Inert (e.g., Nitrogen) |
| Post-Cure | 350 - 375 | 4 - 8 | Inert (e.g., Nitrogen) |
Table 2: Typical Thermal Properties of Cured Bisphenol A-based Phthalonitrile Resins
| Thermal Property | Value | Test Method |
| Glass Transition Temp. (Tg) | 284.8 °C | DMA |
| 5% Weight Loss Temp. (Td5%) | 439.6 °C (in N2) | TGA |
| Char Yield at 800 °C | 62.1% (in N2) | TGA |
Experimental Protocols
1. Protocol for Resin Preparation and Degassing
-
Objective: To prepare a homogenous, bubble-free 4-PPN resin mixture ready for curing.
-
Methodology:
-
Drying: Dry the this compound monomer and the selected curing agent (e.g., an aromatic amine) in a vacuum oven at a temperature below their respective melting points for several hours to eliminate any absorbed moisture.[2]
-
Mixing:
-
Melt Mixing (Preferred): In a suitable vessel, heat the 4-PPN monomer to approximately 20-30°C above its melting point (98-100°C) to achieve a low-viscosity melt.[7] Add the desired amount of the dried curing agent to the molten monomer. Stir gently until the curing agent is fully dissolved and the mixture is homogeneous.[2]
-
Solution Mixing: If melt mixing is not feasible, dissolve both the monomer and the curing agent in a minimal amount of a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone). Stir until a homogeneous solution is obtained. The solvent must be completely removed under vacuum prior to curing.
-
-
Degassing: Transfer the resin mixture to a container that is 4 to 5 times the volume of the resin. Place the container in a vacuum chamber. Apply vacuum gradually. The resin will begin to foam as entrapped air and volatiles are removed. Hold the vacuum until the foaming subsides and no more bubbles are visible. This may take 10 to 30 minutes depending on the volume and viscosity of the resin.
-
2. Protocol for Determining the Curing Profile using Differential Scanning Calorimetry (DSC)
-
Objective: To identify the onset, peak, and completion temperatures of the curing reaction for a 4-PPN resin formulation to optimize the curing cycle.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured 4-PPN resin mixture into a DSC pan and seal it.
-
DSC Analysis: Place the sample pan and a reference pan in the DSC instrument. Heat the sample from room temperature to a temperature above the expected curing range (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere like nitrogen.[5]
-
Data Analysis: The resulting thermogram will show an exothermic peak representing the curing reaction. Determine the onset temperature (T_onset), the peak temperature (T_peak), and the end-set temperature (T_endset) of this exotherm. This temperature range is your guide for establishing the staged curing cycle.[5]
-
Visualizations
Caption: A typical experimental workflow for fabricating 4-PPN composites.
References
- 1. Effect Mechanism and Simulation of Voids on Hygrothermal Performances of Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Void Content Determination of Carbon Fiber Reinforced Polymers: A Comparison between Destructive and Non-Destructive Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound 98 38791-62-7 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Thermal Stability of 4-Phenoxyphthalonitrile and Other Phthalonitrile Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of 4-Phenoxyphthalonitrile alongside other commonly researched phthalonitrile-based resins. The information presented is collated from experimental data to support material selection and development in high-temperature applications. Phthalonitrile resins are renowned for their exceptional thermal and oxidative stability, making them prime candidates for use in aerospace, microelectronics, and as matrices for advanced composites.
Comparative Thermal Stability Data
The thermal stability of phthalonitrile resins is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Key performance indicators include the 5% weight loss temperature (Td5%), which indicates the onset of significant thermal decomposition, the char yield at high temperatures (typically 800°C in an inert atmosphere), which reflects the amount of carbonaceous residue remaining, and the glass transition temperature (Tg), a measure of the polymer's transition from a rigid to a more flexible state.
| Phthalonitrile Resin Type | 5% Weight Loss Temp. (Td5%) (°C, in N₂) | Char Yield at 800°C (%, in N₂) | Glass Transition Temp. (Tg) (°C) |
| 4-(4-aminophenoxy)phthalonitrile Derivative | >450 | >73 | >439 |
| Bisphenol A-based | 430 - 439.6 | 61.4 - 62.1 | 284.8 |
| Resorcinol-based | 475 | 72 | >400 |
| Novolac-based | 430 | ~70 | >300 |
| Cyclotriphosphazene-containing | 405 - 527 | >70 - 83 | >380 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of phthalonitrile resins. These protocols are representative of standard procedures and can be adapted for the comparative thermal analysis of different phthalonitrile systems.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability, decomposition profile, and char yield of the cured phthalonitrile resin.
Instrumentation: A thermogravimetric analyzer.
Sample Preparation:
-
Ensure the phthalonitrile resin is fully cured according to its specified curing schedule. A typical curing cycle for many phthalonitrile systems involves a multi-stage heating process, for example, heating to 240-280°C for several hours, followed by a post-curing stage at temperatures ranging from 300°C to 380°C.
-
A small, representative sample of the cured polymer (typically 5-10 mg) is carefully weighed and placed into a TGA sample pan (e.g., alumina or platinum).
TGA Instrument Setup:
-
The sample is heated from ambient temperature to 800°C or 1000°C at a constant heating rate, commonly 10 °C/min.
-
The analysis is conducted under a controlled, inert atmosphere, typically flowing nitrogen or argon, to prevent thermo-oxidative degradation.
-
The weight of the sample is continuously recorded as a function of temperature.
Data Analysis:
-
The Td5% is determined as the temperature at which the sample has lost 5% of its initial weight.
-
The char yield is calculated as the percentage of the initial sample weight remaining at 800°C.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the cured phthalonitrile polymer and to study the curing behavior of the uncured monomer.
Instrumentation: A differential scanning calorimeter.
Sample Preparation:
-
For Tg determination, a small sample (typically 5-10 mg) of the fully cured polymer is hermetically sealed in an aluminum pan.
-
For curing studies, a similar amount of the uncured resin is used.
DSC Instrument Setup:
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical cycle involves heating at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
Data Analysis:
-
The Tg is identified as a step-change in the heat flow curve during the second heating scan.
-
For curing studies, the exothermic peak in the first heating scan indicates the polymerization reaction, providing information on the onset and peak curing temperatures.
Visualizations
The following diagrams illustrate the experimental workflow for thermal analysis and the logical relationship between the molecular structure of phthalonitriles and their thermal stability.
A Comparative Guide to the Mechanical Properties of 4-Phenoxyphthalonitrile and Epoxy Resin Composites
For researchers, scientists, and professionals in materials development, the selection of a polymer matrix for high-performance composites is a critical decision that dictates the ultimate performance and operational limits of the final component. This guide provides a detailed comparative analysis of the mechanical properties of composites derived from 4-phenoxyphthalonitrile (4-PPN) resins versus traditional epoxy resins, supported by representative experimental data and standardized testing protocols.
Phthalonitrile resins, including this compound, are renowned for their exceptional thermal and oxidative stability, making them prime candidates for applications in extreme environments where conventional polymers may fail.[1] Epoxy resins, conversely, are widely utilized in the aerospace, automotive, and marine industries due to their excellent mechanical strength, adhesive properties, and well-established processing techniques.[1][2] This comparison aims to provide a clear, data-driven overview to inform material selection for demanding applications.
Comparative Mechanical Properties
The selection of a resin system for a composite material is heavily dependent on the desired mechanical performance. The following table summarizes typical mechanical properties for carbon and glass fiber reinforced phthalonitrile and epoxy composites. It is important to note that these values can vary significantly based on the specific resin formulation, fiber type, fiber volume fraction, and manufacturing process.[2] Data for phthalonitrile composites are used as a representative comparison for this compound-based systems.
| Mechanical Property | Reinforcement | Phthalonitrile Composites | Epoxy Composites | Test Standard |
| Tensile Strength | Carbon Fiber | 410 - 633 MPa | 600 - 867 MPa[2] | ASTM D3039 |
| Glass Fiber | ~946 MPa[3] | 330 - 370 MPa | ASTM D3039 | |
| Tensile Modulus | Carbon Fiber | Not widely reported | ~130 GPa | ASTM D3039 |
| Glass Fiber | Not widely reported | ~25 GPa | ASTM D3039 | |
| Flexural Strength | Carbon Fiber | ~535 MPa[3] | 600 - 761 MPa[2] | ASTM D790 |
| Glass Fiber | 668 - 946 MPa[3] | 400 - 500 MPa | ASTM D790 | |
| Flexural Modulus | Carbon Fiber | ~21.7 GPa[3] | ~120 GPa | ASTM D790 |
| Glass Fiber | Not widely reported | ~20 GPa | ASTM D790 | |
| Compressive Strength | Carbon Fiber | 72.2 - 633 MPa[2][4] | ~500 MPa | ASTM D3410 |
| Glass Fiber | ~620 MPa[5] | ~300 MPa | ASTM D3410 | |
| Interlaminar Shear Strength (ILSS) | Carbon Fiber | 42.9 MPa | 60 - 80 MPa | ASTM D2344 |
| Glass Fiber | 84.6 - 86 MPa[2][5] | 40 - 60 MPa | ASTM D2344 |
Experimental Protocols
The mechanical properties presented in this guide are determined using standardized test methods developed by ASTM International. Adherence to these protocols ensures consistency and comparability of data across different materials and laboratories.[2]
Tensile Testing (ASTM D3039)
This test method determines the in-plane tensile properties of polymer matrix composite materials. A rectangular specimen is gripped at both ends and subjected to a controlled tensile force until failure. Strain is typically measured using extensometers or strain gauges to determine the material's modulus of elasticity and ultimate strain.[2]
Flexural Testing (ASTM D790)
Flexural properties are determined by placing a rectangular specimen on two supports and applying a load to the center (3-point bending). This test measures the material's ability to resist bending forces and is used to determine the flexural strength and modulus.[2][6]
Compressive Testing (ASTM D3410)
This standard outlines the procedure for determining the in-plane compressive properties of polymer matrix composites. A specially prepared specimen is loaded in compression to determine its ultimate compressive strength and modulus.[2]
Short-Beam Shear (SBS) Testing (ASTM D2344)
The interlaminar shear strength (ILSS) of a composite is a measure of the shear strength between layers of reinforcement. The SBS test involves a three-point bend test on a short, thick specimen to induce interlaminar shear failure.[2][7]
Visualizing the Workflow and Influencing Factors
To better understand the process of evaluating and comparing these composite materials, the following diagrams illustrate the experimental workflow and the key factors influencing the final mechanical properties.
References
- 1. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fast-Processable Non-Flammable Phthalonitrile-Modified Novolac/Carbon and Glass Fiber Composites | MDPI [mdpi.com]
- 6. thegundcompany.com [thegundcompany.com]
- 7. zwickroell.com [zwickroell.com]
A Comparative Analysis of 4-Phenoxyphthalonitrile and Bismaleimide Resins for High-Performance Applications
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-Phenoxyphthalonitrile and bismaleimide (BMI) resins. This document delves into their key performance characteristics, supported by experimental data, to assist in the selection of materials for demanding applications.
In the realm of high-performance thermosetting polymers, both phthalonitrile and bismaleimide resins have carved out significant niches owing to their superior thermal and mechanical properties. Bismaleimide resins are well-established for their excellent processability and performance at elevated temperatures.[1][2] Phthalonitrile resins, on the other hand, are renowned for their exceptional thermo-oxidative stability at extreme temperatures.[3][4] This guide presents a comparative analysis of these two resin systems, with a focus on this compound as a representative of the phthalonitrile family.
Executive Summary
Bismaleimide resins offer a balance of high thermal stability, good mechanical properties, and relatively straightforward processing. They are often toughened to overcome their inherent brittleness. Phthalonitrile resins, including this compound, exhibit unparalleled thermal and oxidative stability, making them suitable for the most demanding high-temperature applications.[3][4] However, they typically require higher curing temperatures and can be more challenging to process. The selection between these two resin systems will ultimately depend on the specific performance requirements of the application, including service temperature, mechanical loads, and processing constraints.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for representative this compound and bismaleimide resin systems.
Table 1: Thermal Properties
| Property | This compound (Representative) | Bismaleimide (BMI) Resins |
| Glass Transition Temperature (Tg) | > 400 °C[2] | 230 - 380 °C[1] |
| 5% Weight Loss Temperature (Td5) | ~524 °C (in N2)[5] | > 400 °C[6] |
| Char Yield at 800 °C | > 70% (in N2) | 50 - 70% (in N2) |
Table 2: Mechanical Properties
| Property | This compound (Representative) | Bismaleimide (BMI) Resins |
| Flexural Strength | ~100 - 150 MPa | 100 - 190 MPa[7] |
| Flexural Modulus | ~3.5 - 4.5 GPa | 3.0 - 5.2 GPa[7] |
| Toughness | Generally lower (brittle) | Can be improved with toughening agents |
Table 3: Dielectric Properties
| Property | This compound (Representative) | Bismaleimide (BMI) Resins |
| Dielectric Constant (1 MHz) | ~3.0 - 3.5 | 3.0 - 4.7[1][3] |
| Dissipation Factor (1 MHz) | ~0.005 - 0.015 | 0.002 - 0.02[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Differential Scanning Calorimetry (DSC)
Objective: To determine the curing characteristics (onset and peak exotherm) and glass transition temperature (Tg) of the resins.
Methodology:
-
A small sample (5-10 mg) of the uncured resin is hermetically sealed in an aluminum DSC pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
For curing analysis, the temperature is ramped to a point beyond the curing exotherm (e.g., 400 °C).
-
For Tg determination of a cured sample, the sample is first cured in the DSC or in an oven, then cooled and subjected to a second heating scan at the same rate.
-
The heat flow to the sample is recorded as a function of temperature. The curing exotherm is observed as a large exothermic peak, and the Tg is identified as a step change in the baseline of the second heating scan.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the cured resins, including the onset of decomposition and the char yield.
Methodology:
-
A small sample (10-15 mg) of the cured resin is placed in a ceramic or platinum TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated from room temperature to a high temperature (e.g., 800-1000 °C) at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to assess thermal stability and air for oxidative stability).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The 5% weight loss temperature (Td5) is determined as the temperature at which the sample has lost 5% of its initial weight. The char yield is the percentage of the initial weight remaining at the end of the test.
Dynamic Mechanical Analysis (DMA)
Objective: To measure the viscoelastic properties of the cured resins, including the storage modulus and glass transition temperature (Tg).
Methodology:
-
A rectangular specimen of the cured resin with precise dimensions is prepared.
-
The specimen is mounted in the DMA instrument in a suitable fixture (e.g., three-point bending or single cantilever).
-
A sinusoidal stress is applied to the sample at a constant frequency (e.g., 1 Hz) while the temperature is ramped up at a constant rate (e.g., 3-5 °C/min).
-
The instrument measures the resulting strain and the phase lag between the stress and strain.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are calculated and plotted as a function of temperature. The Tg can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.
Visualizing the Chemistry and Performance
The following diagrams, generated using the DOT language, illustrate key aspects of this compound and bismaleimide resins.
Caption: Chemical structures of this compound and a generic Bismaleimide monomer.
Caption: Simplified curing pathways for phthalonitrile and bismaleimide resins.
Caption: A comparative summary of key properties for the two resin systems.
References
- 1. researchgate.net [researchgate.net]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. 1,3-Bis(3,4-dicyanophenoxy)benzene | 72452-47-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Processing Characteristics of 4-Phenoxyphthalonitrile and Cyanate Ester Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the processing characteristics of 4-phenoxyphthalonitrile resins and cyanate ester resins, two prominent classes of high-performance thermosetting polymers. Understanding the distinct processing behaviors of these materials is crucial for their successful application in advanced composites, aerospace technologies, and high-temperature electronics. This document summarizes key quantitative data, details experimental protocols for characterization, and provides visual representations of their curing mechanisms and processing workflows.
Overview of Processing Characteristics
Cyanate ester resins are renowned for their excellent thermal stability, low dielectric properties, and high glass transition temperatures (Tg).[1] They cure through a well-defined cyclotrimerization reaction, forming a highly cross-linked polycyanurate network composed of triazine rings.[1][2] This reaction can be initiated thermally at high temperatures or with the aid of catalysts, such as transition metal complexes, to lower the curing temperature.[3] The processing of cyanate ester resins often requires an inert atmosphere to prevent oxidation and ensure optimal properties.[1]
This compound resins belong to the broader class of phthalonitrile polymers, which are recognized for their exceptional thermal and oxidative stability at very high temperatures, superior flame resistance, and low water absorption. The curing of phthalonitrile resins is a more complex process than that of cyanate esters. It involves a thermally induced polymerization of the nitrile groups to form a highly cross-linked, heterocyclic network that can include stable structures like triazine rings, phthalocyanine rings, and isoindoline moieties. Some phthalonitrile formulations can exhibit self-curing behavior, polymerizing without the need for a catalyst, albeit typically at elevated temperatures.[4]
Quantitative Data Comparison
The following table summarizes key processing and performance parameters for a representative this compound resin compared to a standard Bisphenol A dicyanate (BADCy) ester resin. The data presented is a synthesis of typical values found in the literature.
| Property | This compound Resin | Cyanate Ester Resin (BADCy) | Test Method |
| Curing Temperature (uncatalyzed) | 250 - 300°C (onset) | > 250°C (onset) | DSC |
| Curing Temperature (catalyzed) | ~230°C (with amine curing agents)[4] | 170 - 200°C (with metal catalysts)[3] | DSC |
| Viscosity at Processing Temperature | Varies significantly with formulation | Typically low (e.g., < 1 Pa·s at cure temperature) | Rheometry |
| Gel Time | Can be tailored; can be rapid at high temperatures[5] | Dependent on catalyst and temperature | Rheometry |
| Glass Transition Temperature (Tg) | > 380°C[6] | 250 - 290°C[7] | DMA |
| Decomposition Temperature (Td5%) | > 440°C[4] | ~400°C[7] | TGA |
| Flexural Strength | ~145 MPa[8] | ~129 MPa[9] | Three-point bending |
| Flexural Modulus | ~4.3 GPa[9] | ~4.3 GPa[9] | Three-point bending |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data comparison table.
Differential Scanning Calorimetry (DSC) for Curing Profile
-
Objective: To determine the onset, peak, and enthalpy of the curing exotherm.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: 5-10 mg of the uncured resin is accurately weighed into an aluminum DSC pan and hermetically sealed. An empty, sealed pan is used as a reference.[10]
-
Procedure:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).[11]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The onset and peak temperatures of the exothermic curing peak are determined from the resulting thermogram. The area under the peak is integrated to calculate the heat of cure (ΔH).[10]
Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To determine the decomposition temperature and char yield of the cured resin.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: 10-15 mg of the fully cured resin is placed in a ceramic TGA crucible.[11]
-
Procedure:
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).[11]
-
Record the sample weight as a function of temperature.
-
-
Data Analysis: The 5% weight loss temperature (Td5%) is determined from the TGA curve. The percentage of weight remaining at 800°C is reported as the char yield.
Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (Tg)
-
Objective: To determine the glass transition temperature (Tg) and storage modulus of the cured resin.
-
Instrumentation: A dynamic mechanical analyzer.
-
Sample Preparation: A rectangular specimen of the cured resin (e.g., 30 mm x 12.5 mm x 3.0 mm) is prepared.[12]
-
Procedure:
-
The sample is mounted in a single cantilever or three-point bending fixture.
-
The sample is subjected to an oscillating strain at a fixed frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3°C/min) over a temperature range that encompasses the glass transition.[13]
-
-
Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are plotted as a function of temperature. The Tg is typically identified as the peak of the tan delta curve or the peak of the loss modulus curve.[13]
Visualization of Curing Mechanisms and Processing Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental curing chemistry and a typical experimental workflow for resin characterization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 3. adeka.co.jp [adeka.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. The Catalytic Curing Reaction and Mechanical Properties of a New Composite Resin Matrix Material for Rocket Fuel Storage Tanks [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. expresspolymlett.com [expresspolymlett.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Dielectric Properties of 4-Phenoxyphthalonitrile Polymers and Alternatives for Electronic Applications
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced electronic materials, particularly for high-frequency and high-temperature applications, the dielectric properties of polymers are a critical consideration. 4-Phenoxyphthalonitrile-based polymers have emerged as a promising class of high-performance thermosetting resins due to their exceptional thermal stability, low moisture absorption, and inherent flame resistance. This guide provides a comprehensive comparison of the dielectric properties of these polymers with viable alternatives, namely fluorinated polyimides and polybenzoxazines, supported by experimental data and detailed methodologies.
Comparative Analysis of Dielectric and Thermal Properties
The selection of a dielectric material for electronic applications hinges on a balance of electrical, thermal, and mechanical properties. The following table summarizes key performance indicators for this compound polymers and their alternatives.
| Property | This compound Polymers | Fluorinated Polyimides | Polybenzoxazines |
| Dielectric Constant (Dk) | 2.5 - 3.5[1] | 2.1 - 2.8[2][3] | 2.1 - 3.5[4][5] |
| Dielectric Loss (Df) | < 0.01[1] | 0.005 - 0.007[3][6] | 0.005 - 0.032[4][5] |
| Breakdown Strength (kV/mm) | > 20 (Typical for high-performance polymers)[7][8] | ~238-300[9] | ~27.2[10] |
| Glass Transition Temp. (Tg) | > 400 °C[1][11] | 346 - 402 °C[3][6] | 170 - 312 °C[12][13] |
| Decomposition Temp. (TGA, 5%) | > 500 °C in N₂[1] | 541 - 563 °C in air[3][6] | > 345 °C in N₂[12] |
| Water Absorption | < 1.5%[1] | 0.59 - 0.68%[2] | Low[5] |
Experimental Protocols
The accurate determination of dielectric properties is crucial for material selection. The following protocols are based on established standards for characterizing these high-performance polymers.
Synthesis and Curing of this compound Resin
Synthesis of 3-(4-Chlorophenoxy)phthalonitrile Monomer:
This synthesis is achieved through a nucleophilic aromatic substitution reaction.
-
In a flask equipped with a stirrer and under an inert atmosphere, dissolve 3-nitrophthalonitrile (1 equivalent), 4-chlorophenol (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in anhydrous N,N-Dimethylformamide (DMF).[1]
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).[1]
-
After completion, cool the mixture and precipitate the crude product by pouring it into cold deionized water.[1]
-
Filter and dry the product. Further purification can be achieved by recrystallization or column chromatography.[1]
-
Characterize the final product using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.[1]
Thermal Curing of the Polymer:
-
Thoroughly mix the synthesized 3-(4-Chlorophenoxy)phthalonitrile monomer with a curing agent, typically an aromatic amine (2-5 wt%).[1]
-
Heat the mixture above the monomer's melting point to create a homogenous melt and pour it into a preheated mold.[1]
-
Place the mold in a vacuum oven or furnace under an inert atmosphere.[1]
-
A multi-step curing process is typically employed:
-
Slowly cool the oven to room temperature to prevent thermal shock.[1]
-
Characterize the cured polymer using Differential Scanning Calorimetry (DSC) for Tg and Thermogravimetric Analysis (TGA) for thermal stability.[1]
Measurement of Dielectric Properties (ASTM D150)
The standard test method for determining the AC loss characteristics and permittivity (dielectric constant) of solid electrical insulation is ASTM D150.[10][14][15][16][17]
Apparatus:
-
High-Frequency Impedance Analyzer or Vector Network Analyzer: Capable of measurements in the desired frequency range (e.g., up to several hundred megahertz).[14][15]
-
Dielectric Test Fixture: A specialized fixture to hold the sample between electrodes.
Procedure:
-
Sample Preparation: Prepare a thin, flat sample of the cured polymer with a uniform thickness. The sample surfaces should be smooth and parallel.
-
Conditioning: Condition the specimen in a controlled environment to ensure consistent temperature and humidity, as these factors can influence dielectric properties.
-
Measurement:
-
Place the specimen in the dielectric test fixture between the electrodes.
-
Use the impedance analyzer or vector network analyzer to measure the capacitance and conductance (or S-parameters) of the sample across the desired frequency range.[18]
-
-
Calculation:
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and dielectric characterization of this compound polymers.
Caption: Experimental workflow for synthesis and dielectric characterization.
Signaling Pathways and Logical Relationships
The relationship between the chemical structure of these polymers and their resulting dielectric properties is a key area of research. The following diagram illustrates the factors influencing the dielectric constant and loss.
Caption: Factors influencing polymer dielectric properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 3. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ASTM D150 | Materials Characterization Services [mat-cs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of a Novel Bifunctional Epoxy Double-Decker Silsesquioxane: Improvement of the Thermal Stability and Dielectric Properties of Polybenzoxazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. store.astm.org [store.astm.org]
- 15. file.yizimg.com [file.yizimg.com]
- 16. scribd.com [scribd.com]
- 17. Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method | Lucideon [lucideon.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Flame Retardancy of Halogenated vs. Non-Halogenated Phenoxyphthalonitriles
Executive Summary
Phthalonitrile resins are a class of high-performance thermosetting polymers renowned for their exceptional thermal and oxidative stability, making them ideal for demanding applications in the aerospace, electronics, and marine industries.[1] A critical aspect of their performance is their inherent flame retardancy, which can be significantly enhanced through chemical modification. This guide provides an objective comparison of the two primary strategies for improving the flame retardancy of phenoxyphthalonitrile resins: the incorporation of traditional halogenated compounds and the development of advanced non-halogenated systems.
Non-halogenated phenoxyphthalonitrile resins, particularly those incorporating phosphorus, nitrogen, and silicon, demonstrate exceptional flame retardancy that often surpasses the capabilities of their halogenated counterparts.[1] While direct, recent quantitative comparative studies are limited in publicly available literature, the data for non-halogenated systems indicates a significantly higher performance ceiling, with Limiting Oxygen Index (LOI) values reported to exceed 80%.[1] Coupled with the significant environmental and health concerns associated with halogenated flame retardants, non-halogenated phenoxyphthalonitriles emerge as the superior choice for high-performance, safety-critical applications.[1][2]
Contrasting Mechanisms of Flame Retardancy
The fundamental difference in the fire-resistant properties of these two classes of resins lies in their mechanism of action during combustion.
Halogenated Phenoxyphthalonitriles: Gas-Phase Inhibition
Halogenated flame retardants, containing elements like bromine and chlorine, operate primarily in the gas phase .[3][4][5] When exposed to the heat of a fire, the carbon-halogen bonds break, releasing halogen free radicals. These highly reactive radicals interfere with the combustion chain reaction in the flame, effectively quenching the fire.[3][4][5] This process is often enhanced by the addition of a synergist, such as antimony trioxide.[3] While effective at extinguishing flames, this mechanism has significant drawbacks, including the generation of dense, toxic, and corrosive smoke, which can pose a severe hazard in enclosed spaces.[2]
Non-Halogenated Phenoxyphthalonitriles: Condensed-Phase Charring
In contrast, non-halogenated flame retardants, particularly those based on phosphorus, nitrogen, and silicon, operate predominantly in the condensed phase (the solid material).[1][3][6] During combustion, these elements promote the formation of a stable, insulating char layer on the material's surface.[1][3][7]
-
Phosphorus-containing compounds can form phosphoric acid upon heating, which acts as a dehydrating agent and catalyzes the formation of a protective char.[1][8] This char layer acts as a physical barrier, limiting the release of flammable volatile gases, preventing oxygen from reaching the underlying polymer, and hindering heat transfer.[1][9]
-
Nitrogen-based compounds can release non-flammable gases that dilute the fuel source and can also contribute to the charring process, often working synergistically with phosphorus.[10][11]
-
Silicon-containing compounds can form a glassy silica (SiO₂) layer at the surface, which enhances the thermal stability and integrity of the char.[12]
This condensed-phase mechanism is highly efficient at reducing heat release and smoke production, making it a safer alternative.[10][13]
Caption: Contrasting flame retardancy mechanisms.
Quantitative Performance Data
The following table summarizes available quantitative data on the flame retardancy of various phenoxyphthalonitrile resin systems. A notable scarcity of recent, direct comparative data for halogenated phenoxyphthalonitrile resins exists in the reviewed literature, likely due to the shift towards more environmentally benign solutions.
| Resin System | Flame Retardant Type | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Yield (%) |
| Non-Halogenated Phthalonitriles | ||||||
| Phosphorus-based (PIPC) in Epoxy[14] | Phosphorus/Nitrogen | 29.7 | V-0 | ↓ 41.2% | ↓ 21.6% | High |
| Phosphorus-based in Bioepoxy[15] | Phosphorus/Nitrogen | >30 (Typical) | V-1 | N/A | N/A | High |
| Nitrogen-based (Arginine-Phosphoric Acid)[16] | Phosphorus/Nitrogen | N/A | Self-extinguishing | ↓ 89.4% | ↓ 56.4% | Significantly Increased |
| General Polymer Systems (for context) | ||||||
| ABS (Unfilled)[17] | None | ~18-20 | Not Rated (NR) | High | High | Low |
| ABS + Expandable Graphite (20 wt%)[17] | Non-Halogenated (Carbon) | 27.6 | V-1 | Reduced | Reduced | Increased |
| Epoxy + ATH (15%)[18] | Non-Halogenated (Mineral) | 28.0 | N/A | N/A | N/A | N/A |
| Epoxy + MPP (15%)[18] | Non-Halogenated (P/N) | 27.0 | N/A | N/A | N/A | N/A |
Data presented for non-phenoxyphthalonitrile systems are for contextual comparison of flame retardant efficacy. A decrease (↓) in pHRR and THR indicates improved flame retardancy.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of flame-retardant materials.
Synthesis of a Phosphorus-Containing Flame Retardant
This protocol describes the synthesis of a novel spirocyclic phosphorus-containing flame retardant (PIPC), which can be incorporated into resin systems.[14]
-
Intermediate Synthesis (SPDPC): Pentaerythritol and acetonitrile are added to a three-neck flask and ultrasonically dispersed. The mixture is heated, and phosphorus oxychloride is added. The reaction proceeds for 2 hours at 60°C. The resulting product, 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro-[3][3]undecane-3,9-dioxide (SPDPC), is dried.[14]
-
Final Product Synthesis (PIPC): 2-phenylimidazole is dissolved in tetrahydrofuran under a nitrogen atmosphere. A few drops of triethylamine (TEA) and the SPDPC intermediate are added. The mixture is stirred and heated to 65°C for 8 hours to yield diphenylimidazole spirocyclic pentaerythritol bisphosphonate (PIPC).[14]
-
Incorporation into Resin: The synthesized PIPC flame retardant is then blended with the epoxy or phthalonitrile resin and a curing agent. The mixture is degassed, poured into molds, and cured at elevated temperatures (e.g., 120°C for 2 hours, followed by 150°C for 2 hours).[14]
Flame Retardancy Test Methods
-
Limiting Oxygen Index (LOI):
-
Standard: ASTM D2863.
-
Procedure: A vertically oriented specimen is placed in a glass chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney. The specimen is ignited at the top. The concentration of oxygen is systematically varied until the minimum concentration required to just sustain flaming combustion for a specified period is determined. A higher LOI value indicates better flame retardancy.
-
-
UL-94 Vertical Burn Test:
-
Standard: ANSI/UL 94.
-
Procedure: A rectangular bar specimen is held vertically and ignited at the bottom by a Bunsen burner for 10 seconds. The flame is removed, and the duration of flaming is timed. A second 10-second ignition is applied. The duration of flaming and glowing, and whether flaming drips ignite a cotton patch below, are recorded.
-
Classifications:
-
V-0: Flaming combustion ceases within 10 seconds after each ignition; no flaming drips.[19]
-
V-1: Flaming combustion ceases within 30 seconds after each ignition; no flaming drips.
-
V-2: Flaming combustion ceases within 30 seconds after each ignition; flaming drips that ignite the cotton are allowed.
-
-
-
Cone Calorimetry:
-
Standard: ASTM E1354 / ISO 5660.
-
Procedure: A square specimen is placed horizontally and exposed to a specific level of radiant heat from a conical heater (e.g., 35 or 50 kW/m²). The specimen is ignited by a spark, and the combustion gases are collected by an exhaust hood.
-
Key Measurements:
-
Heat Release Rate (HRR): The primary measure of fire intensity. The peak HRR (pHRR) is a critical parameter for fire safety assessment.
-
Total Heat Released (THR): The total energy produced during combustion.
-
Mass Loss Rate: The rate at which the material is consumed.
-
Smoke Production: Measured using a laser system in the exhaust duct.[1]
-
-
Caption: Experimental workflow for evaluating phthalonitrile resin flame retardancy.
Conclusion
The available evidence strongly suggests that non-halogenated phenoxyphthalonitrile resins, particularly those incorporating phosphorus and nitrogen, offer a superior combination of high-performance flame retardancy and a more favorable environmental and health profile.[1] Their condensed-phase mechanism, which promotes extensive char formation, is highly effective at reducing heat release rates and smoke generation. The remarkably high Limiting Oxygen Index values reported for these systems indicate a level of fire resistance that is difficult to achieve with many other polymers.[1] While a direct quantitative comparison with halogenated phenoxyphthalonitriles is hampered by a lack of available data, the inherent drawbacks of halogenated systems—namely the generation of toxic smoke and environmental persistence—position non-halogenated alternatives as the forward-looking solution for advanced, fire-safe materials.[1][20]
References
- 1. benchchem.com [benchchem.com]
- 2. tufwrap.com.au [tufwrap.com.au]
- 3. techmerpm.com [techmerpm.com]
- 4. boyanmfg.com [boyanmfg.com]
- 5. What are the differences in performance between halogenated and non - halogenated flame retardants? - Blog [xusen-flameretardant.com]
- 6. Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. softbeam.net:8080 [softbeam.net:8080]
- 9. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 10. chempoint.com [chempoint.com]
- 11. youtube.com [youtube.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. grandviewresearch.com [grandviewresearch.com]
- 14. mdpi.com [mdpi.com]
- 15. pp.bme.hu [pp.bme.hu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. xometry.pro [xometry.pro]
- 20. greensciencepolicy.org [greensciencepolicy.org]
A Comparative Thermal Analysis of Cured 4-Phenoxyphthalonitrile Resins and Alternative High-Performance Thermosets
For researchers and scientists in materials science and advanced applications, selecting the optimal high-performance thermosetting resin is critical. This guide provides a detailed comparison of the thermal properties of cured 4-phenoxyphthalonitrile resins against other leading alternatives, including polyimides, benzoxazines, and cyanate esters. The data presented is compiled from various scientific studies to offer an objective overview of their performance under thermal stress, as characterized by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Phthalonitrile resins, particularly those with phenoxy linkages, are renowned for their exceptional thermal and oxidative stability, making them suitable for demanding applications in the aerospace, electronics, and defense industries. This guide aims to provide a clear, data-driven comparison to aid in material selection for projects requiring superior performance at elevated temperatures.
Comparative Thermal Performance Data
The following table summarizes key thermal performance indicators for cured this compound resins and its main competitors. The data has been extracted from various sources, and it is important to note that direct comparison should be made with caution due to variations in specific formulations, curing agents, and processing conditions.
| Resin Type | Specific Resin System | Curing/Post-Curing Schedule | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5%) (°C) | Char Yield (%) @ 800°C (N2) |
| Phthalonitrile | This compound based | 280°C (8h), 315°C (8h), 350°C (8h) | >400 | ~518 | ~77 |
| Bisphenol A Phthalonitrile (BAPN) | Cured up to 375°C | >380 | ~430 | 61.4 | |
| 4-(4-aminophenoxy)phthalonitrile cured | Cured up to 230°C | No Tg observed | 442-446 | 72.7-72.9[1] | |
| Polyimide | PMR-15 | 2h @ 315°C | 343-348[2][3] | - | - |
| DMBZ-15 | Standard PMR-15 cycle | 414[3] | - | - | |
| Bisphenol A based Polyimide | - | 203-275[4] | 500-539[4] | 51-60[4] | |
| Benzoxazine | Bisphenol A / Aniline based (BA-a) | Cured up to 220°C | ~171[5] | 317[5] | 42.2[5] |
| Commercial Bio-based (FB601) | Cured under pressure | 100 | 251 | - | |
| Acetylene-terminated | - | - | 520-600 | 71-81 | |
| Cyanate Ester | Bisphenol A Dicyanate (BADCy) | 1h @ 177°C, 2h @ 232°C | 240-290 | ~450 | High |
| RTM Cyanate Ester | 130°C/2h + 160°C/2h + 200°C/2h + 220°C/4h | 289[6] | 415[6] | - |
Experimental Protocols
Detailed methodologies for the key thermal analysis techniques are provided below. These protocols are representative of the standard procedures used in the cited literature for the characterization of high-performance thermosetting resins.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and to monitor the curing exotherms of the resin systems.
-
Instrumentation: A standard Differential Scanning Calorimeter.
-
Sample Preparation: A small amount of the uncured or cured polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Typical Procedure:
-
The sample and reference pans are placed in the DSC cell.
-
The temperature is ramped at a constant heating rate, commonly 10 °C/min, over a specified temperature range (e.g., 30°C to 400°C).
-
The analysis is conducted under an inert atmosphere, such as nitrogen, with a typical flow rate of 50 mL/min.
-
The heat flow to the sample is measured relative to the reference. The glass transition is observed as a step-like change in the baseline of the thermogram. For uncured samples, the curing process is identified by a broad exothermic peak.
-
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the cured resin, including the onset of decomposition (often reported as the 5% weight loss temperature, Td5%) and the char yield at a high temperature.
-
Instrumentation: A standard Thermogravimetric Analyzer.
-
Sample Preparation: A small, accurately weighed sample of the cured polymer (typically 5-15 mg) is placed in a ceramic or platinum crucible.
-
Typical Procedure:
-
The crucible is placed on the TGA's microbalance.
-
The sample is heated from ambient temperature to a high temperature (e.g., 800°C or 1000°C) at a constant heating rate, typically 10 °C/min.
-
The analysis is performed under a controlled atmosphere, usually nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to prevent thermo-oxidative degradation.
-
The mass of the sample is continuously recorded as a function of temperature.
-
The Td5% is determined as the temperature at which the sample has lost 5% of its initial mass. The char yield is the percentage of the initial mass remaining at the final temperature of the experiment.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical experimental workflow for the thermal analysis of high-performance thermosetting resins.
Caption: Experimental workflow for TGA and DSC analysis of cured resins.
References
Benchmarking 4-Phenoxyphthalonitrile Performance in Aerospace Applications: A Comparative Guide
In the demanding environment of aerospace applications, the selection of materials is critical to ensuring structural integrity, thermal stability, and long-term performance. High-temperature thermosetting resins are key components in advanced composites, offering a lightweight alternative to traditional metallic materials. This guide provides a comprehensive comparison of carbon fiber composites based on 4-Phenoxyphthalonitrile resins against other leading high-performance thermosets: Polyimides, Bismaleimides (BMIs), and Cyanate Esters.
Phthalonitrile resins, derived from monomers such as this compound, are renowned for their exceptional thermal and oxidative stability, inherent flame retardancy, and excellent mechanical properties at elevated temperatures.[1] These characteristics make them prime candidates for applications in aircraft structures, missile components, and satellite systems.
Quantitative Performance Comparison
The following tables summarize the key thermal and mechanical properties of carbon fiber reinforced composites based on Phthalonitrile, Polyimide, BMI, and Cyanate Ester resins. It is important to note that specific values can vary depending on the exact resin formulation, fiber type, fiber volume fraction, and manufacturing process. The data for Phthalonitrile composites is representative of the material class, as specific data for composites based solely on this compound is limited in open literature.
Table 1: Thermal Properties of High-Performance Aerospace Composites
| Property | Phthalonitrile Composite (Representative) | Polyimide Composite | Bismaleimide (BMI) Composite | Cyanate Ester Composite | Test Method |
| Glass Transition Temperature (Tg) | > 400 °C[2][3][4] | 235 - 455 °C | 220 - 380 °C[5] | up to 400 °C[5] | Dynamic Mechanical Analysis (DMA) |
| 5% Weight Loss Temperature (Td5%) in N2 | ~480 - 520 °C[6] | > 520 °C | > 400 °C[5] | ~415 °C[7] | Thermogravimetric Analysis (TGA) |
| Char Yield at 800 °C in N2 | > 70%[6] | High | - | - | Thermogravimetric Analysis (TGA) |
Table 2: Mechanical Properties of High-Performance Aerospace Composites (Room Temperature)
| Property | Phthalonitrile Composite (Representative) | Polyimide Composite | Bismaleimide (BMI) Composite | Cyanate Ester Composite (T800 Carbon Fiber) | Test Method |
| Tensile Strength | 64.16 MPa (neat resin)[3] | up to 1400 MPa | - | 561 MPa | ASTM D3039 |
| Tensile Modulus | 4.02 GPa (neat resin)[3] | - | - | 47 GPa | ASTM D3039 |
| Flexural Strength | 668 MPa (E-glass fiber)[4] | up to 1552 MPa | - | - | ASTM D790 |
| Flexural Modulus | - | ~119 GPa | - | - | ASTM D790 |
| Compressive Strength | 72.2 MPa (after carbonization)[8] | - | - | - | ASTM D3410 |
Experimental Protocols
The data presented in this guide is determined using standardized testing methodologies to ensure comparability and reliability. The following are detailed descriptions of the key experimental protocols.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the cured polymer, including the onset of decomposition, the temperature at 5% weight loss (Td5%), and the char yield at elevated temperatures.[6]
Procedure:
-
A small, representative sample (5-10 mg) of the cured polymer is placed into a TGA sample pan (e.g., platinum or alumina).
-
The sample pan is placed on the TGA's highly sensitive balance.
-
The TGA furnace is sealed, and the system is purged with an inert gas (typically nitrogen) or an oxidative gas (air) at a constant flow rate (e.g., 20-50 mL/min).[6]
-
The sample is heated from ambient temperature to a high temperature (e.g., 800 °C or 1000 °C) at a constant heating rate, commonly 10 °C/min.[6]
-
The mass of the sample is continuously recorded as a function of temperature.
Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (Tg)
Objective: To determine the glass transition temperature (Tg) of the cured polymer by measuring the change in its viscoelastic properties as a function of temperature.
Procedure:
-
A rectangular specimen of the cured polymer with precise dimensions is prepared.
-
The specimen is mounted in the DMA instrument, typically in a three-point bending or tensile mode.
-
A small, oscillating (sinusoidal) stress or strain is applied to the sample at a set frequency (e.g., 1 Hz).
-
The temperature is ramped up at a controlled rate (e.g., 3-5 °C/min) while the instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus).
-
The Tg can be identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.
ASTM D3039: Tensile Properties of Polymer Matrix Composite Materials
Objective: To determine the in-plane tensile properties of polymer matrix composites, including ultimate tensile strength, tensile modulus, and Poisson's ratio.[9][10][11][12]
Procedure:
-
A flat, rectangular test specimen with a constant cross-section is prepared. The dimensions depend on the composite type and reinforcement orientation.[12]
-
Tabs may be bonded to the ends of the specimen to ensure proper gripping and to prevent premature failure at the grips.[10]
-
The specimen is mounted in the grips of a universal testing machine.
-
An extensometer or strain gauges are attached to the specimen to measure strain.
-
A tensile load is applied at a constant crosshead speed until the specimen fails.[10]
-
Load and strain data are recorded throughout the test to generate a stress-strain curve.
ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials
Objective: To determine the flexural strength and flexural modulus of polymer matrix composites.[13][14][15][16][17]
Procedure:
-
A rectangular bar-shaped specimen is prepared.[13]
-
The specimen is placed on two supports (a three-point bending setup) in a universal testing machine.[13]
-
A load is applied to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain of 5%.[16]
-
The load and deflection are recorded to determine the flexural stress and strain.
ASTM D3410: Compressive Properties of Polymer Matrix Composite Materials with Unsupported Gage Section by Shear Loading
Objective: To determine the in-plane compressive properties of polymer matrix composites, including ultimate compressive strength and compressive modulus.[18][19][20]
Procedure:
-
A flat, rectangular test specimen is prepared. Tabs may be bonded to the ends of the specimen.[20]
-
The specimen is placed in a specialized compression test fixture that applies the load through shear at the grip interfaces.[18]
-
The fixture is placed in a universal testing machine.
-
A compressive load is applied at a constant rate until the specimen fails.
-
Strain gauges are used to measure the strain and determine the compressive modulus.
Visualizing Material Selection Logic
The selection of a high-performance thermoset for a specific aerospace application involves a logical decision-making process based on key performance criteria. The following diagram illustrates a simplified workflow for this process.
Conclusion
Composites derived from this compound and other phthalonitrile monomers demonstrate exceptional thermal stability, making them a strong contender for the most demanding high-temperature aerospace applications. While their mechanical property data is less abundant in a directly comparative context, the available information suggests they offer robust performance.
Polyimides remain a benchmark for high-temperature composites with a long history of successful applications and excellent mechanical strength. Bismaleimides provide a good balance of thermal and mechanical properties with generally easier processing than polyimides. Cyanate esters offer a compelling combination of high-temperature performance, excellent mechanical properties, and low moisture absorption, making them suitable for a wide range of aerospace components.
The optimal choice of material will ultimately depend on the specific requirements of the application, including the service temperature, mechanical loads, processing constraints, and cost considerations. This guide provides a foundational comparison to aid researchers and engineers in navigating these critical material selection decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. Tensile Testing Composite ASTM D3039 [intertek.com]
- 11. infinitalab.com [infinitalab.com]
- 12. zwickroell.com [zwickroell.com]
- 13. boundengineering.com [boundengineering.com]
- 14. testresources.net [testresources.net]
- 15. zwickroell.com [zwickroell.com]
- 16. ASTM D790 - Flexural Properties of Plastics and Electrical Insulating Materials - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 17. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 18. mecmesin.com [mecmesin.com]
- 19. randb.co.kr [randb.co.kr]
- 20. Compression of Composites ASTM D3410 [intertek.com]
Comparative study of curing agents for 4-Phenoxyphthalonitrile polymerization
A Comparative Guide to Curing Agents for 4-Phenoxyphthalonitrile Polymerization
The polymerization of this compound (4-PPN) and related phthalonitrile monomers into high-performance thermosetting polymers is a critical process for creating materials used in demanding aerospace, military, and electronic applications. The selection of an appropriate curing agent is paramount as it significantly influences the processing parameters and the final properties of the cured resin, such as thermal stability, mechanical strength, and chemical resistance. This guide provides a comparative analysis of various curing agents for phthalonitrile polymerization, supported by experimental data and detailed protocols.
Overview of Curing Agents
The polymerization of neat phthalonitrile resins is often a sluggish process requiring high temperatures.[1][2] To facilitate the reaction, various curing agents are employed to lower the curing temperature and accelerate the polymerization rate.[2] These agents can be broadly categorized as:
-
Metallic Salts: Lewis acids like Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃), and Copper Chloride (CuCl) are effective catalysts.[3][4]
-
Aromatic Amines: Compounds such as 4,4′-diaminodiphenyl sulfone (DDS) and 4-(4-aminophenoxy)-phthalonitrile (APPN) can act as curing agents.[5][6]
-
Phenolic Compounds: Phenols and novolac resins can promote the curing of phthalonitrile resins.[6]
-
Organic Acids and Anhydrides: Strong organic acids and anhydrides like methyl tetrahydrophthalic anhydride can be used.[3][5]
-
Mixed Curing Agents: Combinations such as CuCl/DDS and ZnCl₂/DDS have been developed to optimize the curing process.[3][7]
-
Novel Curing Agents: Recent research has explored the use of ionic liquids, deep eutectic solvents, and carboranes as effective curing agents.[1][3][8][9]
-
Self-Curing Systems: Phthalonitrile monomers can be functionalized with active groups like amines or hydroxyls to induce self-polymerization.[5][9]
Comparative Performance Data
The choice of curing agent has a profound impact on the processing and final properties of the phthalonitrile polymer. The following table summarizes key performance indicators for different curing agents used with various phthalonitrile monomers. While not all data pertains directly to 4-PPN, it provides a strong comparative framework.
| Curing Agent/System | Phthalonitrile Monomer | Curing Temperature (°C) | Glass Transition Temp. (T_g) (°C) | 5% Weight Loss Temp. (T_d5%) (°C) | Char Yield at 800°C (N₂) (%) | Reference |
| Mixed Agents | ||||||
| CuCl/DDS | Bisphenol A phthalonitrile (BP-Ph) | ~225 | - | - | - | [7] |
| ZnCl₂/DDS | Bisphenol A phthalonitrile (BP-Ph) | ~287 | - | - | - | [7] |
| Self-Catalyzed | ||||||
| 4-(hydroxylphenoxy)phthalonitrile (5 wt%) | Phosphazene-containing phthalonitrile (CPCP) | 380 (final) | >380 | 527 | 83 | [3] |
| Amino-functionalized | 4-(4-aminophenoxy)-phthalonitrile (APN) | - | >439 | >450 | - | [7] |
| Novel Agents | ||||||
| Deep Eutectic Solvent (DES) | Phthalonitrile | 300 (post-cure) | 370.2 | 523.1 | - | [8] |
| 1,7-bis(hydroxymethyl)-m-carborane (QCB) | Bisphenol A diphthalonitrile (BPh) | 320 | - | - | - | [9][10] |
| Ionic Liquid ([EPy]BF₄) | 1,3-bis(3,4-dicyanophenoxy)benzene (3BOCN) | - | High | Excellent thermal stability | > initial weight of 3BOCN | [1][8] |
| Amine Cured | ||||||
| 4,4′-diaminodiphenyl sulfone (DDS) | Branched phenyl-s-triazine phthalonitrile | - | >500 | 575 | - | [5] |
Experimental Protocols
Synthesis of this compound (4-PPN)
A common method for synthesizing 4-PPN is through a nucleophilic substitution reaction between a phenoxide and 4-nitrophthalonitrile.
Materials:
-
Phenol
-
4-nitrophthalonitrile
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) as solvent
Procedure:
-
In a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve phenol and a molar equivalent of potassium carbonate in DMF.
-
Heat the mixture to a specific temperature (e.g., 80°C) to facilitate the formation of the potassium phenoxide in situ.
-
Add 4-nitrophthalonitrile to the reaction mixture.
-
Continue stirring at the elevated temperature for several hours until the reaction is complete (monitored by techniques like TLC).
-
After cooling, the reaction mixture is poured into water to precipitate the product.
-
The crude product is filtered, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Curing of 4-PPN Resin
Materials:
-
This compound (4-PPN) monomer
-
Selected curing agent (e.g., 2-5 wt% of an aromatic amine or metallic salt)
Procedure:
-
The 4-PPN monomer and the curing agent are mixed, typically by melt blending at a temperature above the melting point of the monomer but below the onset of polymerization.
-
The mixture is degassed under vacuum to remove any entrapped air or volatiles.
-
The resin is then cured in an oven or a hot press using a pre-determined temperature profile. A typical curing cycle might involve heating to an initial temperature (e.g., 200-250°C) for a few hours, followed by a gradual ramp up to a higher post-curing temperature (e.g., 300-375°C) for several more hours to ensure complete cross-linking.[3]
Characterization Techniques
-
Differential Scanning Calorimetry (DSC): Used to determine the curing temperature, exotherm, and glass transition temperature (T_g) of the cured polymer.[3][7]
-
Thermogravimetric Analysis (TGA): Employed to evaluate the thermal stability of the cured resin, providing data on the decomposition temperature (e.g., T_d5%) and char yield.[5]
-
Rheological Analysis: To study the viscosity profile of the resin as a function of temperature, determining the processing window.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to monitor the disappearance of the nitrile peak (around 2230 cm⁻¹) and the appearance of characteristic peaks for triazine, phthalocyanine, or isoindoline structures, confirming the polymerization.[3][9]
Polymerization Mechanism and Experimental Workflow
The polymerization of phthalonitriles is a complex process involving the cyclotrimerization of nitrile groups to form a highly cross-linked network. The resulting network consists of thermally stable heterocyclic structures such as triazine rings, phthalocyanine rings, and isoindoline structures.[2][9] The curing agent initiates and catalyzes this process.
References
- 1. expresspolymlett.com [expresspolymlett.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Reinforcement of Phthalonitrile Resin: Silicon Carbide vs. Alternative Fillers
For researchers and professionals in materials science and engineering, this guide provides an objective comparison of the performance of phthalonitrile resin reinforced with silicon carbide (SiC) particles against other common reinforcing agents. Supported by experimental data, this document delves into the thermal, mechanical, and dielectric properties of these advanced composites.
Phthalonitrile resins are a class of high-performance thermosetting polymers renowned for their exceptional thermal and oxidative stability, inherent flame resistance, and low moisture absorption.[1] These properties make them ideal candidates for applications in aerospace, defense, and microelectronics, where materials are subjected to extreme conditions. However, in their neat form, phthalonitrile resins can be brittle.[1] To enhance their mechanical toughness and tailor their properties for specific applications, various reinforcing fillers are incorporated to create robust composite materials.
This guide focuses on the efficacy of silicon carbide (SiC) as a reinforcement for phthalonitrile resins and provides a comparative analysis with other commonly used fillers, namely alumina (Al₂O₃) and carbon fiber. The selection of an appropriate reinforcement is critical as it directly influences the final properties and performance of the composite.
Experimental Workflow and Methodologies
The fabrication and characterization of reinforced phthalonitrile composites follow a systematic workflow, from the initial mixing of components to the final performance evaluation.
Caption: Experimental workflow for the fabrication and characterization of reinforced phthalonitrile composites.
Experimental Protocols
The following protocols outline the standard methodologies for preparing and testing reinforced phthalonitrile composites.
1. Composite Preparation:
-
Mixing: The phthalonitrile resin monomer is heated until molten. The desired weight percentage of the reinforcing filler (e.g., SiC, Al₂O₃, or chopped carbon fiber) and a suitable curing agent are added to the molten resin. The mixture is mechanically stirred until a homogeneous dispersion is achieved. To remove any entrapped air bubbles, the mixture is degassed in a vacuum oven.
-
Casting and Curing: The degassed mixture is poured into a pre-heated mold. The curing process is typically carried out in a programmable oven or a hot press, following a specific temperature profile. A common curing cycle involves heating the resin to progressively higher temperatures (e.g., up to 375°C) for several hours to ensure complete polymerization.[2]
-
Post-Curing: After the initial curing, a post-curing step at an elevated temperature is often performed to further enhance the cross-linking density and stabilize the properties of the composite.
2. Material Characterization:
The performance of the cured composites is evaluated using standardized testing methods:
-
Mechanical Properties:
-
Tensile Strength and Modulus: Determined according to ASTM D3039, this test measures the ability of the material to withstand tensile loads.[3][4]
-
Flexural Strength and Modulus: Following ASTM D790, this test evaluates the material's resistance to bending forces.
-
Compressive Strength: Measured using the procedures outlined in ASTM D3410, this test assesses the material's response to compressive loads.[5][6]
-
-
Thermal Properties:
-
Thermogravimetric Analysis (TGA): Performed according to ASTM E1131, TGA is used to determine the thermal stability and decomposition temperature of the composites.
-
Differential Scanning Calorimetry (DSC): Following ASTM D3418, DSC is employed to identify the glass transition temperature (Tg) of the polymer matrix.[7]
-
Thermal Conductivity: Measured using methods compliant with ISO 22007-2 or ASTM C408, this property quantifies the material's ability to conduct heat.[8][9]
-
-
Dielectric Properties:
Performance Comparison
The following tables summarize the quantitative data on the performance of phthalonitrile resin composites reinforced with silicon carbide, alumina, and carbon fiber.
Thermal Properties
| Reinforcement (wt%) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (°C) | Thermal Conductivity (W/m·K) |
| Neat Phthalonitrile | ~300-400[12] | ~500-570[12] | ~0.35[13] |
| Silicon Carbide (20%) | 338[14] | Significantly improved[14] | - |
| Alumina | - | Increased with loading[13] | Enhanced with loading[13] |
| Carbon Fiber (0.3%) | - | Increased by 33.1% (modified)[15] | 0.65 (in-plane)[16] |
Note: The properties of the neat resin and composites can vary significantly based on the specific phthalonitrile monomer, curing cycle, and processing conditions.
The addition of inorganic fillers like silicon carbide and alumina generally enhances the thermal stability of the phthalonitrile resin.[13][14] The 5% weight loss temperature, a key indicator of thermal stability, is reported to increase with the addition of these fillers. Carbon fiber reinforcement also demonstrates a significant improvement in thermal stability.[15] The thermal conductivity of the composite is also enhanced by the inclusion of fillers, which is a desirable characteristic for applications requiring efficient heat dissipation.[13]
Mechanical Properties
| Reinforcement (wt%) | Storage Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Neat Phthalonitrile | - | - | - |
| Silicon Carbide (20%) | 3.1[14] | Significantly enhanced[14] | Significantly enhanced[14] |
| Alumina | - | - | - |
| Carbon Fiber (0.3%) | Increased by 22.2% (modified)[15] | Increased by 38.4%[15] | Increased by 97.7%[15] |
Note: Direct comparison of all mechanical properties is challenging due to variations in the reported data across different studies.
Both silicon carbide and carbon fiber have been shown to significantly improve the mechanical properties of phthalonitrile resin. The storage modulus, which represents the stiffness of the material, is notably increased with the addition of both fillers.[14][15] Similarly, flexural strength and modulus, which are critical for structural applications, are enhanced. The improvement in mechanical properties is attributed to the high stiffness and strength of the reinforcing fillers and the efficient load transfer from the polymer matrix to the reinforcement.
Dielectric Properties
| Reinforcement | Dielectric Constant (at ~1 MHz) | Dielectric Loss (at ~1 MHz) |
| Neat Phthalonitrile | ~2.43 - 3.15[2][17] | ~0.007 - 0.017[2][17] |
| Silicon Carbide | ~6.7 - 9.0 (bulk material)[18] | Low[18] |
| Alumina | ~8.5 - 10.5 (bulk material)[19] | Low[20] |
| Carbon Fiber | ~3 - 30 (in composite)[21] | Higher, frequency dependent[21] |
Note: The dielectric properties of the composite are highly dependent on the filler concentration, frequency, and temperature.
For applications in microelectronics and radomes, a low dielectric constant and low dielectric loss are often desired. Neat phthalonitrile resins exhibit favorable dielectric properties.[2][17] The incorporation of ceramic fillers like silicon carbide and alumina, which have higher dielectric constants than the neat resin, will generally increase the dielectric constant of the composite.[18][19] In contrast, carbon fiber, being electrically conductive, will significantly increase both the dielectric constant and dielectric loss of the composite, making it more suitable for applications requiring electromagnetic interference (EMI) shielding rather than dielectric insulation.[21]
Conclusion
The reinforcement of phthalonitrile resin with silicon carbide particles leads to a notable improvement in the thermal and mechanical properties of the resulting composite. Specifically, SiC reinforcement enhances the thermal stability, storage modulus, and flexural properties of the phthalonitrile matrix.
When compared to other reinforcing agents:
-
vs. Alumina: Both SiC and alumina are effective in enhancing the thermal stability of phthalonitrile resins. The choice between them may depend on other factors such as cost, particle size availability, and specific dielectric requirements.
-
vs. Carbon Fiber: Carbon fiber reinforcement provides a substantial increase in mechanical properties, often surpassing that of particulate fillers at similar loading levels. However, the electrically conductive nature of carbon fiber significantly alters the dielectric properties of the composite, making it unsuitable for applications requiring high electrical insulation.
References
- 1. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]
- 2. researchgate.net [researchgate.net]
- 3. dl.asminternational.org [dl.asminternational.org]
- 4. specializedtesting.com [specializedtesting.com]
- 5. Mechanical Testing of Composites [addcomposites.com]
- 6. store.astm.org [store.astm.org]
- 7. en.usb-lab.com [en.usb-lab.com]
- 8. Thermal Conductivity of Conductive Polymers – C-Therm Technologies Ltd. [ctherm.com]
- 9. Silicon Nitride Technical Data - Panadyne [panadyne.com]
- 10. Composite Materials Test Methods [intertek.com]
- 11. infinitalab.com [infinitalab.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of short⁃cut carbon fibers on performance of phthalonitrile/carbon fiber composites [plaschina.com.cn]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Electrical and Dielectrical Properties of Composites Based on Alumina and Cyclic Olefin Copolymers | MDPI [mdpi.com]
- 20. Effect of alumina shapes on dielectric properties of UV-cured epoxy acrylic composite with alumina - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Phenoxyphthalonitrile: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Phenoxyphthalonitrile. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound is a chemical compound that requires careful handling and disposal due to its hazardous properties. Improper disposal can pose a significant risk to human health and the environment. This guide outlines the necessary steps for its safe and compliant disposal from a laboratory setting.
Core Safety and Disposal Information
The following table summarizes the critical hazard data for this compound. This information underscores the importance of the disposal procedures outlined below.
| Parameter | Data | Source(s) |
| CAS Number | 38791-62-7 | |
| Physical Form | Powder, crystals, or chunks | |
| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) | |
| Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Signal Word | Warning | |
| Storage Class | 11 (Combustible Solids) | |
| Disposal Consideration | Must be disposed of as hazardous waste. Do not allow to enter drains or the environment.[1][2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled systematically. The following protocol provides procedural, step-by-step guidance for laboratory personnel.
Personal Protective Equipment (PPE) and Preparation
-
Required PPE: Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[2]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection must be used.
-
Designated Area: Conduct all waste handling and containerization within a chemical fume hood or a designated, well-ventilated area to minimize inhalation exposure.[2][4]
Waste Collection and Containerization
-
Waste Identification: All materials contaminated with this compound, including the pure compound, reaction residues, contaminated labware (e.g., weighing papers, pipette tips, gloves), and spill cleanup materials, must be treated as hazardous waste.[1]
-
Container Selection: Use a dedicated, sealable, and chemically compatible waste container. Plastic containers are often preferred for solid waste.[5] The container must be in good condition, with a secure, leak-proof cap.[6]
-
Labeling: Immediately label the waste container as "Hazardous Waste" and clearly identify the contents, including "this compound waste" and any other chemical constituents. The label should also include the accumulation start date.[5][7]
Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[5][6] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[5]
-
Segregation: Ensure the container is stored separately from incompatible materials. For example, keep it away from strong oxidizing agents.[6]
-
Storage Conditions: The SAA should be a cool, dry, and well-ventilated location, away from general laboratory traffic.[4] Keep the waste container closed at all times except when adding waste.[1]
Arranging for Final Disposal
-
Professional Disposal Service: Hazardous waste must be collected and disposed of by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][5] Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[1][8]
-
Requesting Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a request once the container is nearly full (e.g., ¾ full) or has been accumulating for a set period (e.g., 6-12 months).[5][7]
Empty Container Disposal
-
Decontamination: An empty container that held this compound must be managed carefully. If the compound is determined to be an acutely hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[7]
-
Final Disposal of Rinsed Containers: Once properly decontaminated, obliterate or remove all hazardous chemical labels from the empty container.[1][7] It may then be disposed of as regular trash, though institutional policies may vary.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. capotchem.com [capotchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. acs.org [acs.org]
Essential Safety and Logistical Information for Handling 4-Phenoxyphthalonitrile
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Phenoxyphthalonitrile, designed for researchers, scientists, and drug development professionals. The following procedural guidance is intended to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Summary
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The target organ for toxicity is the respiratory system.
Quantitative Hazard Data
The following table summarizes the hazard classifications for this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator is required to prevent inhalation of the powder. For situations with a higher potential for aerosolization, a full-face respirator may be necessary.[2][3]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes or a face shield are essential to protect against splashes and dust.[1][3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[1] Gloves should be inspected for integrity before use and disposed of properly after handling the chemical.[1][4]
-
Lab Coat/Protective Clothing: A full-sleeved lab coat or a chemical-resistant suit should be worn to protect the skin.[1]
-
-
Footwear: Closed-toe shoes are required in the laboratory. For larger quantities or where there is a risk of spills, chemical-resistant boots are recommended.[2][5]
Operational Plan for Handling
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
- Ensure that the Safety Data Sheet (SDS) for this compound is readily accessible.
- Verify that a calibrated chemical fume hood is available and functioning correctly.
- Assemble and inspect all necessary PPE before entering the handling area.
- Prepare a designated and clearly labeled waste container for this compound waste.[6]
2. Handling:
- All handling of this compound powder must be conducted within a chemical fume hood to minimize inhalation exposure.[6]
- Avoid the formation of dust during handling.[1][4]
- Use appropriate tools (e.g., spatulas) to handle the solid material.
- Ensure there is no direct contact with skin, eyes, or clothing.
3. Post-Handling:
- Thoroughly decontaminate the work area and any equipment used.
- Carefully remove PPE, avoiding cross-contamination.
- Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- All materials contaminated with this compound, including weighing papers, disposable labware, and contaminated PPE, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
2. Waste Storage:
- The hazardous waste container should be stored in a designated, secure, and well-ventilated area, away from incompatible materials.[6]
- Containers should not be filled to more than 90% of their capacity.[7]
3. Final Disposal:
- Disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal company.[6]
- Do not dispose of this chemical down the drain or in the regular trash.[1][4]
- Follow all local, state, and federal regulations for hazardous waste disposal.[6]
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
